molecular formula C10H15FN2O11P2 B15602204 PSI-7410

PSI-7410

カタログ番号: B15602204
分子量: 420.18 g/mol
InChIキー: VPPLCOBQDZAMRD-VPCXQMTMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PSI-7410 is a useful research compound. Its molecular formula is C10H15FN2O11P2 and its molecular weight is 420.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H15FN2O11P2

分子量

420.18 g/mol

IUPAC名

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H15FN2O11P2/c1-10(11)7(15)5(4-22-26(20,21)24-25(17,18)19)23-8(10)13-3-2-6(14)12-9(13)16/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1

InChIキー

VPPLCOBQDZAMRD-VPCXQMTMSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Significance of PSI-7410

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, metabolic activation, and biological activity of PSI-7410, a key intermediate in the bioactivation of the direct-acting antiviral agent sofosbuvir (B1194449).

Chemical Structure of this compound

The core structure consists of a uridine (B1682114) nucleoside modified at the 2' position of the ribose sugar with both a fluorine atom and a methyl group. This modification is crucial for its function as a chain terminator of viral RNA synthesis. The diphosphate (B83284) group is attached to the 5' position of the ribose.

Metabolic Activation Pathway of Sofosbuvir

Sofosbuvir is a prodrug that requires intracellular metabolism to be converted into its pharmacologically active form, PSI-7409. This multi-step process primarily occurs in hepatocytes, the target cells for HCV infection.

The metabolic activation cascade is as follows:

  • Initial Hydrolysis: Sofosbuvir is first hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1) to form an intermediate metabolite.

  • Phosphoramidate (B1195095) Cleavage: The phosphoramidate bond is then cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), yielding the monophosphate metabolite, PSI-7411.

  • First Phosphorylation: Uridine monophosphate-cytidine monophosphate (UMP-CMP) kinase phosphorylates PSI-7411 to form the diphosphate metabolite, This compound .

  • Second Phosphorylation: Finally, nucleoside diphosphate (NDP) kinase phosphorylates this compound to produce the active triphosphate metabolite, PSI-7409 (GS-461203).

This active triphosphate, PSI-7409, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] Its incorporation into the nascent viral RNA chain leads to premature termination of transcription, thus inhibiting viral replication.[1][2]

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X CatA / CES1 PSI_7411 PSI-7411 (Monophosphate) Metabolite_X->PSI_7411 HINT1 PSI_7410 This compound (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 NDP Kinase

Fig. 1: Metabolic activation pathway of Sofosbuvir to its active triphosphate form, PSI-7409.

Quantitative Analysis of Biological Activity

The antiviral activity of the final active metabolite, PSI-7409, has been quantified against various HCV genotypes. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and pan-genotypic inhibition of the HCV NS5B polymerase.

HCV GenotypeNS5B Polymerase TargetIC50 (μM)
1bCon11.6
2aJFH12.8
3a-0.7
4a-2.6

Data sourced from MedchemExpress.[3]

Experimental Protocols

The determination of the inhibitory activity of PSI-7409 against HCV NS5B polymerase is a critical assay in the evaluation of sofosbuvir's efficacy. Below is a detailed methodology for a typical in vitro NS5B polymerase inhibition assay.

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., PSI-7409) against recombinant HCV NS5B polymerase from various genotypes.

Materials:

  • Recombinant HCV NS5BΔ21 polymerases (from desired genotypes, e.g., 1b, 2a, 3a, 4a)

  • HCV IRES (Internal Ribosome Entry Site) template RNA

  • [α-³²P]UTP (radiolabeled uridine triphosphate)

  • Unlabeled ATP, CTP, GTP, and UTP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 0.5 mM EDTA

  • Test compound (PSI-7409) at various concentrations

  • Stop Solution: 50 mM EDTA

  • Phosphorimager and appropriate screens

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, HCV IRES template RNA, and a mix of unlabeled ATP, CTP, and GTP.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add increasing concentrations of the test compound (PSI-7409) to individual wells. Subsequently, add the recombinant NS5B polymerase to each well.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the [α-³²P]UTP and unlabeled UTP to each well.

  • Incubation: Incubate the reaction plate at 37°C for a specified period (e.g., 60 minutes) to allow for RNA synthesis.

  • Termination of Reaction: Stop the reaction by adding the stop solution to each well.

  • Quantification of RNA Synthesis: Spot the reaction products onto a filtermat, wash to remove unincorporated nucleotides, and allow to dry.

  • Data Acquisition: Expose the filtermat to a phosphor screen and quantify the amount of incorporated [α-³²P]UTP using a phosphorimager.

  • Data Analysis: The polymerase activity is determined by measuring the incorporation of the radiolabeled UTP. Plot the percentage of polymerase activity against the logarithm of the inhibitor concentration. The IC50 value is then calculated from the resulting dose-response curve using non-linear regression analysis.

This detailed protocol provides a robust framework for assessing the inhibitory potential of nucleotide analogs against the HCV NS5B polymerase, a critical step in the development of antiviral therapeutics.

References

The Synthesis and Purification of PSI-7410: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of PSI-7410, the diphosphate (B83284) metabolite of the potent anti-hepatitis C virus (HCV) prodrug PSI-7851. This compound is a critical intermediate in the metabolic activation pathway that ultimately yields the active triphosphate inhibitor of the HCV NS5B polymerase. This document details the synthetic route to the nucleoside core, its phosphorylation to the monophosphate precursor, and the subsequent phosphorylation to yield this compound. Furthermore, purification methodologies and the metabolic signaling cascade are elucidated. All quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams.

Introduction

The treatment of chronic hepatitis C virus infection has been revolutionized by the advent of direct-acting antiviral agents (DAAs). Among these, nucleotide analogs that target the viral RNA-dependent RNA polymerase (NS5B) have proven to be highly effective. PSI-7851 is a phosphoramidate (B1195095) prodrug of 2′-deoxy-2′-α-fluoro-β-C-methyluridine-5′-monophosphate that demonstrates potent pan-genotypic anti-HCV activity.[1][2] Its clinical efficacy is dependent on its intracellular conversion to the active triphosphate form, PSI-7409. This metabolic activation is a multi-step process involving several key intermediates, including the diphosphate metabolite, this compound.[1][3][4] Understanding the synthesis and purification of this compound is crucial for researchers studying the metabolism and mechanism of action of this important class of antiviral agents.

Metabolic Activation Pathway of PSI-7851

PSI-7851 is metabolized within hepatocytes to its active triphosphate form through a sequential phosphorylation cascade. This compound is the penultimate intermediate in this pathway.

Metabolic Activation of PSI-7851 cluster_0 Cell Membrane cluster_1 Hepatocyte PSI-7851_ext PSI-7851 (Prodrug) PSI-7851_int PSI-7851 PSI-7851_ext->PSI-7851_int Uptake PSI-352707 PSI-352707 PSI-7851_int->PSI-352707 Cathepsin A / Carboxylesterase 1 PSI-7411 PSI-7411 (Monophosphate) PSI-352707->PSI-7411 HINT1 This compound This compound (Diphosphate) PSI-7411->this compound UMP-CMP Kinase PSI-7409 PSI-7409 (Active Triphosphate) This compound->PSI-7409 Nucleoside Diphosphate Kinase

Figure 1: Metabolic activation pathway of PSI-7851.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process that begins with the synthesis of the nucleoside core, followed by sequential phosphorylation reactions.

Synthesis of 2′-Deoxy-2′-α-fluoro-β-C-methyluridine (Precursor to PSI-7411)

The synthesis of the core nucleoside has been reported and involves the construction of the fluorinated, methylated ribofuranose ring followed by glycosylation with a protected uracil (B121893) base. A representative synthetic scheme is outlined below.

Synthesis of 2'-Deoxy-2'-α-fluoro-β-C-methyluridine Start Protected Ribose Derivative Step1 Fluorination & Methylation Start->Step1 Step2 Glycosylation with Protected Uracil Step1->Step2 Step3 Deprotection Step2->Step3 End 2'-Deoxy-2'-α-fluoro- β-C-methyluridine Step3->End

Figure 2: General workflow for the synthesis of the nucleoside core.
Experimental Protocol: Synthesis of PSI-7411 (Monophosphate)

The synthesis of the monophosphate precursor, PSI-7411, is a critical step. While it is produced metabolically, a chemical synthesis is required for in vitro studies and as a starting material for this compound.

Materials:

  • 2′-Deoxy-2′-α-fluoro-β-C-methyluridine

  • Phosphorus oxychloride (POCl₃)

  • Trimethyl phosphate (B84403)

  • Triethylamine

  • Anhydrous pyridine (B92270)

  • Water

  • Dowex 50WX8 (H⁺ form) resin

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • A solution of 2′-Deoxy-2′-α-fluoro-β-C-methyluridine in anhydrous pyridine and trimethyl phosphate is cooled to 0 °C under an inert atmosphere.

  • Phosphorus oxychloride is added dropwise to the cooled solution, and the reaction is stirred at 0 °C for 2-4 hours.

  • The reaction is quenched by the slow addition of water.

  • The mixture is concentrated under reduced pressure.

  • The residue is redissolved in water and neutralized with triethylamine.

  • The solution is then passed through a column of Dowex 50WX8 (H⁺ form) resin.

  • The eluate containing PSI-7411 is collected and lyophilized.

  • Purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Synthesis of this compound (Diphosphate)

The phosphorylation of the monophosphate to the diphosphate is a key transformation. This can be achieved using a carbonyldiimidazole-mediated coupling with inorganic phosphate.

Materials:

Procedure:

  • PSI-7411 (as the triethylammonium salt) is dissolved in anhydrous DMF.

  • 1,1'-Carbonyldiimidazole is added, and the mixture is stirred at room temperature for 2-3 hours under an inert atmosphere.

  • A solution of tributylammonium phosphate in anhydrous DMF is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 16-24 hours.

  • The reaction is quenched by the addition of methanol.

  • The product is precipitated by the addition of diethyl ether.

  • The precipitate is collected by centrifugation, washed with diethyl ether, and dried under vacuum.

  • The crude this compound is purified by anion-exchange HPLC.

Purification of this compound

The purification of the highly polar this compound requires specialized chromatographic techniques. Anion-exchange and reversed-phase ion-pairing high-performance liquid chromatography are effective methods.

Table 1: HPLC Purification Parameters for this compound

ParameterAnion-Exchange HPLCReversed-Phase Ion-Pairing HPLC
Column Strong anion exchange (e.g., quaternary ammonium)C18 stationary phase
Mobile Phase A 20 mM Ammonium bicarbonate, pH 8.5100 mM Triethylammonium acetate (B1210297), pH 7.0
Mobile Phase B 1 M Ammonium bicarbonate, pH 8.5100 mM Triethylammonium acetate in 50% Acetonitrile
Gradient Linear gradient from 0% to 100% B over 30 minutesLinear gradient from 0% to 50% B over 25 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 262 nmUV at 262 nm

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of this compound and its precursor.

Table 2: Synthesis Yield and Purity Data

CompoundSynthesis StepTypical Yield (%)Purity (by HPLC, %)
PSI-7411 Monophosphorylation60-70>95
This compound Diphosphorylation40-50>98

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound, a key metabolite of the anti-HCV prodrug PSI-7851. The experimental protocols for the synthesis of the monophosphate precursor and its subsequent conversion to the diphosphate have been outlined, along with effective HPLC-based purification methods. The provided diagrams illustrate the metabolic activation pathway and the synthetic workflow, offering a clear and concise reference for researchers in the field of antiviral drug development. The methodologies and data presented herein are intended to facilitate further research into the pharmacology and mechanism of action of this important class of nucleotide analogs.

References

The Genesis of a Cure: A Technical Guide to the Discovery and Origin of PSI-7410 and the Advent of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and origin of PSI-7410, a pivotal molecule in the development of the groundbreaking hepatitis C virus (HCV) therapeutic, sofosbuvir (B1194449). We will explore the scientific journey from the initial discovery of its parent nucleoside analog to the sophisticated prodrug strategies that culminated in a cure for a once-intractable disease. This document provides a comprehensive overview of the key compounds, their mechanisms of action, and the experimental methodologies that underpinned their development.

From a Cytidine (B196190) Analog to a Phosphoramidate (B1195095) Prodrug: The Discovery Pathway

The story of this compound is intrinsically linked to the development of sofosbuvir (formerly PSI-7977), a direct-acting antiviral that has revolutionized the treatment of chronic hepatitis C. The journey began with the discovery of a cytidine nucleoside analog, PSI-6130 , by Michael J. Sofia at Pharmasset in 2007.[1] PSI-6130 demonstrated potent and selective inhibition of the HCV NS5B polymerase, the viral RNA-dependent RNA polymerase essential for viral replication.

However, the development of nucleoside analogs as antiviral therapeutics is often hampered by the inefficient initial phosphorylation step required for their activation to the triphosphate form. To overcome this, a phosphoramidate prodrug strategy was employed. This led to the synthesis of PSI-7851 , a phosphoramidate prodrug of a uridine (B1682114) monophosphate analog. PSI-7851 is a mixture of two diastereomers: PSI-7976 and the more active diastereomer, PSI-7977 , which was later named sofosbuvir.

This compound emerges as a key intermediate in the intracellular metabolic activation of sofosbuvir. It is the diphosphate (B83284) form of the active uridine nucleoside analog. The prodrug, sofosbuvir, is designed to efficiently deliver the monophosphate form into hepatocytes, bypassing the problematic initial phosphorylation step. Once inside the liver cells, sofosbuvir is rapidly converted to its active triphosphate form, which then acts as a chain terminator for the HCV RNA polymerase.

Quantitative Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of the key compounds in the developmental lineage of sofosbuvir.

CompoundTargetAssay SystemEC50 (µM)Reference
PSI-6130HCV Genotype 1bReplicon Assay0.51MedChemExpress
PSI-6130HCV Genotype 1aReplicon Assay0.30MedChemExpress
PSI-7851HCV Genotype 1bReplicon Assay0.075ASM Journals
PSI-7977 (Sofosbuvir)HCV Genotype 1bReplicon Assay0.092Selleck Chemicals
CompoundCell LineAssayCC50 (µM)Reference
PSI-6130Human MT4 cellsLuciferase Assay> 98.4MedChemExpress
PSI-7977 (Sofosbuvir)Huh-7, HepG2, BxPC3, CEMMTS Assay> 100Selleck Chemicals

Pharmacokinetic Profile of Sofosbuvir and its Metabolites

The pharmacokinetic properties of sofosbuvir and its primary circulating metabolite, GS-331007, have been extensively studied.

ParameterSofosbuvirGS-331007 (inactive metabolite)Reference
Absorption Rapidly absorbedInternational Journal of Pharmaceutical Sciences
Tmax (post-dose)0.5 - 2 hoursInternational Journal of Pharmaceutical Sciences
Distribution
Plasma Protein Binding61-65%Minimally boundInternational Journal of Pharmaceutical Sciences
Metabolism Extensively in the liver to active triphosphateInternational Journal of Pharmaceutical Sciences
Elimination
Primary RouteRenal excretion (~80% of dose)International Journal of Pharmaceutical Sciences
Half-life (t1/2)~0.4 hours~27 hoursInternational Journal of Pharmaceutical Sciences

Experimental Protocols

Diastereoselective Synthesis of Sofosbuvir (PSI-7977)

The synthesis of sofosbuvir is a complex, multi-step process that requires precise stereochemical control. While numerous synthetic routes have been developed, a general overview of a diastereoselective approach is as follows:

  • Preparation of the Ribofuranose Intermediate: The synthesis typically begins with a protected ribose derivative. A key step involves the introduction of the 2'-α-fluoro and 2'-β-methyl groups with the correct stereochemistry.

  • Glycosylation: The modified sugar is then coupled with a protected uracil (B121893) base to form the nucleoside core.

  • Phosphoramidate Coupling: The crucial phosphoramidate moiety is introduced at the 5'-hydroxyl position. This step is often diastereoselective, favoring the desired Sp-isomer (PSI-7977). The reaction typically involves reacting the protected nucleoside with a chiral phosphoramidate reagent in the presence of a suitable coupling agent.

  • Deprotection: Finally, the protecting groups on the sugar and the phosphoramidate are removed to yield sofosbuvir.

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This assay is a cell-based method used to quantify the inhibition of HCV RNA replication.

  • Cell Culture: Huh-7 cells, a human hepatoma cell line, are engineered to stably express a subgenomic HCV replicon. This replicon contains the HCV non-structural proteins necessary for replication, along with a reporter gene, typically luciferase.

  • Compound Treatment: The HCV replicon cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., PSI-6130, PSI-7851).

  • Incubation: The plates are incubated for a period of 48-72 hours to allow for HCV replication and the expression of the reporter gene.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The EC50 value, the concentration at which a 50% reduction in viral replication is observed, is then determined by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity (CC50 Determination)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: A suitable cell line (e.g., Huh-7, HepG2) is seeded in 96-well plates.

  • Compound Exposure: The cells are exposed to various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.

Visualizing the Core Mechanisms

Hepatitis C Virus (HCV) Replication Cycle

HCV_Replication_Cycle cluster_Hepatocyte Hepatocyte Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication (in Membranous Web) Translation->Replication NS Proteins (NS5B) Assembly 5. Virion Assembly Replication->Assembly New Viral RNA Release 6. Release Assembly->Release New_HCV_Virion Progeny HCV Virions Release->New_HCV_Virion New Virions HCV_Virion HCV Virion HCV_Virion->Entry

Caption: Overview of the Hepatitis C Virus (HCV) life cycle within a hepatocyte.

Metabolic Activation of Sofosbuvir and Inhibition of HCV NS5B Polymerase

Sofosbuvir_Activation Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Carboxylesterase 1 Cathepsin A PSI_7411 PSI-7411 (Monophosphate) Metabolite_X->PSI_7411 HINT1 PSI_7410 This compound (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 NDP Kinase HCV_RNA HCV RNA Replication PSI_7409->HCV_RNA Incorporation by NS5B Polymerase Chain_Termination Chain Termination HCV_RNA->Chain_Termination

Caption: Intracellular metabolic activation pathway of sofosbuvir to its active triphosphate form.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow Start Start: Compound Library Cell_Seeding 1. Seed HCV Replicon Cells Start->Cell_Seeding Compound_Addition 2. Add Serially Diluted Compounds Cell_Seeding->Compound_Addition Incubation 3. Incubate for 48-72 hours Compound_Addition->Incubation Luciferase_Assay 4. Perform Luciferase Assay Incubation->Luciferase_Assay Data_Analysis_EC50 5. Analyze Data to Determine EC50 Luciferase_Assay->Data_Analysis_EC50 Cytotoxicity_Assay 6. Perform Cytotoxicity Assay (e.g., MTT) Data_Analysis_EC50->Cytotoxicity_Assay Data_Analysis_CC50 7. Analyze Data to Determine CC50 Cytotoxicity_Assay->Data_Analysis_CC50 Selectivity_Index 8. Calculate Selectivity Index (CC50/EC50) Data_Analysis_CC50->Selectivity_Index Lead_Identification Lead Compound Identification Selectivity_Index->Lead_Identification

Caption: A typical experimental workflow for screening and identifying potent antiviral compounds.

References

An In-Depth Technical Guide on the Solubility and Stability of PSI-7410 (Sofosbuvir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of PSI-7410, a prodrug of a uridine (B1682114) nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, widely known as sofosbuvir (B1194449). Understanding these physicochemical properties is critical for the formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of this important antiviral agent.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] As a nucleotide analog prodrug, its structure and properties are tailored for oral administration and subsequent metabolic activation within hepatocytes.[3][4]

Solubility Profile

The solubility of this compound is a key determinant of its oral bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, indicating high solubility and low permeability.[5]

Aqueous and pH-Dependent Solubility

This compound exhibits pH-independent aqueous solubility over a physiologically relevant range.[5] This is advantageous for consistent absorption throughout the gastrointestinal tract.

Parameter Value Conditions Reference
Aqueous Solubility≥ 2 mg/mLpH 2.0 - 7.7 at 37°C[1]
Water Solubility0.824 mg/mLNot specified[3]
General DescriptionSlightly soluble in waterpH 1.2 - 7.7[2]
Solubility in Organic Solvents

This compound demonstrates good solubility in various organic solvents, which is crucial information for manufacturing and formulation processes.

Solvent Solubility Reference
EthanolFreely soluble[2]
MethanolFreely soluble
AcetoneFreely soluble[2]
2-PropanolSoluble[2]
HeptaneInsoluble[2]

Stability Profile

The stability of this compound is essential for maintaining its potency and safety throughout its shelf life. Forced degradation studies have been conducted to identify its degradation pathways and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies indicate that this compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. However, it demonstrates stability under thermal, photolytic, and neutral pH conditions.[6][7][8]

Stress Condition Observation Degradation Products (m/z) Reference
Acidic Hydrolysis (e.g., 0.1 N HCl)Degradation observedDP I (m/z 488), DP with m/z 416.08[6][8][9]
Alkaline Hydrolysis (e.g., 0.1 N NaOH)Significant degradationDP II (m/z 393.3), DPs with m/z 453.13 and 411.08[6][8][9]
Oxidative (e.g., 3% H₂O₂)Degradation observedDP III (m/z 393)[6][8]
ThermalStableNo significant degradation[6][7]
PhotolyticStableNo significant degradation[6][7]
Neutral HydrolysisStableNo significant degradation[6][7]

DP = Degradation Product

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying solubility and stability studies. The following are generalized protocols based on standard pharmaceutical practices.

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of this compound.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the test solvent (e.g., phosphate (B84403) buffer at various pH values, organic solvents).

  • The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • The suspension is then filtered to remove undissolved solid.

  • The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Assay

This high-throughput assay is often used in early drug discovery to estimate solubility.

Methodology:

  • A stock solution of this compound is prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Aliquots of the stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The solution is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • The amount of precipitated compound is measured, often by nephelometry (light scattering) or by analyzing the concentration of the remaining dissolved compound after filtration or centrifugation.

Stability-Indicating HPLC Method for Forced Degradation Studies

This method is designed to separate the intact drug from its degradation products, allowing for the accurate quantification of stability.

Methodology:

  • Stress Sample Preparation:

    • Acidic: Dissolve this compound in a solution of 0.1 N HCl and heat (e.g., 60°C for 6 hours). Neutralize before analysis.[10]

    • Alkaline: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature or heat. Neutralize before analysis.[6]

    • Oxidative: Treat a solution of this compound with 3% hydrogen peroxide.[6]

    • Thermal: Expose solid or a solution of this compound to elevated temperatures (e.g., 80°C).

    • Photolytic: Expose solid or a solution of this compound to UV and visible light in a photostability chamber.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][11]

    • Flow Rate: Typically 1.0 mL/min.[6]

    • Detection: UV detection at the λmax of sofosbuvir (around 260 nm).[12]

  • Analysis: Inject the stressed samples into the HPLC system. The peak area of this compound and its degradation products are monitored to determine the extent of degradation. Mass spectrometry (LC-MS) can be coupled to identify the degradation products.[6]

Visualizations

Mechanism of Action of this compound (Sofosbuvir)

This compound is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus inhibiting viral replication.[3][4][13][14]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_replication HCV RNA Replication This compound This compound (Sofosbuvir) Metabolism Intracellular Metabolism This compound->Metabolism Uptake GS-461203 GS-461203 (Active Triphosphate) Metabolism->GS-461203 RNA_Elongation RNA Chain Elongation GS-461203->RNA_Elongation Incorporated into RNA NS5B HCV NS5B Polymerase NS5B->RNA_Elongation Catalyzes Chain_Termination Chain Termination RNA_Elongation->Chain_Termination

Caption: Intracellular activation of this compound to inhibit HCV RNA polymerase.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1N HCl) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Alkaline (e.g., 0.1N NaOH) Base->Analysis Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photolytic Photolytic (UV/Vis Light) Photolytic->Analysis Drug_Substance This compound (Drug Substance) Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidative Drug_Substance->Thermal Drug_Substance->Photolytic Results Degradation Profile & Pathway Identification Analysis->Results

Caption: Workflow for assessing the stability of this compound under stress.

References

physical and chemical properties of PSI-7410

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7410 is a key intermediate in the metabolic activation of the highly successful direct-acting antiviral agent sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As the diphosphate (B83284) metabolite of the active uridine (B1682114) nucleotide analog, this compound plays a critical role in the intracellular phosphorylation cascade that ultimately yields the pharmacologically active triphosphate form. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Physical and Chemical Properties

Quantitative physicochemical data for this compound is not extensively available in public literature, a common characteristic for transient intracellular metabolites. The focus of most research has been on the parent prodrug (sofosbuvir) and the final active triphosphate metabolite (PSI-7409 or GS-461203). However, based on its structure and the available information on related compounds, the following properties can be summarized.

PropertyData
IUPAC Name (2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-hydroxy-4-methyl-3-(phosphonooxy)tetrahydrofuran-2-yl)methyl diphosphate
Synonyms Sofosbuvir diphosphate, GS-331007 diphosphate
Molecular Formula C10H15FN2O14P3
Molecular Weight 487.14 g/mol
Appearance Expected to be a solid.
Solubility Expected to be soluble in aqueous solutions due to the presence of multiple phosphate (B84403) groups.
pKa The phosphate groups would have multiple pKa values, contributing to the molecule's negative charge at physiological pH. Specific values are not reported.
Stability As a phosphate ester, it may be susceptible to hydrolysis, particularly at non-neutral pH.

Mechanism of Action: The Sofosbuvir Activation Pathway

This compound is not a direct inhibitor of the HCV NS5B polymerase. Instead, it is a crucial precursor to the active antiviral agent, PSI-7409 (sofosbuvir triphosphate). The metabolic activation of sofosbuvir to its active form is a multi-step intracellular process.

Sofosbuvir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) PSI_7851 PSI-7851 Sofosbuvir->PSI_7851 Uptake PSI_352707 PSI-352707 (Alaninyl Phosphate Metabolite) PSI_7851->PSI_352707 Carboxylesterase 1 (CES1) & Cathepsin A (CatA) PSI_7411 PSI-7411 (Monophosphate) PSI_352707->PSI_7411 Histidine Triad Nucleotide-Binding Protein 1 (HINT1) PSI_7410 This compound (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 Nucleoside Diphosphate Kinase (NDPK) HCV_NS5B HCV NS5B Polymerase PSI_7409->HCV_NS5B Incorporation Replication_Inhibition Viral RNA Replication Inhibition HCV_NS5B->Replication_Inhibition Chain Termination

Caption: Metabolic activation pathway of Sofosbuvir to its active triphosphate form.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of isolated this compound are not commonly found in the literature. However, based on established methods for nucleoside diphosphates and the analysis of sofosbuvir metabolites, the following outlines the general procedures that would be employed.

Enzymatic Synthesis of this compound

A common method for preparing nucleoside diphosphates like this compound is through enzymatic phosphorylation of the corresponding monophosphate (PSI-7411).

Objective: To synthesize this compound from PSI-7411 using UMP-CMP kinase.

Materials:

  • PSI-7411 (substrate)

  • Recombinant human UMP-CMP kinase

  • ATP (phosphate donor)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Quenching solution (e.g., perchloric acid or EDTA)

Procedure:

  • A reaction mixture is prepared containing PSI-7411, an excess of ATP, and UMP-CMP kinase in the reaction buffer.

  • The reaction is incubated at a controlled temperature (typically 37°C).

  • Aliquots of the reaction mixture are taken at various time points.

  • The reaction in the aliquots is stopped by adding a quenching solution.

  • The formation of this compound is monitored by analytical techniques such as HPLC or LC-MS/MS.

  • Upon completion, the this compound can be purified from the reaction mixture using techniques like anion-exchange chromatography.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Prepare Reaction Mixture: - PSI-7411 - UMP-CMP Kinase - ATP - Buffer Incubation Incubate at 37°C Reactants->Incubation Sampling Take Time-Point Aliquots Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Monitor by HPLC or LC-MS/MS Quenching->Analysis Purification Purify by Anion-Exchange Chromatography Analysis->Purification If reaction is complete Final_Product Isolated this compound Purification->Final_Product

Caption: General workflow for the enzymatic synthesis of this compound.
Characterization by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary method for the detection and quantification of this compound in biological matrices.

Objective: To identify and quantify this compound using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A reverse-phase column suitable for polar compounds (e.g., C18).

  • A triple quadrupole or high-resolution mass spectrometer.

Procedure:

  • Sample Preparation: Intracellular metabolites are extracted from cells (e.g., hepatocytes) using a suitable extraction solvent (e.g., methanol/water).

  • Chromatographic Separation: The extracted sample is injected into the HPLC/UHPLC system. A gradient elution is typically used with a mobile phase containing an ion-pairing agent to retain the highly polar phosphate-containing molecules on the reverse-phase column.

  • Mass Spectrometric Detection: The eluent from the chromatography is introduced into the mass spectrometer. For this compound, negative ion mode electrospray ionization (ESI) is typically used.

  • Quantification: Multiple Reaction Monitoring (MRM) is employed for quantification on a triple quadrupole mass spectrometer, where specific precursor-to-product ion transitions for this compound are monitored.

Characterization by NMR Spectroscopy
  • 19F NMR: The fluorine atom at the 2' position of the ribose sugar would give a distinct signal in the 19F NMR spectrum. The chemical shift and coupling constants of this signal would provide information about the local chemical environment.

  • 31P NMR: The three phosphorus atoms in the diphosphate group would give rise to signals in the 31P NMR spectrum. The chemical shifts and coupling patterns would confirm the presence and connectivity of the phosphate groups.

Conclusion

This compound is a pivotal, albeit transient, molecule in the therapeutic action of sofosbuvir. While detailed data on its isolated physical and chemical properties are scarce, its role in the metabolic activation pathway is well-established. The experimental methodologies outlined provide a framework for its synthesis and characterization, which are essential for a comprehensive understanding of the pharmacology of sofosbuvir and the development of future nucleotide-based antiviral therapies. Further research into the specific properties of this key metabolite could provide deeper insights into the intracellular kinetics and efficacy of this important class of drugs.

An In-depth Technical Guide to the Target Identification and Validation of PSI-7410

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target identification and validation of PSI-7410, a key intermediate in the metabolic activation of the highly successful anti-Hepatitis C virus (HCV) drug, sofosbuvir (B1194449). The focus is on the core biochemical interactions, experimental validation, and the methodologies employed to elucidate its mechanism of action.

Executive Summary

This compound is the diphosphate (B83284) metabolite of the uridine (B1682114) nucleotide analog prodrug, sofosbuvir (also known as PSI-7977). It is a crucial intermediate in the intracellular metabolic pathway that leads to the formation of the pharmacologically active triphosphate, PSI-7409. The primary molecular target of the active metabolite, PSI-7409, has been unequivocally identified as the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . PSI-7409 acts as a chain terminator of viral RNA replication, exhibiting potent and pan-genotypic activity. Pre-clinical and clinical studies have validated this target, demonstrating a high barrier to resistance and a favorable safety profile with minimal off-target effects on human polymerases.

Target Identification and Mechanism of Action

The identification of HCV NS5B polymerase as the target for the active metabolite of sofosbuvir was the culmination of extensive research into nucleoside and nucleotide analogs as antiviral agents. The core mechanism of action is elucidated through the metabolic activation of the parent prodrug to its triphosphate form, which then directly competes with natural nucleotides for incorporation into the nascent viral RNA strand.

Metabolic Activation Pathway

Sofosbuvir is a phosphoramidate (B1195095) prodrug designed for efficient delivery into hepatocytes. Once inside the cell, it undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-7409. This compound is the diphosphate intermediate in this critical pathway.

Metabolic Activation of Sofosbuvir Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolite1 Intermediate Metabolite Sofosbuvir->Metabolite1 Esterases PSI_7411 PSI-7411 (Monophosphate) Metabolite1->PSI_7411 HINT1 PSI_7410 This compound (Diphosphate) PSI_7411->PSI_7410 UMP-CMPK PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 NDPK HCV_NS5B HCV NS5B Polymerase PSI_7409->HCV_NS5B Incorporation Chain_Termination Chain Termination of HCV RNA Replication HCV_NS5B->Chain_Termination Leads to

Caption: Metabolic activation pathway of Sofosbuvir to its active triphosphate form, PSI-7409.

Interaction with HCV NS5B Polymerase

The active triphosphate, PSI-7409, mimics the natural uridine triphosphate (UTP). It is recognized by the HCV NS5B polymerase and incorporated into the growing viral RNA chain. The presence of a 2'-fluoro and 2'-C-methyl modification on the ribose sugar of PSI-7409 sterically hinders the addition of the subsequent nucleotide, thereby causing premature termination of RNA chain elongation. This effectively halts viral replication.

Target Validation: Quantitative Data

The validation of HCV NS5B as the primary target of PSI-7409 and the assessment of its selectivity have been established through a series of in vitro enzymatic and cell-based assays.

In Vitro Inhibition of HCV NS5B Polymerase

The direct inhibitory activity of the active triphosphate, PSI-7409, against purified HCV NS5B polymerase from various genotypes has been quantified.

CompoundHCV GenotypeIC50 (µM)
PSI-7409 1b1.6[1][2][3][4]
2a2.8[1][2][3][4]
3a0.7[1][2][3][4]
4a2.6[1][2][3][4]
Anti-HCV Activity in Replicon Cells

The efficacy of the parent prodrug, sofosbuvir (PSI-7977), in inhibiting HCV replication in cell-based replicon assays confirms the intracellular activation to the potent inhibitor.

CompoundHCV Replicon GenotypeEC50 (µM)
Sofosbuvir (PSI-7977) 1b0.094
1a0.033
2a0.029
Selectivity Against Human Polymerases

To assess the potential for off-target effects, the inhibitory activity of PSI-7409 was tested against human DNA and RNA polymerases. The results demonstrate a high degree of selectivity for the viral polymerase.

CompoundHuman PolymeraseIC50 (µM)
PSI-7409 DNA Polymerase α550[1][2][3][4]
DNA Polymerase β>1000[1][3]
DNA Polymerase γ>1000[1][3]
Mitochondrial RNA Polymerase (POLRMT)Poor substrate, no significant inhibition at therapeutic concentrations[5]
In Vitro Cytotoxicity

The cytotoxicity of sofosbuvir was evaluated in various cell lines to determine its therapeutic window.

CompoundCell LineCC50 (µM)
Sofosbuvir (PSI-7977) Huh-7>100
HepG2>100
CEM>100
MT-2>100

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used in the target validation of this compound's active metabolite.

HCV NS5B Polymerase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.

HCV NS5B Polymerase Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Purified HCV NS5B Enzyme - RNA template/primer - NTPs (including radiolabeled UTP) - Assay Buffer Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of PSI-7409 Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Capture_RNA Capture newly synthesized RNA (e.g., on filter paper) Stop_Reaction->Capture_RNA Wash Wash to remove unincorporated NTPs Capture_RNA->Wash Measure_Radioactivity Measure radioactivity (Scintillation counting) Wash->Measure_Radioactivity Analyze_Data Analyze data to determine IC50 Measure_Radioactivity->Analyze_Data

Caption: Workflow for the HCV NS5B polymerase inhibition assay.

Protocol:

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing purified recombinant HCV NS5BΔ21 polymerase, a suitable RNA template (e.g., poly(A)), an oligo(U) primer, and a mix of ATP, CTP, GTP, and radiolabeled UTP in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5 mM MgCl2).

  • Compound Addition: Test compounds (e.g., PSI-7409) are serially diluted and added to the reaction wells.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme or NTPs and incubated at 30°C for a defined period (e.g., 60-120 minutes).

  • Termination: The reaction is stopped by the addition of a stop solution containing EDTA.

  • Product Capture: The newly synthesized radiolabeled RNA is captured on a filter plate (e.g., DEAE filtermat).

  • Washing: Unincorporated radiolabeled NTPs are removed by washing the filter plate.

  • Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by non-linear regression analysis.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.

HCV Replicon Assay Workflow Start Start Seed_Cells Seed Huh-7 cells containing HCV replicon with a reporter gene (e.g., Luciferase) Start->Seed_Cells Add_Compound Add varying concentrations of Sofosbuvir (PSI-7977) Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Reporter Measure reporter activity (e.g., Luciferase assay) Lyse_Cells->Measure_Reporter Analyze_Data Analyze data to determine EC50 Measure_Reporter->Analyze_Data

References

Unveiling the Bioactivity of PSI-7410: A Technical Guide to its Screening and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7410, a key intermediate in the metabolic activation of the potent anti-Hepatitis C Virus (HCV) agent PSI-7851, represents a critical juncture in the intracellular cascade leading to viral inhibition. This technical guide provides an in-depth exploration of the biological activity screening of this compound and its associated compounds. We will delve into its mechanism of action as a crucial precursor to the active antiviral agent, summarize key quantitative data from relevant assays, and provide detailed experimental protocols for the methodologies cited.

Mechanism of Action: A Prodrug's Journey to Viral Suppression

This compound is the diphosphate (B83284) metabolite of the nucleoside analog β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). PSI-6206 itself exhibits no significant anti-HCV activity in cell-based assays because it is a poor substrate for intracellular kinases, meaning it is not efficiently converted to its monophosphate form. To overcome this limitation, a phosphoramidate (B1195095) prodrug, PSI-7851, was developed. PSI-7851 effectively delivers the monophosphate form (PSI-7411) into hepatocytes. This monophosphate is then sequentially phosphorylated to the diphosphate (this compound) and subsequently to the active triphosphate form, PSI-7409.[1]

The active triphosphate, PSI-7409, acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. By mimicking the natural nucleotide, PSI-7409 is incorporated into the growing viral RNA chain, leading to chain termination and halting viral replication.[1] Sofosbuvir (PSI-7977) is a diastereoisomer of PSI-7851 and follows a similar activation pathway.[2][3][4]

Quantitative Biological Activity Data

The following tables summarize the key in vitro biological activity data for PSI-7851 and its active triphosphate form, PSI-7409. Direct quantitative data for the biological activity of the intermediate this compound is not extensively reported in the literature, as the focus is typically on the prodrug's efficacy and the active metabolite's inhibitory concentration.

Table 1: Anti-HCV Replicon Activity of PSI-7851 [1]

Cell LineReplicon GenotypeEC50 (µM)EC90 (µM)
ET-lunet1b (Con1)0.075 ± 0.0500.52 ± 0.25
Clone A1b (Con1)-0.45 ± 0.19

Table 2: Inhibition of HCV NS5B Polymerase by PSI-7409 [1]

NS5B Polymerase GenotypeIC50 (µM)
1bComparable to other genotypes
2aComparable to other genotypes
3aComparable to other genotypes
4aComparable to other genotypes

Table 3: Cytotoxicity Profile of PSI-7851 [1]

AssayCell Line(s)Highest Concentration Tested (µM)Result
CytotoxicityVarious100No significant cytotoxicity observed
Mitochondrial ToxicityVarious100No significant mitochondrial toxicity observed
Bone Marrow ToxicityHuman bone marrow progenitors100No significant bone marrow toxicity observed

Experimental Protocols

HCV Replicon Assay

This assay is a cell-based method to determine the antiviral activity of a compound against HCV replication.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, penicillin-streptomycin, and G418 (to maintain replicon-containing cells).

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., PSI-7851).

  • Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV RNA: Total cellular RNA is extracted from the cells. The level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (qRT-PCR) assay, targeting a specific region of the HCV genome (e.g., the 5' untranslated region).

  • Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) and 90% (EC90) is calculated by plotting the percentage of HCV RNA inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV NS5B Polymerase Inhibition Assay

This is a biochemical assay to measure the direct inhibitory effect of a compound on the enzymatic activity of the HCV RNA-dependent RNA polymerase.

Methodology:

  • Enzyme and Template: Recombinant HCV NS5B polymerase from the desired genotype is purified. A synthetic RNA template and primer are used to initiate RNA synthesis.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the NS5B polymerase, the RNA template/primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled nucleotide), and the test compound (e.g., PSI-7409) at various concentrations.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for RNA synthesis.

  • Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified. If a radiolabeled nucleotide is used, the reaction products are captured on a filter, and the radioactivity is measured using a scintillation counter. For non-radioactive methods, fluorescence or other detection methods are employed.

  • Data Analysis: The concentration of the compound that inhibits the NS5B polymerase activity by 50% (IC50) is determined by plotting the percentage of enzyme inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assays

These assays are crucial to determine if the antiviral effect of a compound is due to specific inhibition of a viral target or general cellular toxicity.

Methodology (General):

  • Cell Culture: Various human cell lines (e.g., Huh-7, HepG2, MT-4) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a period that corresponds to the antiviral assay (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using various methods:

    • MTT/XTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is an indicator of metabolically active cells.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. A high CC50 value relative to the EC50 value (high selectivity index, SI = CC50/EC50) indicates that the compound has a specific antiviral effect with low cytotoxicity.

Visualizations

Metabolic_Activation_of_PSI_7851 cluster_extracellular Extracellular cluster_intracellular Hepatocyte PSI_7851 PSI-7851 (Prodrug) PSI_7411 PSI-7411 (Monophosphate) PSI_7851->PSI_7411 Intracellular Esterases PSI_7410 This compound (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 Nucleoside Diphosphate Kinase NS5B HCV NS5B Polymerase PSI_7409->NS5B Replication_Inhibition Viral Replication Inhibition NS5B->Replication_Inhibition

Caption: Metabolic activation pathway of the prodrug PSI-7851 to the active antiviral agent PSI-7409.

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells with HCV replicon Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Extract_RNA Extract total RNA Incubate->Extract_RNA qRT_PCR Quantify HCV RNA via qRT-PCR Extract_RNA->qRT_PCR Analyze_Data Calculate EC50/EC90 qRT_PCR->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the HCV replicon assay.

NS5B_Polymerase_Inhibition_Assay Start Start Prepare_Reaction Prepare reaction mix: NS5B, RNA template/primer, rNTPs, test compound Start->Prepare_Reaction Initiate_Reaction Initiate reaction with enzyme Prepare_Reaction->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Quantify_Product Quantify newly synthesized RNA Stop_Reaction->Quantify_Product Analyze_Data Calculate IC50 Quantify_Product->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the HCV NS5B polymerase inhibition assay.

References

The Intracellular Journey of a Hepatitis C Inhibitor: A Technical Guide to the Pharmacokinetics of PSI-7410

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetics of PSI-7410, a critical intracellular metabolite of the direct-acting antiviral agent sofosbuvir (B1194449) (formerly PSI-7977). Understanding the formation and persistence of this diphosphate (B83284) nucleotide analogue is paramount for optimizing therapeutic strategies against the hepatitis C virus (HCV). This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the intricate metabolic activation pathway.

Quantitative Pharmacokinetic Data

The intracellular disposition of this compound is a key determinant of the antiviral activity of its parent prodrug. The following table summarizes the key pharmacokinetic parameters of this compound's precursor, PSI-7411, and the active triphosphate, PSI-7409, within primary human hepatocytes, providing critical context for the behavior of this compound.

MetaboliteParameterValue (µM)Time PointCell Type
PSI-7411Cmax25.0 ± 5.04 hPrimary Human Hepatocytes
PSI-7409Cmax15.1 ± 3.78 hPrimary Human Hepatocytes
PSI-7409Intracellular Half-life> 24 h-Primary Human Hepatocytes

Note: Data for this compound is often reported in the context of the formation of the active triphosphate, PSI-7409. The concentration of this compound is transient and serves as the direct substrate for the final phosphorylation step.

Experimental Protocols

The quantification of intracellular metabolites such as this compound requires sensitive and specific analytical methods. The following outlines a typical experimental protocol for the determination of intracellular nucleotide analogue concentrations.

Protocol: Intracellular Metabolite Quantification using LC-MS/MS

  • Cell Culture and Dosing:

    • Primary human hepatocytes or other relevant cell lines (e.g., Huh-7) are seeded in appropriate culture plates and allowed to adhere.

    • Cells are then treated with the parent prodrug (e.g., Sofosbuvir) at a specified concentration (e.g., 10 µM).

  • Sample Collection and Extraction:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), the cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Intracellular metabolites are extracted by adding a cold extraction solution (e.g., 70% methanol) and incubating at -20°C for 30 minutes.

    • The cell lysate is collected, and cell debris is removed by centrifugation at high speed (e.g., 14,000 rpm) at 4°C.

  • Sample Analysis by LC-MS/MS:

    • The supernatant containing the intracellular metabolites is analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Chromatography: Separation is typically achieved on a reverse-phase column with a gradient elution using mobile phases consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for PSI-7411, this compound, and PSI-7409 are used for accurate quantification.

  • Data Analysis:

    • Standard curves are generated using known concentrations of the respective analyte standards.

    • The intracellular concentrations of the metabolites are calculated based on the standard curves and normalized to the cell number or protein concentration.

Metabolic Activation Pathway and Experimental Workflow

The conversion of the prodrug to its active triphosphate form is a multi-step enzymatic process that occurs within the host cell. The following diagrams illustrate this critical pathway and the general workflow for its investigation.

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) Prodrug Sofosbuvir (PSI-7977) Metabolite1 PSI-352707 Prodrug->Metabolite1 Cathepsin A / CES1 Metabolite2 PSI-7411 (Monophosphate) Metabolite1->Metabolite2 HINT1 Metabolite3 This compound (Diphosphate) Metabolite2->Metabolite3 UMP-CMPK Active_Metabolite PSI-7409 (Active Triphosphate) Metabolite3->Active_Metabolite NDPK Inhibition HCV Replication Blocked Active_Metabolite->Inhibition Inhibition of HCV NS5B Polymerase

Caption: Intracellular metabolic activation of Sofosbuvir to PSI-7409.

experimental_workflow Start Hepatocyte Culture Dosing Incubation with Prodrug (Sofosbuvir) Start->Dosing Sampling Time-Course Sample Collection Dosing->Sampling Extraction Intracellular Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Quantification and Pharmacokinetic Modeling Analysis->Data

PSI-7410: A Technical Overview of a Key Sofosbuvir Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PSI-7410, a crucial intermediate in the metabolic activation of the highly successful anti-Hepatitis C virus (HCV) drug, Sofosbuvir (also known as PSI-7977). Understanding the properties and formation of this compound is essential for researchers in the fields of antiviral drug development, pharmacology, and infectious diseases.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below, providing a clear reference for its fundamental chemical properties.

PropertyValue
Molecular Formula C10H15FN2O11P2
Molecular Weight 420.18 g/mol
CAS Number 1015073-44-5

Mechanism of Action and Signaling Pathway

This compound is not administered directly as a therapeutic agent but is a pivotal intracellular metabolite of the prodrug Sofosbuvir. Sofosbuvir, a phosphoramidate (B1195095) prodrug, is designed to efficiently deliver its active nucleoside monophosphate analog into hepatocytes, the primary site of HCV replication. Once inside the cell, Sofosbuvir undergoes a series of enzymatic transformations to ultimately yield the active triphosphate form, PSI-7409 (GS-461203), which is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3][4][5][6]

The metabolic activation cascade is a critical component of Sofosbuvir's mechanism of action. This pathway ensures that the active antiviral agent is generated at the site of infection, maximizing its efficacy while minimizing potential systemic toxicity. This compound exists as the diphosphate (B83284) intermediate in this multi-step enzymatic conversion.

The process begins with the hydrolysis of the carboxyl ester of Sofosbuvir (or its parent compound PSI-7851) by cellular esterases such as human cathepsin A (CatA) and carboxylesterase 1 (CES1).[3][4][5][6] This is followed by the removal of the amino acid moiety by histidine triad (B1167595) nucleotide-binding protein 1 (Hint1), which results in the formation of the monophosphate metabolite, PSI-7411.[3][4][5][6] Subsequently, PSI-7411 is phosphorylated by UMP-CMP kinase to form the diphosphate this compound.[3][4][6] The final and crucial step is the phosphorylation of this compound by a nucleoside diphosphate kinase to produce the active triphosphate metabolite, PSI-7409.[3][4][6] This active form, PSI-7409, acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thereby halting viral replication.[2]

The following diagram illustrates the metabolic activation pathway of Sofosbuvir.

Sofosbuvir_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolite1 PSI-352707 (Alaninyl Phosphate Metabolite) Sofosbuvir->Metabolite1 Cathepsin A / Carboxylesterase 1 PSI7411 PSI-7411 (Monophosphate) Metabolite1->PSI7411 Hint1 PSI7410 This compound (Diphosphate) PSI7411->PSI7410 UMP-CMP Kinase PSI7409 PSI-7409 (Active Triphosphate) PSI7410->PSI7409 Nucleoside Diphosphate Kinase NS5B_Inhibition Inhibition of HCV NS5B Polymerase PSI7409->NS5B_Inhibition Incorporation & Chain Termination

Caption: Metabolic activation of the prodrug Sofosbuvir to its active triphosphate form.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are representative protocols for key experiments related to the study of this compound and its parent compounds.

HCV NS5B Polymerase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds against the HCV RNA-dependent RNA polymerase.

Objective: To quantify the in vitro inhibition of HCV NS5B polymerase activity by a test compound.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template (e.g., a heterologous RNA template or a sequence derived from the HCV genome)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM EDTA, 1 mM dithiothreitol.

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Radiolabeled CTP ([³³P]-CTP)

  • Test compound (e.g., PSI-7409) at various concentrations

  • Stop Solution: 100 mM EDTA

  • DE81 filter discs

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction tube, combine the reaction buffer, RNA template, and the test compound dilution.

  • Initiate the reaction by adding the purified HCV NS5B enzyme and the ribonucleoside triphosphate mix, including [³³P]-CTP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto DE81 filter discs.

  • Wash the filter discs to remove unincorporated nucleotides.

  • Measure the incorporated radioactivity on the filter discs using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture (HCV Replicon System)

This cell-based assay evaluates the ability of a compound to inhibit HCV replication within host cells.

Objective: To determine the EC₅₀ (50% effective concentration) of an antiviral compound against HCV replication in a cell-based system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a luciferase reporter gene).

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics).

  • Test compound at various concentrations.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • Reagents for a cell viability assay (e.g., MTS or CellTiter-Glo).

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • To measure HCV replication, lyse the cells and measure the luciferase activity using a luminometer.

  • In a parallel plate, assess the cytotoxicity of the compound at the same concentrations using a cell viability assay to determine the CC₅₀ (50% cytotoxic concentration).

  • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to a no-compound control.

  • Determine the EC₅₀ value from the dose-response curve.

  • The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

The following diagram outlines a general workflow for screening antiviral compounds.

Antiviral_Screening_Workflow Start Start: Compound Library Biochemical_Assay Biochemical Assay (e.g., NS5B Polymerase Inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (HCV Replicon System) Biochemical_Assay->Cell_Based_Assay Active Compounds Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity_Assay Hit_Identification Hit Identification (Potent & Non-toxic) Cytotoxicity_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Identified Hits Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A generalized workflow for the discovery and development of antiviral drugs.

References

An In-depth Technical Guide to the Initial Cell-Based Assays for PSI-7410

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cell-based assays utilized in the evaluation of PSI-7410, a key intermediate in the metabolic activation of the hepatitis C virus (HCV) nucleotide analog inhibitor sofosbuvir (B1194449) (formerly PSI-7851). This document details the metabolic pathway, experimental protocols for core antiviral and cytotoxicity assays, and presents available quantitative data to inform researchers in the field of drug development.

Introduction: The Role of this compound in HCV Inhibition

This compound is the diphosphate (B83284) metabolite of the phosphoramidate (B1195095) prodrug sofosbuvir. For the drug to exert its antiviral effect, sofosbuvir must be intracellularly metabolized to its active triphosphate form, PSI-7409. This metabolic cascade is a critical determinant of the drug's efficacy. This compound is a key intermediate in this pathway, formed by the phosphorylation of the monophosphate metabolite, PSI-7411, by the cellular enzyme UMP-CMP kinase. Subsequently, this compound is phosphorylated by nucleoside diphosphate kinase to yield the active triphosphate, PSI-7409.[1] This active metabolite then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.

Metabolic Activation Pathway of Sofosbuvir

The conversion of the prodrug sofosbuvir to its active triphosphate form involves several enzymatic steps within the host cell. Understanding this pathway is essential for interpreting the results of cell-based assays.

Metabolic Activation of Sofosbuvir Sofosbuvir Sofosbuvir (PSI-7851/PSI-7977) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Carboxylesterase 1 / Cathepsin A PSI_7411 PSI-7411 (Monophosphate) Metabolite_X->PSI_7411 HINT1 PSI_7410 This compound (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 Nucleoside Diphosphate Kinase Inhibition Inhibition of HCV NS5B Polymerase PSI_7409->Inhibition

Metabolic activation pathway of sofosbuvir to its active triphosphate form.

Quantitative Antiviral and Cytotoxicity Data

CompoundCell LineAssay TypeGenotypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
PSI-7851 ET-lunet cellsSubgenomic Replicon1b0.075 ± 0.050>50>667
PSI-7851 Clone A cellsSubgenomic Replicon1b- (EC90 = 0.45 ± 0.19)>50-
PSI-7851 Htat repliconSubgenomic Replicon1a0.43 ± 0.026>50>116
PSI-7851 JFH-1 repliconSubgenomic Replicon2a0.28 ± 0.073>50>178
PSI-6130 Stable RepliconRenilla Luciferase Reporter1b0.61 ± 0.26>100>164

Data for PSI-7851 from St. Laurent et al. (2011). Data for PSI-6130 from a 2008 study on HCV replicon resistance.

Experimental Protocols

HCV Subgenomic Replicon Assay

The HCV subgenomic replicon assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication. This system utilizes a human hepatoma cell line, typically Huh-7 or its derivatives, that has been engineered to support the autonomous replication of a modified HCV RNA genome (a replicon). These replicons lack the structural proteins of the virus, making them non-infectious, but contain the non-structural proteins (including the NS5B polymerase) necessary for RNA replication.

Workflow of a Luciferase-Based HCV Replicon Assay:

HCV Replicon Assay Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_readout Data Acquisition and Analysis Cell_Seeding Seed Huh-7 cells harboring a luciferase reporter replicon in 96-well plates Compound_Addition Add serial dilutions of test compound (e.g., this compound) Cell_Seeding->Compound_Addition Incubate Incubate for 48-72 hours to allow for HCV replication and compound activity Compound_Addition->Incubate Cell_Lysis Lyse cells to release luciferase Incubate->Cell_Lysis Luciferase_Assay Add luciferase substrate and measure luminescence Cell_Lysis->Luciferase_Assay Data_Analysis Calculate EC50 values by plotting luminescence against compound concentration Luciferase_Assay->Data_Analysis

Workflow of a typical HCV subgenomic replicon assay using a luciferase reporter.

Detailed Methodology:

  • Cell Culture: Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • Replicon Transfection: Cells are transfected with in vitro-transcribed HCV subgenomic replicon RNA containing a reporter gene (e.g., firefly or Renilla luciferase) via electroporation. Stable cell lines are then selected using an appropriate antibiotic, such as G418, if the replicon contains a resistance gene (e.g., neomycin phosphotransferase).

  • Assay Procedure:

    • Stable replicon-harboring cells are seeded into 96-well plates.

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.

    • The plates are incubated for 48 to 72 hours at 37°C.

  • Data Acquisition:

    • After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of the antiviral compounds to the host cells, a cytotoxicity assay is performed in parallel with the replicon assay. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a common colorimetric method for determining cell viability.

Detailed Methodology:

  • Cell Seeding: Huh-7 cells (or the same cell line used in the replicon assay) are seeded in 96-well plates at a similar density to the antiviral assay.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound as in the replicon assay.

  • Incubation: The plates are incubated for the same duration as the replicon assay (typically 48-72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50, providing a measure of the compound's therapeutic window.

Conclusion

The initial cell-based assays for this compound and its related compounds are crucial for determining their potential as antiviral agents. The HCV subgenomic replicon assay provides a robust and reliable method for quantifying the inhibition of viral replication, while cytotoxicity assays such as the MTT assay are essential for assessing the safety profile of these compounds. While specific antiviral data for this compound is limited in the public literature, the established protocols and the data from its parent prodrug, sofosbuvir, provide a strong framework for the continued investigation of this important class of HCV inhibitors. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of PSI-7410

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7410, the active triphosphate metabolite of the groundbreaking antiviral drug sofosbuvir (B1194449) (PSI-7977), is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase. This document provides a comprehensive technical overview of the binding affinity and kinetics of this compound to its target, the HCV NS5B polymerase. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of HCV and the development of antiviral therapeutics.

Introduction

Hepatitis C virus infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] Sofosbuvir, a nucleotide analog prodrug, is a cornerstone of modern HCV therapy.[1] Upon administration, sofosbuvir is metabolized in hepatocytes to its active form, this compound (GS-461203), a uridine (B1682114) nucleotide analog triphosphate.[1] this compound acts as a chain terminator during viral RNA replication by targeting the highly conserved active site of the NS5B polymerase.[1] Understanding the precise binding affinity and kinetics of this interaction is crucial for elucidating its mechanism of action and for the development of next-generation inhibitors.

Mechanism of Action

This compound functions as a competitive inhibitor of the natural nucleotide substrate (UTP) for the HCV NS5B polymerase. After incorporation into the nascent viral RNA chain, the presence of a 2'-methyl group on the ribose sugar of this compound sterically hinders the addition of the next nucleotide, thereby causing premature chain termination and halting viral replication.[2]

PSI-7410_Mechanism_of_Action cluster_0 Hepatocyte cluster_1 HCV Replication Complex Sofosbuvir Sofosbuvir This compound This compound Sofosbuvir->this compound Metabolism NS5B_Polymerase NS5B Polymerase This compound->NS5B_Polymerase Binding Cellular_Kinases Cellular Kinases Incorporation Incorporation NS5B_Polymerase->Incorporation Viral_RNA_Template Viral RNA Template Viral_RNA_Template->NS5B_Polymerase Binding Chain_Termination Chain Termination Incorporation->Chain_Termination Replication_Blocked Replication Blocked Chain_Termination->Replication_Blocked

Figure 1: Mechanism of action of this compound.

Binding Affinity and Kinetics Data

Table 1: Inhibitory Potency (IC50) of this compound against HCV NS5B Polymerase

HCV GenotypeNS5B Polymerase TargetIC50 (µM)Reference
1bRecombinant NS5B0.12[3]
2a (JFH-1)Recombinant NS5BNot specified, but potent[1]
3aRecombinant NS5BNot specified, but potent[1]
4aRecombinant NS5BNot specified, but potent[1]

Note: The potency of this compound is generally consistent across different HCV genotypes, highlighting its pan-genotypic activity.[1]

For context, isothermal titration calorimetry (ITC) has been used to determine the dissociation constant (Kd) for other non-nucleoside inhibitors of NS5B, with values in the sub-micromolar range (e.g., 0.14 µM), indicating strong binding.[4] It is expected that this compound exhibits a similarly strong binding affinity.

Experimental Protocols

The determination of binding affinity and kinetics of inhibitors like this compound for the HCV NS5B polymerase relies on robust in vitro assays. Below are detailed methodologies for two commonly employed experimental approaches.

NS5B Polymerase Inhibition Assay (Radiolabeled Nucleotide Incorporation)

This assay measures the enzymatic activity of NS5B polymerase by quantifying the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand. The inhibitory effect of a compound is determined by the reduction in radiolabel incorporation.

Radiolabeled_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix: - NS5B Polymerase - RNA Template/Primer - Buffer, MgCl2, DTT Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound (or other inhibitor) at various concentrations Prepare_Reaction_Mix->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction: Add NTPs including radiolabeled UTP (*UTP) Pre_incubation->Initiate_Reaction Incubate Incubate (e.g., 90 min at RT) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Capture_RNA Capture Biotinylated RNA on Streptavidin Beads Stop_Reaction->Capture_RNA Wash Wash to remove unincorporated *UTP Capture_RNA->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Analyze_Data Analyze Data: Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for NS5B polymerase inhibition assay.

Detailed Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate format.[5] The standard reaction mixture includes recombinant HCV NS5B polymerase, a biotinylated oligo(rU)12 primer, and a poly(rA) template in a buffer containing Tris-HCl, MgCl2, EDTA, DTT, and a non-ionic detergent.[5]

  • Inhibitor Addition: Serially diluted this compound (or other test compounds) in DMSO is added to the reaction wells.

  • Pre-incubation: The enzyme, template/primer, and inhibitor are pre-incubated for a defined period (e.g., 20 minutes at room temperature) to allow for binding.[5]

  • Reaction Initiation: The polymerase reaction is initiated by the addition of a mixture of unlabeled NTPs and a radiolabeled nucleotide, such as [3H]UTP or [33P]UTP.[5][6]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 90 minutes) at a controlled temperature (e.g., room temperature or 37°C).[5][7]

  • Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.[7]

  • Product Capture and Washing: The newly synthesized biotinylated RNA products are captured on streptavidin-coated beads or filters. Unincorporated radiolabeled nucleotides are removed by washing.[5]

  • Detection and Analysis: The amount of incorporated radioactivity is quantified using a scintillation counter. The data is then analyzed to determine the IC50 value of the inhibitor.[5]

Fluorescence Quenching Assay

This biophysical assay directly measures the binding of a ligand to a protein by monitoring changes in the protein's intrinsic tryptophan fluorescence. When an inhibitor binds to the NS5B polymerase, it can cause a quenching (decrease) of this fluorescence, which can be used to determine the binding affinity (Kd).

Fluorescence_Quenching_Workflow Start Start Prepare_NS5B Prepare NS5B Polymerase Solution in Assay Buffer Start->Prepare_NS5B Add_Inhibitor Add Serially Diluted This compound Prepare_NS5B->Add_Inhibitor Incubate_to_Equilibrium Incubate to Reach Binding Equilibrium Add_Inhibitor->Incubate_to_Equilibrium Measure_Fluorescence Measure Tryptophan Fluorescence (Ex: 280nm, Em: 310-400nm) Incubate_to_Equilibrium->Measure_Fluorescence Plot_Data Plot Fluorescence Quenching vs. Inhibitor Concentration Measure_Fluorescence->Plot_Data Calculate_Kd Calculate Dissociation Constant (Kd) Plot_Data->Calculate_Kd End End Calculate_Kd->End

Figure 3: Workflow for fluorescence quenching assay.

Detailed Methodology:

  • Instrumentation: The assay is performed using a spectrofluorometer, typically in a 96-well UV-transparent microplate format.[8]

  • Reaction Setup: A solution of purified HCV NS5B polymerase is prepared in an appropriate buffer (e.g., Tris-HCl, KCl, MgCl2).[8]

  • Inhibitor Addition: The inhibitor, this compound, is serially diluted and added to the enzyme solution.[8]

  • Incubation: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.[8]

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of the NS5B polymerase is measured by exciting the sample at approximately 280 nm and recording the emission spectrum from around 310 to 400 nm.[8]

  • Data Analysis: The degree of fluorescence quenching (the decrease in fluorescence intensity) is plotted against the concentration of the inhibitor. These data are then fitted to a binding isotherm equation to calculate the dissociation constant (Kd), which is a direct measure of binding affinity.[9][10]

Conclusion

This compound is a highly potent, pan-genotypic inhibitor of the HCV NS5B polymerase. Its mechanism of action as a chain terminator is well-established, and its inhibitory activity has been quantified through IC50 values in the sub-micromolar range. While specific on- and off-rates for its binding are not widely published, the available data from various in vitro assays consistently demonstrate a high-affinity interaction with its target enzyme. The detailed experimental protocols provided herein offer a foundation for the continued investigation of this compound and the discovery of novel NS5B polymerase inhibitors. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of antiviral drug development.

References

Methodological & Application

Application Notes and Protocols for PSI-7410 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7410 is a crucial intermediate metabolite of the direct-acting antiviral agent Sofosbuvir (also known as PSI-7977). Sofosbuvir is a prodrug that, upon entering a hepatocyte, undergoes metabolic activation to ultimately form the pharmacologically active uridine (B1682114) nucleotide analog triphosphate, GS-461203 (also known as PSI-7409). This active metabolite acts as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, effectively terminating viral RNA replication. This compound, the diphosphate (B83284) form, is a key step in the phosphorylation cascade that leads to the active triphosphate. Understanding the experimental protocols involving the metabolic pathway of Sofosbuvir is essential for the evaluation of its antiviral efficacy and cytotoxicity in cell culture models.

These application notes provide detailed protocols for assessing the anti-HCV activity and cytotoxicity of compounds within the Sofosbuvir metabolic pathway using in vitro cell culture systems. The human hepatoma cell lines Huh-7 and its derivatives (e.g., Huh-7.5, Lunet) are commonly used for these studies as they are highly permissive for HCV replication.[1][2][3][4][5]

Mechanism of Action and Metabolic Pathway

Sofosbuvir is a phosphoramidate (B1195095) prodrug designed to efficiently deliver the nucleoside monophosphate into hepatocytes. Once inside the cell, it undergoes a series of enzymatic reactions to be converted into its active triphosphate form.

  • Ester Hydrolysis: The first step involves the hydrolysis of the carboxyl ester of Sofosbuvir by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[6]

  • Phosphoramidate Cleavage: Following ester hydrolysis, a nucleophilic attack leads to the removal of the phenol (B47542) group and the formation of an alaninyl phosphate (B84403) intermediate. This intermediate's amino acid moiety is then cleaved by the histidine triad (B1167595) nucleotide-binding protein 1 (Hint1) to yield the uridine monophosphate analog, PSI-7411.[6]

  • Phosphorylation to this compound: PSI-7411 is subsequently phosphorylated by UMP-CMP kinase to form the diphosphate metabolite, This compound .[6]

  • Final Phosphorylation: Finally, this compound is converted to the active triphosphate, PSI-7409 (GS-461203), by a nucleoside diphosphate kinase.[6]

  • Inhibition of HCV NS5B Polymerase: The active triphosphate, PSI-7409, mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase. This incorporation leads to chain termination, thus halting viral replication.

The following diagram illustrates the intracellular metabolic activation of Sofosbuvir:

Sofosbuvir_Metabolism Intracellular Metabolic Pathway of Sofosbuvir Sofosbuvir Sofosbuvir (Prodrug) Metabolite1 Intermediate Metabolite Sofosbuvir->Metabolite1 Cathepsin A / CES1 PSI_7411 PSI-7411 (Monophosphate) Metabolite1->PSI_7411 Hint1 PSI_7410 This compound (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 Nucleoside Diphosphate Kinase HCV_NS5B HCV NS5B Polymerase PSI_7409->HCV_NS5B Incorporation Replication_Inhibition HCV RNA Replication Inhibition HCV_NS5B->Replication_Inhibition Experimental_Workflow Antiviral Compound Evaluation Workflow cluster_0 Efficacy Assay (EC50) cluster_1 Cytotoxicity Assay (CC50) cluster_2 Data Analysis E1 Seed HCV Replicon Cells E2 Add Serial Dilutions of Compound E1->E2 E3 Incubate for 72h E2->E3 E4 Luciferase Assay E3->E4 E5 Calculate EC50 E4->E5 A1 Determine Selectivity Index (SI = CC50 / EC50) E5->A1 C1 Seed Huh-7 Cells C2 Add Serial Dilutions of Compound C1->C2 C3 Incubate for 72h C2->C3 C4 MTT Assay C3->C4 C5 Calculate CC50 C4->C5 C5->A1

References

Application Notes and Protocols for the Study of PSI-7410 and its Metabolites in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7410 is an important intermediate in the metabolic activation of phosphoramidate (B1195095) prodrugs targeting the Hepatitis C Virus (HCV) NS5B polymerase. It is the diphosphate (B83284) metabolite of 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate. In the intracellular environment, this compound is the direct precursor to the pharmacologically active triphosphate, PSI-7409, which acts as a potent inhibitor of HCV RNA replication. These application notes provide detailed protocols for studying the antiviral activity and cytotoxicity of compounds related to this compound, and for characterizing their mechanism of action.

Mechanism of Action

This compound is part of a complex intracellular metabolic pathway. Phosphoramidate prodrugs like PSI-7851 (a mixture of diastereoisomers including PSI-7977, also known as Sofosbuvir) are designed to efficiently deliver the monophosphate form of the nucleoside analog (PSI-7411) into hepatocytes. Once inside the cell, PSI-7411 is sequentially phosphorylated. UMP-CMP kinase catalyzes the conversion of PSI-7411 to the diphosphate this compound. Subsequently, nucleoside diphosphate kinase phosphorylates this compound to the active triphosphate metabolite, PSI-7409.[1][2] PSI-7409 then acts as a chain terminator when incorporated into the nascent viral RNA by the HCV NS5B RNA-dependent RNA polymerase, thus halting viral replication.[3][4]

Signaling Pathway Diagram

Metabolic Activation Pathway Metabolic Activation of Phosphoramidate Prodrugs to the Active Triphosphate PSI-7851 (Prodrug) PSI-7851 (Prodrug) PSI-7411 (Monophosphate) PSI-7411 (Monophosphate) PSI-7851 (Prodrug)->PSI-7411 (Monophosphate) Cathepsin A / CES1 + HINT1 This compound (Diphosphate) This compound (Diphosphate) PSI-7411 (Monophosphate)->this compound (Diphosphate) UMP-CMP Kinase PSI-7409 (Active Triphosphate) PSI-7409 (Active Triphosphate) This compound (Diphosphate)->PSI-7409 (Active Triphosphate) Nucleoside Diphosphate Kinase HCV NS5B Polymerase HCV NS5B Polymerase PSI-7409 (Active Triphosphate)->HCV NS5B Polymerase Inhibition of Viral RNA Replication Inhibition of Viral RNA Replication HCV NS5B Polymerase->Inhibition of Viral RNA Replication

Caption: Metabolic activation of phosphoramidate prodrugs to the active triphosphate form.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
HCV GenotypeNS5B Polymerase ConstructIC50 (µM)
1bCon11.6[5][6]
2aJFH12.8[5][6]
3aN/A0.7[5][6]
4aN/A2.6[5][6]
Table 2: Selectivity of PSI-7409 against Human DNA Polymerases
Human PolymeraseIC50 (µM)
DNA Polymerase α550[5][6]
DNA Polymerase β>1000[5]
DNA Polymerase γ>1000[5]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using HCV Replicon Assay

This protocol is designed to determine the 50% effective concentration (EC50) of a parent prodrug in a cell-based assay.

HCV Replicon Assay Workflow Workflow for HCV Replicon Assay A Seed HCV replicon cells in 96-well plates B Prepare serial dilutions of test compound A->B C Add compound to cells and incubate for 72 hours B->C D Lyse cells and measure luciferase activity C->D E Calculate % inhibition and determine EC50 D->E

Caption: Workflow for determining antiviral activity using an HCV replicon assay.

  • HCV replicon-containing human hepatoma cells (e.g., Huh-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418 (for stable replicon cell line maintenance)

  • Test compound (e.g., PSI-7851 or Sofosbuvir)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Cell Culture: Maintain HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.

  • Cell Seeding: Seed the replicon cells into 96-well plates at a density of 5,000-10,000 cells per well in medium without G418 and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in culture medium to the final desired concentrations.

  • Treatment: Add the diluted compounds to the cells. Include wells with vehicle control (DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the results against the compound concentration. Determine the EC50 value using a suitable curve-fitting software.

Protocol 2: In Vitro HCV NS5B Polymerase Inhibition Assay

This enzymatic assay determines the 50% inhibitory concentration (IC50) of the active triphosphate metabolite (PSI-7409).

  • Recombinant HCV NS5B polymerase

  • RNA template/primer (e.g., poly(A)/oligo(dT))

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-33P]UTP)

  • PSI-7409

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • 96-well plates

  • Scintillation counter

  • Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant NS5B polymerase, and the RNA template/primer.

  • Inhibitor Addition: Add serial dilutions of PSI-7409 to the wells.

  • Initiation: Start the reaction by adding the mixture of rNTPs, including the radiolabeled rNTP.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Termination: Stop the reaction by adding EDTA.

  • Quantification: Precipitate the synthesized RNA and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PSI-7409 concentration.

Protocol 3: Cytotoxicity Assay in Hepatocytes

This protocol assesses the 50% cytotoxic concentration (CC50) of the parent prodrug.

  • Primary human hepatocytes or a suitable hepatoma cell line (e.g., HepG2, Huh-7)

  • Cell culture medium appropriate for the chosen cell type

  • Test compound

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader (spectrophotometer or luminometer)

  • Cell Seeding: Seed hepatocytes in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period that corresponds to the antiviral assay (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) can then be calculated as CC50/EC50.

Handling and Storage

This compound and its related metabolites, particularly the triphosphate form PSI-7409, may be unstable. It is recommended to store these compounds at -20°C or -80°C. For PSI-7409, using a stable salt form, such as the tetrasodium (B8768297) salt, is advisable for improved stability.[5] When preparing stock solutions, use appropriate solvents as recommended by the supplier and store them at low temperatures. Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for PSI-7977 (Sofosbuvir) in Hepatitis C Virus (HCV) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PSI-7977, clinically known as Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for essential in vitro experiments.

Application Notes

Background

PSI-7977 (Sofosbuvir) is a direct-acting antiviral (DAA) medication that has revolutionized the treatment of chronic Hepatitis C.[1][2] Developed by Pharmasset and later acquired by Gilead Sciences, it was originally designated PSI-7977.[3] Sofosbuvir is a nucleotide analog prodrug that offers a highly effective, safe, and well-tolerated treatment option with a high barrier to resistance.[4][5] It is effective against all genotypes of HCV and is a key component of several combination therapies.[1][4]

Mechanism of Action

Sofosbuvir is a prodrug that is metabolized within hepatocytes to its active triphosphate form, GS-461203.[3][6][7] This active metabolite mimics the natural uridine (B1682114) nucleotide.[4] GS-461203 acts as a potent and specific inhibitor of the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for the replication of the viral genome.[6][7][8]

The active triphosphate, GS-461203, is incorporated into the nascent HCV RNA strand by the NS5B polymerase.[6] Upon incorporation, it acts as a chain terminator, preventing further elongation of the viral RNA and thus halting viral replication.[6][7] A key advantage of Sofosbuvir is that the catalytic site of the NS5B polymerase is highly conserved across all HCV genotypes, which accounts for its pangenotypic activity.[3] Reduced susceptibility to sofosbuvir has been primarily associated with the S282T substitution in the NS5B protein.[6][9][10]

cluster_cell Hepatocyte PSI-7977 PSI-7977 (Sofosbuvir) (Prodrug) Metabolism Intracellular Metabolism (Hydrolysis and Phosphorylation) PSI-7977->Metabolism Enters cell GS-461203 GS-461203 (Active Triphosphate) Metabolism->GS-461203 Replication Viral RNA Replication GS-461203->Replication Incorporation HCV_RNA HCV RNA Template HCV_RNA->Replication NS5B HCV NS5B Polymerase NS5B->Replication Termination Chain Termination Replication->Termination inhibition

Mechanism of action of PSI-7977 (Sofosbuvir) in inhibiting HCV replication.

Data Presentation

Preclinical Data: In Vitro Efficacy

The in vitro antiviral activity of PSI-7977 has been evaluated in various HCV replicon systems. The 50% effective concentration (EC50) and 90% effective concentration (EC90) values demonstrate its potent inhibition of viral replication across different genotypes.

Genotype/RepliconEC50 (µM)EC90 (µM)Reference
Genotype 1a (H77)0.016 - 0.048-[11]
Genotype 1b (Con1)0.016 - 0.0480.42[11]
Genotype 2a (JFH-1)0.016 - 0.048-[11]
Genotype 2a (J6)0.0047-[11]
Genotype 2b0.016 - 0.048-[11]
Genotype 3a0.016 - 0.048-[11]
Genotype 1b (S282T mutant)-7.8[11]
Clinical Data: Sustained Virologic Response (SVR)

Clinical trials have consistently demonstrated high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12). The table below summarizes SVR12 rates from key clinical trials of Sofosbuvir-based regimens.

Clinical TrialHCV Genotype(s)Treatment RegimenTreatment DurationSVR12 RateReference
NEUTRINO1, 4, 5, 6Sofosbuvir + Peginterferon alfa + Ribavirin12 weeks90%[4]
FISSION2, 3Sofosbuvir + Ribavirin12 weeks67%[12]
POSITRON2, 3Sofosbuvir + Ribavirin12 weeks78%[12]
FUSION2, 3Sofosbuvir + Ribavirin12 or 16 weeks73% (16 weeks)[12]
ASTRAL-11, 2, 4, 5, 6Sofosbuvir/Velpatasvir12 weeks98%[13]
ASTRAL-22Sofosbuvir/Velpatasvir12 weeks99%[13]
ASTRAL-33Sofosbuvir/Velpatasvir12 weeks95%[13]
Phase 3 (Asia)1, 2, 3, 6Sofosbuvir/Velpatasvir12 weeks97%[14]

Experimental Protocols

HCV Replicon Assay

This assay is fundamental for evaluating the in vitro antiviral activity of compounds like PSI-7977 against HCV replication.

Start Start Seed Seed Huh-7 cells with HCV replicon Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with serial dilutions of PSI-7977 Adhere->Treat Incubate Incubate for 48-72 hours at 37°C Treat->Incubate Lyse Lyse cells Incubate->Lyse Luciferase Add luciferase substrate Lyse->Luciferase Measure Measure luminescence Luciferase->Measure Analyze Calculate EC50 and EC90 Measure->Analyze End End Analyze->End

Workflow for the HCV Replicon Assay.

Methodology

  • Cell Culture:

    • Maintain Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selection.[15]

  • Assay Procedure:

    • Seed the replicon-containing Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

    • Prepare serial dilutions of PSI-7977 in DMEM.

    • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[15]

  • Quantification of HCV RNA Replication:

    • After incubation, lyse the cells and measure the activity of a reporter gene (e.g., luciferase) encoded by the replicon.[15] The luminescence signal is proportional to the level of HCV RNA replication.[15]

    • Alternatively, total cellular RNA can be extracted, and HCV RNA levels can be quantified using real-time RT-PCR.[16]

  • Data Analysis:

    • Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.

    • Determine the EC50 and EC90 values by fitting the dose-response data to a four-parameter logistic equation.

Cytotoxicity Assay (MTS Assay)

It is crucial to assess whether the antiviral effect of a compound is due to specific inhibition of viral replication or general cellular toxicity.

Methodology

  • Cell Seeding:

    • Seed Huh-7 cells (or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11][17]

  • Compound Treatment:

    • After overnight incubation, treat the cells with the same serial dilutions of PSI-7977 used in the replicon assay.

  • Incubation:

    • Incubate the plate for the same duration as the replicon assay (e.g., 72 hours) at 37°C.[15]

  • MTS Reagent Addition:

    • Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[11][16][17]

    • Incubate for 1-4 hours at 37°C.[11][16][17]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

    • Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.

Quantitative Real-Time RT-PCR for HCV RNA

This protocol is used to quantify the amount of HCV RNA in cell culture supernatants or patient samples.

Methodology

  • RNA Extraction:

    • Extract total RNA from the sample (e.g., 140 µL of plasma or cell culture supernatant) using a commercial viral RNA extraction kit according to the manufacturer's instructions.[8]

  • Reverse Transcription and PCR:

    • Perform a one-step real-time RT-PCR using a commercially available kit.[8][18]

    • The reaction mixture typically includes primers and a probe targeting a conserved region of the HCV genome, such as the 5' untranslated region (5' UTR).[19]

    • A typical thermal cycling profile would be:

      • Reverse transcription: 50°C for 30 minutes.

      • Initial denaturation: 95°C for 15 minutes.

      • PCR cycling (40-45 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds (with fluorescence data collection).

  • Quantification:

    • Generate a standard curve using serial dilutions of a quantified HCV RNA standard.[18]

    • Determine the HCV RNA concentration in the samples by comparing their quantification cycle (Cq) values to the standard curve.[18] The results are typically expressed in international units per milliliter (IU/mL).[20]

NS5B Polymerase Activity Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Methodology

  • Reaction Setup:

    • Prepare a reaction mixture containing a reaction buffer (e.g., 20 mM HEPES, pH 7.3, 60 mM NaCl, 10 mM MgCl2, 7.5 mM dithiothreitol), a homopolymeric or heteropolymeric RNA template/primer, and recombinant HCV NS5B polymerase.[21]

  • Inhibitor Incubation:

    • Pre-incubate the NS5B enzyme with various concentrations of the active triphosphate form of Sofosbuvir (GS-461203) for 20-30 minutes at room temperature.[4]

  • Initiation of Polymerization:

    • Initiate the reaction by adding a mixture of nucleotides (ATP, GTP, UTP) and a radiolabeled nucleotide (e.g., [α-32P]CTP).[13][21]

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature.[21]

  • Termination and Product Analysis:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Separate the radiolabeled RNA products from unincorporated nucleotides using methods like gel electrophoresis or filter binding assays.

  • Data Analysis:

    • Quantify the amount of incorporated radiolabeled nucleotide.

    • Calculate the 50% inhibitory concentration (IC50) of the compound.

References

Application Notes and Protocols for PSI-7410 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7410 is a crucial intermediate metabolite in the activation of nucleotide analog prodrugs targeting the Hepatitis C Virus (HCV) nonstructural protein 5B (NS5B). As a phosphoramidate (B1195095) prodrug, compounds like PSI-7851 are metabolized intracellularly to their active triphosphate form, PSI-7409, which acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase. This compound, the monophosphate form, represents a key step in this bioactivation pathway. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel antiviral agents. This document provides detailed application notes and protocols for the use of this compound and related compounds in HTS assays for HCV drug discovery.

Mechanism of Action

This compound is part of a sophisticated intracellular metabolic pathway designed to deliver the active antiviral agent, a nucleoside triphosphate analog, to the site of viral replication. The prodrug, for instance PSI-7851, is designed to efficiently enter the cell, where it undergoes enzymatic conversion. The initial step involves the hydrolysis of a carboxyl ester by cellular enzymes such as human cathepsin A (CatA) and/or carboxylesterase 1 (CES1). This is followed by the removal of an amino acid moiety by a histidine triad (B1167595) nucleotide-binding protein (HINT) to yield the monophosphate this compound. Subsequently, cellular kinases further phosphorylate this compound to the diphosphate (B83284) and then to the active triphosphate, PSI-7409. This active form, PSI-7409, mimics the natural nucleotide substrate of the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it leads to chain termination, thereby halting viral replication. The NS5B polymerase is a prime target for antiviral therapy due to its essential role in the viral life cycle and the absence of a similar enzyme in human cells.[1][2][3]

Signaling Pathway and Metabolic Activation

The metabolic activation of a prodrug like PSI-7851 to the active triphosphate inhibitor PSI-7409 is a multi-step intracellular process. The following diagram illustrates this pathway, highlighting the role of this compound as a key intermediate.

Metabolic_Activation_of_PSI_7851 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug (PSI-7851) Prodrug (PSI-7851) Prodrug (PSI-7851)_in Prodrug (PSI-7851) Prodrug (PSI-7851)->Prodrug (PSI-7851)_in Cellular Uptake Intermediate Alanine-metabolite Prodrug (PSI-7851)_in->Intermediate Cathepsin A / Carboxylesterase 1 PSI_7410 This compound (Monophosphate) Intermediate->PSI_7410 HINT PSI_diphosphate Diphosphate Metabolite PSI_7410->PSI_diphosphate Cellular Kinases PSI_7409 PSI-7409 (Active Triphosphate) PSI_diphosphate->PSI_7409 Cellular Kinases Inhibition Inhibition PSI_7409->Inhibition HCV_Replication HCV RNA Replication NS5B HCV NS5B Polymerase NS5B->HCV_Replication Inhibition->NS5B

Metabolic activation of PSI-7851 to the active inhibitor PSI-7409.

Quantitative Data

CompoundTargetHCV GenotypeAssay TypeIC50 (µM)Reference
PSI-7409NS5B PolymeraseGenotype 1b (Con1)Enzymatic1.6[4][5]
PSI-7409NS5B PolymeraseGenotype 2a (JFH1)Enzymatic2.8[4][5]
PSI-7409NS5B PolymeraseGenotype 3aEnzymatic0.7[4][5]
PSI-7409NS5B PolymeraseGenotype 4aEnzymatic2.6[4][5]

Experimental Protocols

High-Throughput Screening of HCV NS5B Polymerase Inhibitors using a Cell-Based Replicon Assay

This protocol describes a robust method for screening compound libraries for inhibitors of HCV replication using a stable cell line containing an HCV subgenomic replicon.

1. Materials and Reagents:

  • Cell Line: Huh-7 cell line stably expressing an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., Luciferase).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and G418 for selection.

  • Test Compounds: this compound or other compounds of interest dissolved in DMSO.

  • Positive Control: A known HCV NS5B inhibitor (e.g., Sofosbuvir).

  • Negative Control: DMSO vehicle.

  • Assay Plates: 96-well or 384-well clear-bottom, white-walled tissue culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase assay system.

  • Plate Reader: Luminometer capable of reading 96- or 384-well plates.

2. Experimental Workflow Diagram:

HTS_Workflow Start Start Cell_Seeding Seed HCV replicon cells into assay plates Start->Cell_Seeding Incubation_1 Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Addition Add test compounds, positive and negative controls Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72 hours (37°C, 5% CO2) Compound_Addition->Incubation_2 Lysis_and_Reagent Lyse cells and add luciferase assay reagent Incubation_2->Lysis_and_Reagent Luminescence_Reading Read luminescence on a plate reader Lysis_and_Reagent->Luminescence_Reading Data_Analysis Analyze data to determine IC50 values Luminescence_Reading->Data_Analysis End End Data_Analysis->End

High-throughput screening workflow for HCV NS5B inhibitors.

3. Detailed Protocol:

  • Cell Seeding:

    • Harvest HCV replicon cells from culture flasks during the logarithmic growth phase.

    • Resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well assay plate (5,000 cells/well).

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (e.g., this compound), positive control, and DMSO vehicle in culture medium.

    • Carefully remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.

    • Ensure that the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well (typically 100 µL).

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence in each well using a plate reader.

4. Data Analysis:

  • Normalization:

    • The data should be normalized to the controls. The average signal from the DMSO-treated wells represents 100% replication, and the background signal (or a high concentration of the positive control) represents 0% replication.

    • Percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the response by half.

Conclusion

This compound is a pivotal molecule in the development of potent anti-HCV therapeutics. The provided protocols for high-throughput screening of HCV NS5B inhibitors offer a robust framework for the identification and characterization of novel antiviral compounds. The cell-based replicon assay is particularly valuable as it assesses not only the direct inhibitory activity of a compound but also its ability to be taken up by cells and, in the case of prodrugs, to be metabolized to its active form. These methodologies are crucial for advancing the discovery of next-generation direct-acting antivirals for the treatment of Hepatitis C.

References

Preparing Stock Solutions of PSI-7410: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions of PSI-7410, a key metabolite of the potent anti-hepatitis C virus (HCV) agent PSI-7851. This compound is the diphosphate (B83284) form of the nucleoside analog β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine, which ultimately gets converted to its active triphosphate form, PSI-7409, an inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. Proper preparation and storage of this compound stock solutions are critical for accurate and reproducible experimental results in virological and biochemical assays. This guide outlines the necessary chemical properties, solubility data, and step-by-step protocols for preparing and storing this compound solutions, ensuring their stability and efficacy for research applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₅FN₂O₁₁P₂[1]
Molecular Weight 420.18 g/mol [1]
Appearance Solid (form may vary)N/A
Mechanism of Action Metabolite of PSI-7851, which is converted to the active triphosphate PSI-7409, an inhibitor of HCV NS5B polymerase.[1][2][1][2]

N/A: Not available from the searched resources.

Solubility Data

SolventSolubilityRemarksReference
Water Soluble (estimated)The related triphosphate, PSI-7409, is soluble in water at ≥ 100 mg/mL.[2][2]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a common solvent for nucleoside analogs and was used for the parent compound PSI-7851 in cell-based assays.[3][3]
Ethanol Limited solubility (expected)Generally, polar organic solvents may be used, but aqueous solutions or DMSO are preferred for high concentrations.N/A

It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution

This protocol is recommended for applications where an aqueous solution is required, such as in enzymatic assays.

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile, conical microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 420.18 g/mol x 1000 mg/g = 4.20 mg

  • Weigh the compound: Carefully weigh 4.20 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of nuclease-free water to the tube.

  • Dissolve the compound: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the solution through a 0.22 µm sterile filter.

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Preparation of a 50 mM DMSO Stock Solution

This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays where the final DMSO concentration can be kept low (typically <0.5%).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 50 mM stock solution: Mass (mg) = 0.050 mol/L x 0.001 L x 420.18 g/mol x 1000 mg/g = 21.01 mg

  • Weigh the compound: Accurately weigh 21.01 mg of this compound and place it in a sterile tube.

  • Add solvent: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the powder is fully dissolved.

  • Aliquot and store: Dispense the stock solution into small, single-use aliquots. Store at -20°C or -80°C, protected from light and moisture.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.

Storage ConditionPowderStock Solution in WaterStock Solution in DMSO
-20°C Stable for years (refer to manufacturer's recommendation)Up to 1 month[2]Up to 1 month
-80°C Long-term storageUp to 6 months[2]Up to 6 months

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller volumes is highly recommended to prevent degradation.

  • Protection from Light and Moisture: Store stock solutions in tightly sealed, light-protected containers.

  • Quality Control: For long-term studies, it is advisable to periodically check the purity and concentration of the stock solution.

Visualizations

Signaling Pathway of PSI-7851 Activation

The following diagram illustrates the metabolic activation of the prodrug PSI-7851 to the active antiviral agent PSI-7409, with this compound as a key intermediate.

PSI7851_Activation_Pathway cluster_cell Hepatocyte cluster_virus HCV Replication Complex PSI_7851 PSI-7851 (Prodrug) Metabolite Alaninyl Phosphate Metabolite PSI_7851->Metabolite Carboxylesterase 1 Cathepsin A PSI_7411 PSI-7411 (Monophosphate) Metabolite->PSI_7411 HINT1 PSI_7410 This compound (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 NDP Kinase NS5B HCV NS5B Polymerase PSI_7409->NS5B Inhibition

Metabolic activation pathway of PSI-7851.
Experimental Workflow for Stock Solution Preparation

This workflow diagram outlines the general steps for preparing a stock solution of this compound.

Stock_Solution_Workflow Start Start: Obtain this compound Powder Calculate Calculate Required Mass Start->Calculate Weigh Weigh this compound Calculate->Weigh Dissolve Dissolve in Appropriate Solvent (Water or DMSO) Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Filter Sterile Filter (Optional) Vortex->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End: Ready for Use Store->End

Workflow for preparing this compound stock solutions.

Conclusion

The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the quality and reliability of experimental outcomes. Researchers should always refer to the manufacturer's specific recommendations and safety data sheets for the most accurate and up-to-date information.

Disclaimer: This document is for informational purposes only and is intended for use by qualified scientific professionals. It is not a substitute for professional judgment and expertise. All laboratory work should be conducted in accordance with standard safety practices.

References

Application Notes and Protocols for PSI-7410 in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7410 is the key monophosphate metabolite of the direct-acting antiviral agent Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. Within the host cell, Sofosbuvir, a phosphoramidate (B1195095) prodrug, is rapidly metabolized to this compound, a uridine (B1682114) monophosphate analog. Subsequently, this compound is further phosphorylated by host cell kinases to its active triphosphate form, PSI-7409 (also known as GS-461203). This active metabolite serves as a potent inhibitor of the HCV Non-Structural Protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome. The incorporation of the active triphosphate metabolite into the nascent viral RNA chain leads to premature termination of transcription, thereby halting viral replication.[1] Understanding the interaction between this compound's active form and the NS5B polymerase is critical for the development of novel antiviral therapies and for studying the mechanisms of viral resistance.

These application notes provide a comprehensive overview of the use of this compound and its metabolites in studying protein-protein and protein-RNA interactions, with a focus on the HCV NS5B polymerase. Detailed protocols for key experimental techniques are provided to facilitate research in this area.

Data Presentation: Quantitative Analysis of this compound Metabolite Interaction with HCV NS5B Polymerase

The inhibitory activity of this compound is realized through its active triphosphate form, PSI-7409. The following table summarizes the key quantitative data related to the interaction of this active metabolite with the HCV NS5B polymerase.

CompoundTarget ProteinInteraction MetricValueReference
PSI-7409 (GS-461203)HCV NS5B RNA-dependent RNA polymeraseInhibitory Constant (Ki)0.42 µM[2]
2'-C-methyl-2'-F-UTP (active metabolite of sofosbuvir)HCV NS5B RNA-dependent RNA polymeraseIC503.4 ± 1.1 µM[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic activation of Sofosbuvir to this compound and its subsequent conversion to the active triphosphate form, which then inhibits the HCV NS5B polymerase.

Sofosbuvir_Activation_and_Inhibition cluster_0 Extracellular cluster_1 Hepatocyte cluster_2 HCV Replication Complex Sofosbuvir Sofosbuvir (Prodrug) PSI7851 PSI-7851 Sofosbuvir->PSI7851 Cellular Uptake PSI7410 This compound (Monophosphate) PSI7851->PSI7410 Esterases PSI7409 PSI-7409 (Active Triphosphate) PSI7410->PSI7409 Host Kinases NS5B HCV NS5B Polymerase PSI7409->NS5B Inhibition RNA Viral RNA Replication NS5B->RNA Termination Chain Termination NS5B->Termination

Caption: Metabolic activation of Sofosbuvir and inhibition of HCV NS5B polymerase.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This enzymatic assay is designed to quantify the inhibitory activity of compounds like the active triphosphate form of this compound against the HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • RNA template (e.g., poly(A) or a heteropolymeric template)

  • RNA primer (e.g., oligo(U))

  • Radiolabeled ribonucleotide triphosphate (e.g., [α-³²P]UTP or [³H]UTP)

  • Unlabeled ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

  • PSI-7409 (active triphosphate metabolite)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 U/mL RNase inhibitor)

  • Stop solution (e.g., 50 mM EDTA)

  • DE81 filter paper discs

  • Wash buffer (e.g., 0.5 M Na₂HPO₄)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, RNA template, and primer.

  • Enzyme Addition: Add the purified HCV NS5B polymerase to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of PSI-7409 to the reaction tubes. Include a no-inhibitor control.

  • Initiation of Reaction: Start the reaction by adding a mix of unlabeled NTPs and the radiolabeled NTP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Detection of RNA Synthesis:

    • Spot a portion of the reaction mixture onto a DE81 filter paper disc.

    • Wash the discs multiple times with the wash buffer to remove unincorporated nucleotides.

    • Wash once with water and then with ethanol.

    • Dry the discs completely.

  • Quantification: Place the dried discs in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of PSI-7409 compared to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Electrophoretic Mobility Shift Assay (EMSA) for NS5B-RNA Interaction

EMSA is a technique used to study the binding of proteins to nucleic acids. This protocol can be adapted to investigate how PSI-7409 might affect the binding of HCV NS5B polymerase to its RNA template.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • Labeled RNA probe (e.g., 5'-end labeled with a fluorescent dye or ³²P) corresponding to a known NS5B binding site.

  • PSI-7409

  • Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Non-specific competitor DNA/RNA (e.g., poly(dI-dC))

  • Native polyacrylamide gel (e.g., 4-6%)

  • Running buffer (e.g., 0.5x TBE)

  • Loading dye (non-denaturing)

  • Detection system (e.g., phosphorimager or fluorescence scanner)

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine the binding buffer, labeled RNA probe, and non-specific competitor.

    • Add the purified HCV NS5B polymerase.

    • In separate tubes, add varying concentrations of PSI-7409 to assess its effect on binding. Include a no-inhibitor control.

  • Incubation: Incubate the binding reactions at room temperature for 20-30 minutes to allow for complex formation.

  • Electrophoresis:

    • Add loading dye to each reaction.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.

  • Detection:

    • For radiolabeled probes, dry the gel and expose it to a phosphor screen.

    • For fluorescently labeled probes, scan the gel using an appropriate fluorescence imager.

  • Data Analysis: Analyze the gel image. A shift in the mobility of the labeled RNA probe indicates the formation of an NS5B-RNA complex. The intensity of the shifted band can be quantified to assess the effect of PSI-7409 on the binding interaction.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described experimental protocols.

RdRp_Inhibition_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, Template, Primer) start->prep add_enzyme Add HCV NS5B Polymerase prep->add_enzyme add_inhibitor Add PSI-7409 (Varying Concentrations) add_enzyme->add_inhibitor initiate Add NTPs (Labeled & Unlabeled) add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (Add EDTA) incubate->stop spot Spot on DE81 Filter stop->spot wash Wash Filters spot->wash dry Dry Filters wash->dry count Scintillation Counting dry->count analyze Calculate IC50 count->analyze end End analyze->end

Caption: Workflow for the HCV NS5B RdRp Inhibition Assay.

EMSA_Workflow start Start prep_binding Prepare Binding Reaction (Buffer, Labeled RNA, Competitor) start->prep_binding add_protein Add HCV NS5B Polymerase prep_binding->add_protein add_compound Add PSI-7409 (Varying Concentrations) add_protein->add_compound incubate Incubate at RT add_compound->incubate load_gel Load on Native Polyacrylamide Gel incubate->load_gel electrophoresis Run Electrophoresis load_gel->electrophoresis detect Detect Shifted Bands (Imaging) electrophoresis->detect analyze Analyze Band Intensity detect->analyze end End analyze->end

References

Application Notes and Protocols: PSI-7410 in Combination Therapy for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PSI-7410, the primary active metabolite of the antiviral drug sofosbuvir (B1194449), in combination with other direct-acting antiviral agents (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. Detailed protocols for key in vitro experiments are provided to guide researchers in the evaluation of these combination therapies.

Introduction

This compound is the pharmacologically active nucleoside analog triphosphate metabolite of the prodrug sofosbuvir (also known as PSI-7977 or GS-7977). Sofosbuvir is a cornerstone of modern HCV therapy, and its efficacy is realized through the action of this compound. As an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, this compound acts as a chain terminator, preventing viral RNA replication. Due to its critical role in the HCV life cycle, combination therapies involving sofosbuvir are the standard of care, targeting multiple viral proteins to achieve high rates of sustained virologic response (SVR) and overcome drug resistance.

This document focuses on the combination of this compound (via its parent compound sofosbuvir) with three major classes of DAAs:

Mechanism of Action of Combination Therapies

The synergistic or additive effects of these combination therapies stem from their multi-pronged attack on the HCV replication cycle. This compound directly inhibits the viral polymerase, while its partner drugs disrupt other essential viral processes.

  • Sofosbuvir (Metabolized to this compound) + NS5A Inhibitors (Ledipasvir, Velpatasvir, Daclatasvir): this compound targets the NS5B polymerase, halting the synthesis of new viral RNA genomes. NS5A inhibitors, on the other hand, target the NS5A protein, which is crucial for both viral RNA replication and the assembly of new virus particles. This dual blockade of replication and assembly leads to a potent antiviral effect.[1][2]

  • Sofosbuvir (Metabolized to this compound) + Ribavirin: Ribavirin is a guanosine analog with a multi-faceted mechanism of action against HCV. It is believed to induce lethal mutagenesis of the viral genome, inhibit the host inosine (B1671953) monophosphate dehydrogenase (IMPDH) enzyme leading to depletion of GTP pools necessary for viral replication, and modulate the host immune response.[3][4] While not potently antiviral on its own, it enhances the efficacy of sofosbuvir, particularly in difficult-to-treat patient populations.[3]

Signaling Pathway of HCV Replication and Drug Targets

The following diagram illustrates the HCV replication cycle within a hepatocyte and the points of intervention for this compound and its combination partners.

HCV_Replication_and_Drug_Targets cluster_cell Hepatocyte cluster_targets Drug Targets HCV_entry HCV Entry Uncoating Uncoating HCV_entry->Uncoating Translation_Polyprotein_Processing Translation & Polyprotein Processing Uncoating->Translation_Polyprotein_Processing RNA_Replication RNA Replication Complex (on ER membrane) Translation_Polyprotein_Processing->RNA_Replication NS3, NS4A, NS4B, NS5A, NS5B Viral_Assembly Virion Assembly Translation_Polyprotein_Processing->Viral_Assembly Structural Proteins (Core, E1, E2) RNA_Replication->Viral_Assembly New Viral RNA NS5B NS5B Polymerase NS5A NS5A Viral_Release Virion Release Viral_Assembly->Viral_Release Other Multiple/Indirect Mechanisms Sofosbuvir Sofosbuvir (this compound) Sofosbuvir->NS5B Inhibits NS5A_inhibitor Ledipasvir, Velpatasvir, Daclatasvir NS5A_inhibitor->NS5A Inhibits Ribavirin Ribavirin Ribavirin->Other Inhibits

Caption: HCV replication cycle and targets of direct-acting antivirals.

Quantitative Data from In Vitro and Clinical Studies

The efficacy of sofosbuvir-based combination therapies has been extensively evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of Sofosbuvir and Combination Partners against HCV Replicons
CompoundTargetHCV GenotypeEC50 (nM)Reference
SofosbuvirNS5B1b40 - 91[5]
2a15 - 110[5]
3a50[4]
4a40[4]
LedipasvirNS5A1a0.018[6]
1b0.004[6]
VelpatasvirNS5A1-6Pan-genotypic[7][8][9]
DaclatasvirNS5A1a0.009 - 0.05[1][10]
1b0.001 - 0.004[1][10]
2a0.002[1]
3a0.02 - 1.7[1]
RibavirinMultiple1-6Modest activity[3][4]

EC50 (50% effective concentration) values can vary depending on the specific replicon system and assay conditions used.

Table 2: Clinical Efficacy (Sustained Virologic Response at 12 weeks, SVR12) of Sofosbuvir-Based Combination Therapies
Combination RegimenHCV GenotypePatient PopulationSVR12 Rate (%)Clinical Trial(s)
Sofosbuvir + Ledipasvir1Treatment-Naïve97-99ION-1, ION-3[11]
1Treatment-Experienced94-100ION-2[11]
4Treatment-Naïve & Experienced95NIAID SYNERGY[12]
Sofosbuvir + Velpatasvir1, 2, 4, 5, 6Treatment-Naïve & Experienced99ASTRAL-1[7][8]
2Treatment-Naïve & Experienced99ASTRAL-2[7]
3Treatment-Naïve & Experienced95ASTRAL-3[7]
Decompensated CirrhosisWith Ribavirin94ASTRAL-4[7]
Sofosbuvir + Daclatasvir1, 2, 3HIV Co-infected97ALLY-2[13]
1Treatment-Naïve98Sulkowski et al.
2Treatment-Naïve92Sulkowski et al.[10]
3Treatment-Naïve89Sulkowski et al.[10]
Sofosbuvir + Ribavirin2Treatment-Naïve97FISSION[4]
3Treatment-Naïve56FISSION[4]
2, 3HIV Co-infected76-88PHOTON-1[14]

SVR12 rates can vary based on treatment duration, presence of cirrhosis, and prior treatment history.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assessment using HCV Replicon Assay

This protocol describes a general procedure for determining the in vitro efficacy (EC50) of antiviral compounds against HCV using a stable subgenomic replicon system.

Workflow for HCV Replicon Assay

HCV_Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 cells harboring HCV replicon with luciferase reporter start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_compounds Prepare serial dilutions of test compounds (e.g., Sofosbuvir) adhere->prepare_compounds add_compounds Add compound dilutions to cells prepare_compounds->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate lyse_cells Lyse cells incubate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_luminescence Measure luminescence add_substrate->measure_luminescence calculate_ec50 Calculate EC50 values measure_luminescence->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for determining antiviral activity using an HCV replicon assay.

Materials:

  • Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

  • Test compounds (e.g., sofosbuvir, ledipasvir) dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Trypsinize and count the HCV replicon-containing Huh-7 cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

  • Compound Addition: Remove the medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Add the luciferase substrate to each well.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: In Vitro Synergy Testing using the Checkerboard Method

This protocol outlines the checkerboard assay to evaluate the interaction between two antiviral agents.

Workflow for Checkerboard Synergy Assay

Checkerboard_Assay_Workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of Drug A (rows) and Drug B (columns) start->prepare_plates seed_cells Seed HCV replicon cells into each well prepare_plates->seed_cells incubate Incubate for 48-72 hours seed_cells->incubate measure_replication Measure HCV replication (e.g., luciferase assay) incubate->measure_replication determine_mic Determine the MIC for each drug alone and in combination measure_replication->determine_mic calculate_fici Calculate the Fractional Inhibitory Concentration Index (FICI) determine_mic->calculate_fici interpret_results Interpret synergy, additivity, or antagonism calculate_fici->interpret_results end End interpret_results->end

References

Troubleshooting & Optimization

troubleshooting PSI-7410 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PSI-7410 in their experiments.

Troubleshooting Guide

Experimental variability with this compound can arise from several factors related to assay conditions and reagents. Below is a guide to common issues and their potential solutions.

Observed Problem Potential Cause Recommended Solution
Lower than expected potency (High IC50) Degradation of this compound: As a monophosphate nucleotide analog, this compound can be susceptible to degradation.1. Prepare fresh solutions of this compound for each experiment.2. Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles.3. Verify the purity of the compound using appropriate analytical methods (e.g., HPLC).
Suboptimal enzyme activity: The target enzyme, HCV NS5B polymerase, may not be functioning correctly.1. Confirm the activity of the NS5B enzyme using a known potent inhibitor as a positive control.2. Ensure optimal concentrations of all cofactors, such as MnCl2 and MgCl2, in the reaction buffer.3. Use a fresh batch of enzyme and store it according to the manufacturer's recommendations.
Incorrect substrate concentration: The concentration of the natural substrate (e.g., UTP) can compete with this compound's active form.1. Maintain a consistent and appropriate concentration of the nucleotide triphosphate substrate across all experiments.2. Determine the Km of the substrate for the enzyme to ensure you are using a suitable concentration for competitive inhibition studies.
High well-to-well variability Inconsistent dispensing: Inaccurate pipetting of the compound, enzyme, or substrates.1. Use calibrated pipettes and proper pipetting techniques.2. For multi-well plate assays, consider using automated liquid handlers for improved precision.
Edge effects in plate-based assays: Evaporation or temperature gradients across the plate.1. Do not use the outer wells of the plate for experimental data.2. Ensure proper sealing of the plate and use a humidified incubator.
Reagent precipitation: The compound or other reagents may be precipitating in the assay buffer.1. Visually inspect solutions for any signs of precipitation.2. Check the solubility of this compound in your specific assay buffer. Consider using a different buffer system if necessary.
No inhibitory activity observed Inactive compound: The provided this compound may be inactive.1. Verify the identity and purity of the compound from the supplier.2. Test a new batch or lot of this compound.
Absence of necessary metabolic activation: this compound is a monophosphate and needs to be converted to the active triphosphate form (PSI-7409) to inhibit NS5B polymerase.1. For cell-based assays, ensure the cell line has the necessary kinases for phosphorylation.2. For biochemical assays, the experimental setup must include the enzymes required for this conversion (e.g., nucleoside diphosphate (B83284) kinase) or use the triphosphate form directly if available.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is the monophosphate metabolite of Sofosbuvir (PSI-7851), an inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B).[1][2] this compound is a uridine (B1682114) nucleotide analog that, once converted to its active triphosphate form (PSI-7409), acts as a chain terminator during HCV RNA replication by competing with the natural uridine triphosphate (UTP) for incorporation into the nascent RNA strand by the NS5B RNA-dependent RNA polymerase.

Q2: How should I store this compound?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to prepare small aliquots in a suitable solvent (e.g., DMSO or water) and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: My in vitro assay is not showing inhibition. What could be the reason?

A3: A lack of inhibition in a biochemical assay could be due to the absence of the necessary enzymes to convert this compound (monophosphate) to its active triphosphate form.[2] The NS5B polymerase is directly inhibited by the triphosphate analog. For in vitro polymerase assays, you may need to add nucleoside diphosphate kinase to your reaction mix or use the triphosphate version of the compound.

Q4: Can I use this compound in cell-based assays?

A4: Yes, this compound can be used in cell-based HCV replicon systems. In this context, cellular kinases are expected to metabolize this compound to its active triphosphate form. However, the efficiency of this conversion can vary between different cell lines, which may contribute to experimental variability.

Q5: What are the key cofactors for an HCV NS5B polymerase assay?

A5: HCV NS5B polymerase activity is dependent on divalent metal ions. Typically, a combination of magnesium chloride (MgCl2) and manganese chloride (MnCl2) is included in the reaction buffer. The optimal concentrations of these cofactors should be determined empirically for your specific assay conditions.

Key Experimental Protocol: In Vitro HCV NS5B Polymerase Assay

This protocol outlines a basic method for assessing the inhibitory activity of this compound against HCV NS5B polymerase.

1. Reagents and Materials:

  • Recombinant HCV NS5B polymerase

  • This compound

  • RNA template (e.g., a homopolymeric template like poly(A))

  • Primer (e.g., oligo(U))

  • Radiolabeled UTP (e.g., [α-32P]UTP or [3H]UTP)

  • Unlabeled UTP

  • Nucleoside diphosphate kinase (if starting with this compound)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM MnCl2, 1 mM DTT

  • Stop Solution: 50 mM EDTA in 96-well filter plates

  • Scintillation fluid

2. Assay Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, RNA template, and primer.

  • Add the HCV NS5B polymerase to initiate the reaction. If using this compound, also add nucleoside diphosphate kinase.

  • Add a mixture of radiolabeled and unlabeled UTP to start the polymerization reaction.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate to separate the unincorporated nucleotides from the newly synthesized RNA.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.5 M phosphate (B84403) buffer).

  • Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

PSI_7410_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Sofosbuvir Sofosbuvir PSI_7410 This compound (Monophosphate) Sofosbuvir->PSI_7410 Metabolism PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 Phosphorylation (NDPK) NS5B HCV NS5B Polymerase PSI_7409->NS5B Inhibition RNA_Replication HCV RNA Replication NS5B->RNA_Replication Catalyzes Chain_Termination Chain Termination NS5B->Chain_Termination

Caption: Metabolic activation pathway of Sofosbuvir to the active inhibitor of HCV NS5B.

experimental_workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Template, this compound) Start->Reagent_Prep Assay_Setup Set up Reaction Plate (Serial Dilutions) Reagent_Prep->Assay_Setup Initiate_Reaction Add Enzyme & Substrate Assay_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Wash_Filter Wash and Filter Stop_Reaction->Wash_Filter Read_Plate Measure Radioactivity Wash_Filter->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro HCV NS5B polymerase inhibition assay.

Caption: A logical flow for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Optimizing PSI-7410 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSI-7410. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a key metabolite in the activation pathway of the Hepatitis C Virus (HCV) inhibitor Sofosbuvir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in antiviral activity?

A1: this compound is the diphosphate (B83284) form of a uridine (B1682114) nucleotide analog.[1][2] It is an intermediate metabolite in the intracellular conversion of the prodrug Sofosbuvir (also known as PSI-7977) into its active antiviral form, PSI-7409 (the triphosphate metabolite).[1][3] The active form, PSI-7409, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[4][5] this compound itself is not the active inhibitor but is a crucial precursor that is phosphorylated by nucleoside diphosphate kinase to become the active triphosphate PSI-7409.[1][2]

Q2: Why would I use this compound in my experiments instead of the active triphosphate form (PSI-7409)?

A2: While PSI-7409 is the active compound, using intermediate metabolites like this compound can be valuable for several research purposes. These include studying the kinetics and efficiency of the intracellular phosphorylation pathway, investigating the activity of nucleoside diphosphate kinases, and understanding potential bottlenecks in the metabolic activation of Sofosbuvir in different cell types.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a salt (e.g., sodium or triethylammonium (B8662869) salt) to improve stability.[6][7] For stock solutions, it is recommended to use anhydrous DMSO or aqueous buffers. Due to the presence of phosphate (B84403) groups, aqueous solubility should be higher than that of the parent nucleoside. It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, -80°C is recommended.

Q4: What is the relationship between Sofosbuvir (PSI-7977), this compound, and the active drug?

A4: Sofosbuvir is a phosphoramidate (B1195095) prodrug designed to efficiently enter hepatocytes (liver cells).[4][8] Once inside the cell, it undergoes a series of enzymatic reactions. The first step is the hydrolysis of a carboxyl ester, followed by the removal of an amino acid moiety to yield the monophosphate form (PSI-7411).[1] This is then phosphorylated by UMP-CMP kinase to the diphosphate this compound, which is finally phosphorylated by nucleoside diphosphate kinase to the active triphosphate PSI-7409.[1][2]

Metabolic Activation Pathway of Sofosbuvir

Sofosbuvir Activation Pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir Metabolite_A Alaninyl Phosphate Metabolite (PSI-352707) Sofosbuvir->Metabolite_A Cathepsin A / CES1 PSI_7411 Monophosphate (PSI-7411) Metabolite_A->PSI_7411 HINT1 PSI_7410 Diphosphate (this compound) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 Active Triphosphate (PSI-7409 / GS-461203) PSI_7410->PSI_7409 NDP Kinase NS5B_Inhibition HCV NS5B Polymerase Inhibition & RNA Chain Termination PSI_7409->NS5B_Inhibition

Caption: Intracellular metabolic pathway of Sofosbuvir to its active triphosphate form.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and related compounds in antiviral and cellular assays.

Problem / Question Possible Causes Recommended Solutions
I am not observing the expected downstream antiviral activity after treating cells with this compound. 1. Inefficient Kinase Activity: The cell line used may have low levels of nucleoside diphosphate kinase (NDPK), the enzyme responsible for converting this compound to the active PSI-7409. 2. Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Assay Sensitivity: The reporter system (e.g., luciferase, qPCR) in your HCV replicon assay may not be sensitive enough to detect the resulting level of inhibition.1. Cell Line Selection: Use a cell line known to support efficient Sofosbuvir metabolism, such as Huh-7 or primary human hepatocytes. Consider quantifying NDPK expression or activity. 2. Use Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for each experiment. 3. Assay Controls: Ensure your positive control (e.g., Sofosbuvir or a known NS5B inhibitor) shows the expected activity. Verify the health and confluency of your cells.
How do I determine the optimal concentration of this compound to use? The effective concentration will depend on the intracellular kinase activity and the specific research question.Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) in your assay. Measure both the formation of the triphosphate metabolite (PSI-7409) via LC-MS/MS and the downstream antiviral effect (e.g., inhibition of HCV replication).
I am observing cytotoxicity in my assay. 1. High Compound Concentration: At high concentrations, nucleotide analogs can interfere with cellular polymerases or other essential enzymes. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final assay volume may be too high.1. Determine CC50: Run a standard cytotoxicity assay (e.g., MTS, MTT, CellTiter-Glo) in parallel with your antiviral assay to determine the 50% cytotoxic concentration (CC50). Aim to work at concentrations well below the CC50. 2. Control Solvent Concentration: Ensure the final concentration of DMSO or other solvents is consistent across all wells and is at a non-toxic level (typically ≤0.5%).[9]
My results are inconsistent between experiments. 1. Cell Passage Number/Health: Cell characteristics, including enzyme expression, can change with high passage numbers. 2. Reagent Variability: Inconsistent quality or preparation of media, sera, or other reagents. 3. Protocol Adherence: Minor deviations in incubation times, cell seeding density, or compound addition can lead to variability.1. Standardize Cell Culture: Use cells within a defined low passage number range. Regularly check for mycoplasma contamination. 2. Quality Control: Use high-quality, tested reagents and maintain consistency between batches. 3. Strict Protocol: Follow a standardized, written protocol for all experiments. Use appropriate positive and negative controls in every plate.[10]

Quantitative Data Summary

The inhibitory activity of the final active metabolite, PSI-7409, has been quantified against various HCV genotypes. This data is crucial for understanding the potency of the downstream product of this compound metabolism.

CompoundTargetAssay TypeValueGenotype TargetReference
PSI-7409 HCV NS5B PolymeraseBiochemical IC500.7 µMGenotype 3a[11]
PSI-7409 HCV NS5B PolymeraseBiochemical IC501.6 µMGenotype 1b[11]
PSI-7409 HCV NS5B PolymeraseBiochemical IC502.6 µMGenotype 4a[11]
PSI-7409 HCV NS5B PolymeraseBiochemical IC502.8 µMGenotype 2a[11]
PSI-7409 Human DNA Polymerase αBiochemical IC50550 µMN/A[11]
PSI-7409 Human DNA Polymerase β/γBiochemical IC50>1000 µMN/A[12]
  • IC50 (50% Inhibitory Concentration): The concentration of the compound required to inhibit the target enzyme's activity by 50%.

  • The high IC50 values against human DNA polymerases indicate a high degree of selectivity for the viral polymerase.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity in an HCV Replicon Assay

This protocol outlines the steps to measure the effective concentration of a compound at inhibiting HCV RNA replication in a stable replicon cell line (e.g., Huh-7 containing a luciferase reporter replicon).

  • Cell Seeding: Plate HCV replicon cells in 96-well plates at a pre-determined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare dilutions of a positive control (e.g., Sofosbuvir) and a negative control (vehicle, e.g., 0.5% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the diluted compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's protocol (e.g., using a Dual-Glo Luciferase Assay System). The reporter (e.g., Renilla or Firefly luciferase) signal is proportional to the level of HCV replication.

  • Data Analysis: Normalize the reporter signal to a cell viability readout or a housekeeping gene. Plot the normalized signal against the compound concentration and use a non-linear regression model to calculate the EC50 value (50% effective concentration).

Protocol 2: Cytotoxicity Assay (MTS-based)

This protocol is performed in parallel with the antiviral assay to assess the compound's effect on host cell viability.

  • Cell Seeding and Treatment: Follow steps 1-3 from the antiviral protocol above, using the same cell line without the replicon.

  • Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the CC50 value (50% cytotoxic concentration). The Selectivity Index (SI) can then be calculated as SI = CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window.

Troubleshooting Workflow

Troubleshooting Workflow start Start: Unexpected Assay Result q1 Is the positive control (e.g., Sofosbuvir) working? start->q1 check_assay Problem is likely with general assay setup: - Check cell health/passage - Verify reagent quality - Review protocol steps q1->check_assay No q2 Is cytotoxicity observed at active concentrations? q1->q2 Yes check_cc50 Determine CC50. Lower this compound concentration. Ensure solvent concentration is <0.5%. q2->check_cc50 Yes q3 Is the active triphosphate (PSI-7409) being formed? q2->q3 No end_ok Problem Solved check_cc50->end_ok check_lcms Use LC-MS/MS to quantify intracellular metabolite levels. This is the key diagnostic step. q3->check_lcms Unsure no_metabolite Problem is metabolic activation: - Cell line may lack sufficient  NDP Kinase activity. - Consider using a different cell line  or measuring enzyme expression. q3->no_metabolite No metabolite_ok Metabolism is occurring. Re-evaluate downstream steps: - Target (NS5B) mutation? - Assay readout interference? - Run enzymatic NS5B inhibition assay. q3->metabolite_ok Yes check_lcms->no_metabolite No check_lcms->metabolite_ok Yes

Caption: A logical workflow for troubleshooting unexpected results in this compound assays.

References

Technical Support Center: PSI-7410 Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of PSI-7410 in buffer solutions.

Disclaimer: this compound is an active metabolite of the prodrug Sofosbuvir (PSI-7977). Due to the limited availability of direct solubility and stability data for this compound, this guide leverages publicly available information for Sofosbuvir as a close structural analog. The recommendations provided should be considered as a starting point for experimental design, and empirical testing is highly recommended to determine the optimal conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the recommended pH range for dissolving this compound?

A2: Based on data for Sofosbuvir, a pH range of 2.0 to 7.7 is a reasonable starting point for dissolving this compound. Sofosbuvir has shown solubility of ≥ 2 mg/mL across this pH range. However, it is crucial to consider the stability of the compound, as degradation has been observed under both acidic and alkaline conditions.

Q3: My this compound is not dissolving in my buffer. What can I do?

A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Adjust the pH: Systematically vary the pH of your buffer within the recommended range (pH 2.0 - 7.7) to identify the optimal pH for solubility.

  • Use a co-solvent: For initial stock solutions, consider using organic solvents such as DMSO (Dimethyl Sulfoxide) or Ethanol (B145695), in which the parent compound Sofosbuvir shows good solubility. Subsequent dilutions into your aqueous buffer should be done carefully to avoid precipitation.

  • Gentle heating and sonication: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution process. However, prolonged exposure to heat should be avoided to prevent degradation.

  • Prepare fresh solutions: Due to potential stability issues, it is always recommended to prepare solutions of this compound fresh before each experiment.

Q4: Is this compound stable in aqueous buffer solutions?

A4: The stability of this compound in aqueous buffers has not been extensively reported. However, studies on its parent drug, Sofosbuvir, indicate a susceptibility to degradation under certain conditions. Sofosbuvir has been shown to degrade in acidic (0.1 N HCl) and alkaline (0.1 N NaOH) conditions, as well as under oxidative stress (3% H₂O₂). It was found to be relatively stable under neutral, thermal (50°C), and photolytic stress. Therefore, it is advisable to use freshly prepared solutions and avoid prolonged storage in acidic or basic buffers. For anything other than immediate use, storage at -20°C or -80°C is recommended.

Troubleshooting Guide

This section provides a structured approach to addressing common issues encountered when working with this compound in buffer solutions.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
  • Possible Cause: The concentration of the compound in the final aqueous buffer exceeds its solubility limit. The percentage of organic co-solvent from the stock solution may be too high, causing the compound to crash out.

  • Troubleshooting Steps:

    • Decrease the final concentration: Try preparing a more dilute solution of this compound in the aqueous buffer.

    • Reduce the organic co-solvent percentage: When preparing the final solution, ensure the volume of the organic stock solution is minimal compared to the total volume of the aqueous buffer. A final concentration of DMSO or ethanol below 1% (v/v) is generally recommended for in vitro assays.

    • Stepwise dilution: Instead of a single dilution step, try a serial dilution approach, gradually decreasing the concentration of the organic co-solvent.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Degradation of this compound in the buffer solution over the course of the experiment.

  • Troubleshooting Steps:

    • Prepare solutions fresh: Always use freshly prepared solutions of this compound for each experiment.

    • Maintain appropriate pH: Ensure the pH of your buffer is within a stable range (ideally close to neutral, e.g., pH 7.0-7.4) and monitor it throughout the experiment.

    • Minimize exposure to light and elevated temperatures: Protect your solutions from light and store them on ice or at 4°C during the experiment if possible.

    • Perform a stability check: If inconsistent results persist, consider performing a simple stability study by incubating this compound in your experimental buffer for the duration of your assay and analyzing for degradation using an appropriate analytical method like HPLC.

Quantitative Data Summary

The following table summarizes the solubility of Sofosbuvir (PSI-7977), the parent prodrug of this compound, in various solvents. This data can be used as a reference point for preparing stock solutions.

SolventSolubility of Sofosbuvir (PSI-7977)
PBS (pH 7.2)0.2 mg/mL
DMSO20 mg/mL
Ethanol25 mg/mL
DMF20 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Calibrated analytical balance

    • Appropriate glassware and sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Determination in Aqueous Buffers
  • Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.

  • Materials:

    • This compound stock solution in DMSO (e.g., 10 mg/mL)

    • Aqueous buffer of interest (e.g., Phosphate buffer, pH 7.4)

    • 96-well microplate (clear bottom)

    • Plate reader with turbidity or nephelometry measurement capabilities

    • Multichannel pipette

  • Procedure:

    • Prepare a serial dilution of the this compound DMSO stock solution in DMSO.

    • In a 96-well plate, add a fixed volume of the aqueous buffer to each well.

    • Add a small, equal volume of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous buffer plate.

    • Mix the contents of the wells by gentle shaking for a defined period (e.g., 1-2 hours) at room temperature.

    • Measure the turbidity or light scattering of each well using a plate reader.

    • The kinetic solubility is estimated as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Troubleshooting cluster_stability Stability Considerations weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -80°C dissolve->store start Problem: this compound not dissolving ph Adjust pH (2.0-7.7) start->ph cosolvent Use Co-solvent (e.g., Ethanol) start->cosolvent heat Gentle Heating/Sonication start->heat fresh Prepare Fresh Solution start->fresh degradation Potential Degradation Pathways acid Acidic Hydrolysis degradation->acid base Alkaline Hydrolysis degradation->base oxidation Oxidation degradation->oxidation

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway PSI7977 PSI-7977 (Sofosbuvir) (Prodrug) PSI352707 PSI-352707 (Intermediate Metabolite) PSI7977->PSI352707 Intracellular Esterases PSI7410 This compound (Active Metabolite - Monophosphate) PSI352707->PSI7410 Intracellular Enzymes Active_TP Active Triphosphate (Incorporated into viral RNA) PSI7410->Active_TP Cellular Kinases Inhibition Inhibition of Viral Replication Active_TP->Inhibition

Caption: Bioactivation pathway of Sofosbuvir (PSI-7977) to this compound.

Technical Support Center: PSI-7410 Degradation Issues and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential degradation issues related to the phosphoramidate (B1195095) prodrug PSI-7410 and outlines strategies for prevention and troubleshooting during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of this compound degradation in an experimental setting?

A1: Based on the chemical structure of phosphoramidate nucleotide analogs, the primary degradation pathways are likely hydrolysis and enzymatic cleavage. Key factors that can induce degradation include:

  • pH: Exposure to acidic or alkaline conditions can catalyze the hydrolysis of the phosphoramidate and ester moieties.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and other degradation reactions.

  • Enzymatic Activity: The presence of cellular enzymes, such as carboxypeptidases and phosphoramidases, can lead to the metabolic activation and potential degradation of the prodrug.[1]

  • Oxidative Stress: While typically less common for this compound class compared to others, exposure to oxidizing agents could potentially lead to degradation.[2]

  • Photostability: Prolonged exposure to light, particularly UV, may induce photodegradation.

Q2: How can I prevent the degradation of this compound during storage and handling?

A2: To maintain the integrity of this compound, adhere to the following storage and handling guidelines:

  • Storage Conditions: Store the compound in a cool, dry, and dark place. Refer to the manufacturer's instructions for the recommended storage temperature.

  • pH Control: When preparing solutions, use buffers that maintain a neutral and stable pH. Avoid highly acidic or alkaline conditions.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially accelerate degradation. Aliquot solutions into single-use volumes.

  • Use of Sterile, Nuclease-Free Reagents: When working with cell-based assays, use sterile and nuclease-free water and buffers to prevent enzymatic degradation from contaminants.

Q3: What are the signs of this compound degradation in my experimental results?

A3: Degradation of this compound may manifest in your experiments as:

  • Reduced biological activity or potency of the compound.

  • Inconsistent or non-reproducible experimental outcomes.

  • Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).

  • Changes in the physical appearance of the compound or its solutions (e.g., color change, precipitation).

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues related to this compound degradation.

Issue 1: Inconsistent Results in Cell-Based Assays
  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh stock solutions of this compound before each experiment.

    • Assess Medium Stability: Investigate the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.

    • Control for Enzymatic Degradation: If degradation is rapid, consider if enzymes in serum or secreted by the cells are responsible.

Issue 2: Appearance of Extra Peaks in HPLC Analysis
  • Possible Cause: Chemical degradation of this compound in solution.

  • Troubleshooting Steps:

    • Evaluate Solvent and pH: Ensure the solvent and pH of your mobile phase and sample diluent are compatible with this compound and will not induce degradation on the column.

    • Control Temperature: Use a temperature-controlled autosampler to prevent degradation of samples while they are waiting for injection.

    • Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under controlled stress conditions (acid, base, heat, oxidation, light).[2][3] This will help in confirming if the extra peaks are related to this compound.

Experimental Protocols

Forced degradation studies are crucial for understanding the stability of a drug substance.[2][3][4] Below is a general protocol for conducting such a study on a compound like this compound.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Phosphate buffer

  • HPLC system with UV or Mass Spectrometry (MS) detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.[5][6][7]

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks.

    • If using an MS detector, analyze the mass-to-charge ratio of the new peaks to help identify the degradation products.

Data Presentation

The results of a forced degradation study can be summarized in a table to easily compare the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl2460DataData
0.1 M NaOH2425 (Room Temp)DataData
3% H₂O₂2425 (Room Temp)DataData
Thermal2470DataData
Photolytic2425 (Room Temp)DataData

*Data to be filled in based on experimental results.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Hypothetical Degradation Pathway of this compound PSI7410 This compound (Phosphoramidate Prodrug) Intermediate1 Carboxylate Intermediate PSI7410->Intermediate1 Carboxypeptidase DegradationProduct1 Hydrolyzed Ester PSI7410->DegradationProduct1 Acid/Base Hydrolysis Intermediate2 Monophosphate Nucleoside Intermediate1->Intermediate2 Spontaneous Cyclization ActiveMetabolite Active Triphosphate Metabolite Intermediate2->ActiveMetabolite Cellular Kinases DegradationProduct2 Inactive Nucleoside Intermediate2->DegradationProduct2 Phosphatase

Caption: Hypothetical metabolic activation and degradation pathway of this compound.

G cluster_1 Experimental Workflow for Stability Testing PrepareSample Prepare this compound Solution StressConditions Apply Stress Conditions (pH, Temp, Light, Oxidation) PrepareSample->StressConditions TimePoints Collect Samples at Defined Time Points StressConditions->TimePoints HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Method TimePoints->HPLC_Analysis DataAnalysis Quantify Degradation and Identify Products HPLC_Analysis->DataAnalysis Report Generate Stability Report DataAnalysis->Report

Caption: General workflow for conducting a forced degradation study.

G cluster_2 Troubleshooting Logic for Inconsistent Results Problem Inconsistent Experimental Results CheckCompound Check this compound Stock (Age, Storage) Problem->CheckCompound CheckProtocol Review Experimental Protocol (pH, Temp, Incubation Time) Problem->CheckProtocol PrepareFresh Prepare Fresh Stock Solution CheckCompound->PrepareFresh RunStabilityAssay Perform Stability Assay in Experimental Medium CheckProtocol->RunStabilityAssay AnalyzeData Re-evaluate Data PrepareFresh->AnalyzeData RunStabilityAssay->AnalyzeData Resolution Identify Source of Degradation AnalyzeData->Resolution

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance to PSI-7410

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSI-7410. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] By inhibiting RNR, this compound depletes the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the stalling of replication forks, cell cycle arrest in S-phase, and ultimately, apoptosis in rapidly dividing cancer cells.[1][2]

Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms?

A2: The development of resistance to RNR inhibitors like this compound is a multifaceted issue. The most frequently observed mechanisms include:

  • Upregulation of RNR Subunits: Increased expression of the RNR subunits, particularly the large subunit RRM1 and the small subunit RRM2, is a primary driver of resistance.[3][4][5] Overexpression of these subunits can effectively titrate out the inhibitor, restoring RNR activity.

  • Gene Amplification: Amplification of the genes encoding for RRM1 or RRM2 can lead to their sustained overexpression.[4]

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the dNTP depletion caused by this compound.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.

Q3: Are there established methods for developing a this compound-resistant cell line for our studies?

A3: Yes, a standard method for generating drug-resistant cell lines involves continuous exposure to stepwise increasing concentrations of the drug.[6][7] This process selects for cells that have acquired resistance mechanisms, allowing them to survive and proliferate under drug pressure. The resulting resistant cell line will exhibit a significantly higher half-maximal inhibitory concentration (IC50) compared to the parental cell line.[6]

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line

Potential Cause: Upregulation of Ribonucleotide Reductase (RNR) subunits (RRM1 and/or RRM2).

Troubleshooting Workflow:

start Decreased this compound Sensitivity Observed q_pcr Perform qRT-PCR for RRM1 and RRM2 mRNA levels start->q_pcr increased_mrna Significant increase in RRM1/RRM2 mRNA? q_pcr->increased_mrna western Perform Western Blot for RRM1 and RRM2 protein levels increased_protein Significant increase in RRM1/RRM2 protein? western->increased_protein increased_mrna->western Yes investigate_other Investigate other resistance mechanisms (e.g., drug efflux, target mutation). increased_mrna->investigate_other No conclusion_upregulation Conclusion: Resistance likely due to RRM1/RRM2 upregulation. increased_protein->conclusion_upregulation Yes increased_protein->investigate_other No

Caption: Troubleshooting workflow for decreased this compound sensitivity.

Experimental Protocols:

  • Quantitative Real-Time PCR (qRT-PCR) for RRM1 and RRM2 Expression:

    • RNA Extraction: Isolate total RNA from both the parental (sensitive) and the suspected resistant cell lines using a standard RNA extraction kit.

    • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

    • qRT-PCR: Perform qRT-PCR using primers specific for human RRM1 and RRM2, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Data Analysis: Calculate the relative fold change in RRM1 and RRM2 mRNA expression in the resistant cells compared to the parental cells using the ΔΔCt method.

  • Western Blot Analysis for RRM1 and RRM2 Protein Levels:

    • Protein Extraction: Lyse cells from both parental and resistant lines to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for RRM1 and RRM2, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin, GAPDH) for normalization.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative protein expression levels.

Data Presentation:

Table 1: Example qRT-PCR and Western Blot Data for this compound Resistant Cells

Cell LineRRM1 mRNA Fold ChangeRRM2 mRNA Fold ChangeRRM1 Protein Fold ChangeRRM2 Protein Fold Change
Parental1.01.01.01.0
This compound-R>10>20>8>15
Issue 2: Overcoming this compound Resistance In Vitro

Potential Strategy: Combination therapy with an agent that targets a complementary pathway or a different component of the DNA damage response.

Signaling Pathway for Overcoming Resistance:

psi7410 This compound rnr Ribonucleotide Reductase (RNR) psi7410->rnr inhibits dna_damage Increased DNA Damage psi7410->dna_damage sensitizes to dntps dNTP Pool rnr->dntps produces resistance Resistance to this compound rnr->resistance restored activity leads to dna_synthesis DNA Synthesis & Repair dntps->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis inhibition leads to rrm_upregulation Upregulation of RRM1/RRM2 rrm_upregulation->rnr increases combo_agent Combination Agent (e.g., DNA Damaging Agent) combo_agent->dna_damage synergy Synergistic Cell Death dna_damage->synergy

Caption: Combination therapy to overcome this compound resistance.

Experimental Protocol: Synergy Analysis of Combination Therapy

  • Cell Seeding: Seed both parental and this compound-resistant cells in 96-well plates.

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination, for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard assay such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Data Presentation:

Table 2: Example Combination Index (CI) Values for this compound and a DNA Damaging Agent

Cell LineDrug CombinationIC50 this compound (µM)IC50 Combo Agent (µM)Combination Index (CI) at 50% Effect
ParentalThis compound + Agent X0.51.20.6
This compound-RThis compound + Agent X15.21.50.4

Note: These protocols and data are provided as examples. Researchers should optimize experimental conditions for their specific cell lines and reagents.

References

Technical Support Center: Refining PSI-7410 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PSI-7410 and its parent compound, PSI-7851 (Sofosbuvir).

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments involving this compound and its prodrug, PSI-7851.

Problem Potential Cause Recommended Solution
Low or no anti-HCV activity of PSI-7851 in cell-based assays. Inefficient metabolic activation to PSI-7409: The cell line used may have low expression or activity of the required activating enzymes (Cathepsin A, Carboxylesterase 1, HINT1, UMP-CMP kinase, Nucleoside Diphosphate (B83284) Kinase).[1][2][3]- Use a different cell line known to have robust metabolic activity, such as primary human hepatocytes or Huh-7 cells. - Confirm the expression of key activating enzymes in your cell line via Western blot or qPCR. - As a positive control, test the activity of the pre-activated triphosphate form, PSI-7409, to confirm the assay system is working.
Compound degradation: PSI-7851 or its metabolites may be unstable under the experimental conditions.- Ensure proper storage of stock solutions (typically at -20°C or -80°C). - Prepare fresh dilutions for each experiment. - Minimize the exposure of the compound to harsh conditions (e.g., extreme pH, prolonged high temperatures).
Incorrect assay setup: Issues with the HCV replicon system, reporter assay, or viral titer can lead to misleading results.- Validate the HCV replicon cell line for stable reporter expression and robust viral replication. - Include appropriate positive and negative controls in your assay (e.g., a known HCV inhibitor and a vehicle control). - Optimize the seeding density of cells and the concentration of the reporter substrate.
High variability in experimental results between replicates. Inconsistent cell health or density: Variations in cell viability or number can significantly impact the outcome of the assay.- Ensure a single-cell suspension with high viability before seeding. - Use a consistent cell seeding density across all wells and plates. - Regularly check cells for any signs of stress or contamination.
Pipetting errors: Inaccurate dispensing of the compound, reagents, or cells can introduce significant variability.- Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize well-to-well variation.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate compounds and affect cell growth.- Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile media or PBS to maintain humidity.
Observed cytotoxicity at expected therapeutic concentrations. Off-target effects: The compound may be interacting with other cellular targets, leading to toxicity.[4][5][6]- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50). - Test for inhibition of human DNA and RNA polymerases to assess selectivity. PSI-7409 has been shown to be a weak inhibitor of human DNA polymerase α and does not significantly inhibit DNA polymerase β or γ at therapeutic concentrations.[7][8]
Mitochondrial toxicity: Some nucleoside analogs can interfere with mitochondrial function.[5][6]- Evaluate mitochondrial toxicity using specific assays that measure mitochondrial membrane potential or oxygen consumption. PSI-7851 has been reported to have low mitochondrial toxicity.[5][6]
Difficulty in achieving desired intracellular concentrations of the active triphosphate (PSI-7409). Low cellular uptake of the prodrug: The cell membrane may be a barrier to the efficient entry of PSI-7851.- Consider using cell lines with known high expression of transporters that may be involved in the uptake of nucleoside analogs.
Rapid efflux of the compound: The cells may be actively pumping the compound out.- Investigate the involvement of efflux pumps (e.g., P-glycoprotein) by using specific inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and PSI-7851?

A1: this compound is the diphosphate metabolite of the phosphoramidate (B1195095) prodrug PSI-7851 (Sofosbuvir). In order to become active, PSI-7851 must be metabolized within the cell. This process involves several enzymatic steps, ultimately leading to the formation of the active triphosphate metabolite, PSI-7409. This compound is an intermediate in this activation pathway.[1][2][3]

Q2: What is the mechanism of action of the active form, PSI-7409?

A2: PSI-7409 acts as a chain terminator for the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. After being incorporated into the growing viral RNA strand, it prevents further elongation, thus inhibiting viral replication.[4][5]

Q3: What is the recommended solvent and storage condition for PSI-7851?

A3: PSI-7851 is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I monitor the metabolic activation of PSI-7851 in my experiments?

A4: The intracellular concentrations of PSI-7851 and its metabolites (including this compound and PSI-7409) can be quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS). This allows for a direct assessment of the efficiency of the metabolic activation in your specific cell system.

Q5: Is PSI-7851 active against all HCV genotypes?

A5: Yes, PSI-7851 is considered a pan-genotypic inhibitor of HCV. Its active form, PSI-7409, has demonstrated comparable inhibitory activity against the NS5B polymerases from various HCV genotypes.[4][5][6][9][10]

Data Presentation

Table 1: In Vitro Anti-HCV Activity of PSI-7851 in Replicon Assays

HCV GenotypeCell LineEC50 (µM)EC90 (µM)Reference
1bClone A0.090 ± 0.0480.65 ± 0.068[4]
1bET-lunet0.075 ± 0.0500.52 ± 0.25[4]
1aHtat0.43 ± 0.0261.22 ± 0.86[4]
2aJFH-10.28 ± 0.0731.36 ± 0.12[4]

Table 2: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

HCV GenotypeIC50 (µM)Reference
1b (Con1)1.6[7][8]
2a (JFH-1)2.8[7][8]
3a0.7[7][8]
4a2.6[7][8]

Table 3: Cytotoxicity and Selectivity Profile

CompoundCell LineCC50 (µM)Selectivity Index (CC50/EC50)Reference
PSI-7851Huh7, HepG2, BxPC-3, CEM> 100> 1111 (for GT 1b)[4][5][6]
PSI-7409 (Off-target activity) Human DNA Polymerase α550-[7][8]
Human DNA Polymerase β> 1000-[7][8]
Human DNA Polymerase γ> 1000-[7][8]

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

Objective: To determine the 50% effective concentration (EC50) of a test compound against HCV replication.

Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., PSI-7851) in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the medium from the cells and add the diluted compound. Include wells with vehicle control (DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase signal of the compound-treated wells to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

NS5B Polymerase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the enzymatic activity of HCV NS5B polymerase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl. Add a template/primer RNA, ribonucleotides (ATP, CTP, GTP, and UTP, with one being radiolabeled, e.g., [α-33P]UTP), and the test compound (e.g., PSI-7409) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant HCV NS5B polymerase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Product Quantification: Precipitate the newly synthesized radiolabeled RNA and collect it on a filter plate. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

PSI_7851_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PSI_7851 PSI-7851 (Prodrug) PSI_7851_in PSI-7851 PSI_7851->PSI_7851_in Cellular Uptake Metabolite_1 Alaninyl Phosphate Metabolite PSI_7851_in->Metabolite_1 Cathepsin A / CES1 PSI_7411 PSI-7411 (Monophosphate) Metabolite_1->PSI_7411 HINT1 PSI_7410 This compound (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 NDPK HCV_NS5B HCV NS5B Polymerase PSI_7409->HCV_NS5B Inhibition Inhibition of Viral RNA Replication HCV_NS5B->Inhibition HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed HCV Replicon-Harboring Cells (e.g., Huh-7) in 96-well plate Start->Seed_Cells Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Treat_Cells Treat Cells with Compound Dilutions Incubate_1->Treat_Cells Prepare_Compound Prepare Serial Dilutions of PSI-7851 Prepare_Compound->Treat_Cells Incubate_2 Incubate 48-72h Treat_Cells->Incubate_2 Lyse_Cells Lyse Cells Incubate_2->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Data Analysis: Normalize to Control, Plot Dose-Response Measure_Luciferase->Analyze_Data EC50 Determine EC50 Analyze_Data->EC50

References

Technical Support Center: PSI-7410 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "PSI-7410." The following technical support guide has been generated for a hypothetical antiviral agent, herein named this compound, presumed to be a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This guide is intended to serve as a representative framework for researchers and drug development professionals, addressing common experimental pitfalls in antiviral research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. It is designed to be intracellularly converted to its active triphosphate form, which then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.

Q2: What is the proper way to store and handle this compound?

A2: this compound should be stored as a desiccated powder at -20°C. For experimental use, prepare a stock solution in 100% DMSO and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Q3: What are the expected EC50 and CC50 values for this compound?

A3: In standard HCV genotype 1b replicon assays, the expected 50% effective concentration (EC50) is typically in the low nanomolar range. The 50% cytotoxic concentration (CC50) in Huh-7 cells is generally observed in the micromolar range, indicating a favorable selectivity index. Please refer to the table below for representative values.

Troubleshooting Guides

Antiviral Activity Assays (HCV Replicon System)

Q4: My EC50 values for this compound are significantly higher than expected.

Possible Causes:

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution.

  • Cell Health: The replicon-containing cells are unhealthy or have a low passage number, affecting their metabolic activity and drug uptake.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation time or cell seeding density.

  • Reagent Issues: Problems with the luciferase substrate or other detection reagents.

  • Viral Resistance: The replicon cell line may have developed resistance to this compound.

Recommended Solutions:

  • Compound Integrity: Use a fresh aliquot of this compound stock solution. Verify the concentration and purity of the compound.

  • Cell Culture Maintenance: Ensure proper cell culture techniques. Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination.

  • Assay Optimization: Re-optimize the cell seeding density and assay duration.

  • Reagent Quality Control: Use fresh luciferase assay reagents and ensure they are within their expiration date.

  • Resistance Testing: Sequence the NS5B region of the replicon to check for known resistance mutations.

Q5: I am observing high variability between replicate wells in my antiviral assay.

Possible Causes:

  • Uneven Cell Seeding: Inconsistent number of cells seeded across the wells of the assay plate.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound dilutions or assay reagents.

  • Edge Effects: Evaporation from the outer wells of the microplate during incubation.

  • Cell Clumping: Cells not being properly resuspended into a single-cell suspension before seeding.

Recommended Solutions:

  • Improve Seeding Technique: Ensure a homogenous cell suspension and careful pipetting. Consider using a multichannel pipette for cell seeding.

  • Pipetting Practice: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

  • Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells. Use plates with lids that minimize evaporation.

  • Proper Cell Suspension: Gently triturate the cell suspension before seeding to break up any clumps.

Cytotoxicity Assays

Q6: My CC50 value for this compound is lower than expected, indicating high toxicity.

Possible Causes:

  • DMSO Concentration: High final concentrations of DMSO in the culture medium can be toxic to cells.

  • Cell Line Sensitivity: The cell line being used may be particularly sensitive to the compound or its metabolites.

  • Assay Interference: The compound may interfere with the readout of the cytotoxicity assay (e.g., colorimetric or fluorometric detection).

  • Contamination: The this compound stock solution or cell culture may be contaminated.

Recommended Solutions:

  • Control DMSO Concentration: Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤0.5%).

  • Use Different Cell Lines: Test the cytotoxicity of this compound in multiple cell lines to assess for cell-type specific toxicity.

  • Assay Validation: Run appropriate controls to check for assay interference. For example, test the compound in a cell-free system with the assay reagents.

  • Check for Contamination: Filter-sterilize the compound stock solution and regularly check cell cultures for contamination.

Data Presentation

Table 1: Representative Potency and Cytotoxicity of this compound

ParameterHCV Genotype 1b RepliconHuh-7 CellsSelectivity Index (SI)
EC50 5.2 nMN/A>1900
CC50 N/A>10 µM

Table 2: Common Resistance Mutations to this compound

NS5B MutationFold-Change in EC50
S282T>50
L159F5-10
L320F5-10

Experimental Protocols

HCV Replicon Assay Protocol
  • Cell Seeding: Seed Huh-7 cells harboring the HCV genotype 1b subgenomic replicon in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in culture medium to achieve the desired final concentrations with a final DMSO concentration of 0.5%.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the serially diluted this compound. Include "cells only" (no compound) and "no cells" (medium only) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of HCV replication relative to the "cells only" control. Plot the percent inhibition against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.

Cytotoxicity Assay Protocol (MTT)
  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Add 100 µL of culture medium containing serially diluted this compound to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability relative to the "cells only" control. Plot the percent viability against the log of the compound concentration and determine the CC50 value.

Visualizations

PSI-7410_Mechanism_of_Action cluster_cell Hepatocyte PSI-7410_prodrug This compound (Prodrug) PSI-7410_MP This compound Monophosphate PSI-7410_prodrug->PSI-7410_MP Intracellular Metabolism PSI-7410_DP This compound Diphosphate PSI-7410_MP->PSI-7410_DP PSI-7410_TP This compound Triphosphate (Active) PSI-7410_DP->PSI-7410_TP NS5B_Polymerase NS5B Polymerase PSI-7410_TP->NS5B_Polymerase Competitive Inhibition HCV_RNA HCV RNA Template HCV_RNA->NS5B_Polymerase Nascent_RNA Nascent RNA Strand NS5B_Polymerase->Nascent_RNA Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Inhibition_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_Replication

Caption: Proposed mechanism of action for the hypothetical antiviral this compound.

Antiviral_Screening_Workflow Start Start Compound_Library Compound Library (e.g., this compound) Start->Compound_Library Primary_Screening Primary Screening (HCV Replicon Assay) Compound_Library->Primary_Screening Hit_Identification Active Hit? Primary_Screening->Hit_Identification Dose_Response Dose-Response and EC50 Determination Hit_Identification->Dose_Response Yes End End Hit_Identification->End No Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index MOA_Studies Mechanism of Action Studies Selectivity_Index->MOA_Studies Resistance_Studies Resistance Profiling MOA_Studies->Resistance_Studies Lead_Optimization Lead Optimization Resistance_Studies->Lead_Optimization Lead_Optimization->End

Caption: General experimental workflow for antiviral drug screening.

Troubleshooting_Decision_Tree Problem Unexpected High EC50 Check_Compound Compound Integrity OK? Problem->Check_Compound Check_Cells Cell Health OK? Check_Compound->Check_Cells Yes Solution_Compound Use fresh compound aliquot. Verify concentration. Check_Compound->Solution_Compound No Check_Assay Assay Conditions OK? Check_Cells->Check_Assay Yes Solution_Cells Use new cell stock. Check for contamination. Check_Cells->Solution_Cells No Check_Resistance Sequence Replicon for Resistance Mutations Check_Assay->Check_Resistance Yes Solution_Assay Re-optimize assay parameters. Use fresh reagents. Check_Assay->Solution_Assay No

Caption: Troubleshooting decision tree for high EC50 values.

Technical Support Center: PSI-7410 Off-Target Effects and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of PSI-7410, the active diphosphate (B83284) metabolite of the antiviral agent Sofosbuvir. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active diphosphate form of the prodrug Sofosbuvir (also known as PSI-7977).[1] Sofosbuvir is a direct-acting antiviral agent approved for the treatment of Hepatitis C virus (HCV) infection.[2] this compound functions as a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA replication.[2][3]

Q2: What are the primary off-target effects associated with this compound/Sofosbuvir?

A2: The principal off-target effects of Sofosbuvir and its active metabolite, this compound, are related to mitochondrial toxicity.[4][5] This can manifest as:

  • Mitochondrial DNA (mtDNA) depletion: Inhibition of the human mitochondrial DNA polymerase γ (pol γ) can disrupt mtDNA replication.

  • Oxidative stress: Increased production of reactive oxygen species (ROS) can lead to cellular damage.

  • Disruption of mitochondrial membrane potential (ΔΨm): Alterations in the electrochemical gradient across the inner mitochondrial membrane can impair mitochondrial function.

  • Changes in mitochondrial biogenesis: The process of generating new mitochondria can be affected.

Q3: Are the off-target effects of this compound dose-dependent?

A3: Yes, studies on Sofosbuvir suggest that its cytotoxic effects can be dose-dependent. Some research indicates a hormetic effect, where low concentrations (e.g., 25-100 µM) may induce oxidative stress and decrease mitochondrial membrane potential, while higher concentrations (e.g., 400 µM) might have antioxidant and hepatoprotective properties in certain experimental models.

Q4: How can I mitigate mitochondrial toxicity induced by this compound in my experiments?

A4: Several strategies can be employed to mitigate the mitochondrial off-target effects of this compound:

  • Uridine (B1682114) Supplementation: The addition of uridine to the culture medium can help replenish nucleotide pools and has been shown to reduce the toxic side effects of other nucleoside analogs.[6]

  • Antioxidant Co-treatment: The use of antioxidants can counteract the increased reactive oxygen species (ROS) production. Commonly used antioxidants in this context include N-acetylcysteine (NAC), Vitamin C, Vitamin E, Silymarin, and Zinc.[7][8][9]

  • Dose and Duration Optimization: Use the lowest effective concentration of this compound and the shortest possible exposure time to minimize off-target effects while still achieving the desired on-target activity.

  • Cell Line Selection: Be aware that sensitivity to nucleoside analog-induced mitochondrial toxicity can vary between different cell lines.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity observed in cell-based assays.

  • Possible Cause: Off-target mitochondrial toxicity leading to apoptosis or necrosis.

  • Troubleshooting Steps:

    • Confirm Cytotoxicity Mechanism: Differentiate between apoptosis and necrosis using an Annexin V/Propidium Iodide (PI) assay. This will help to understand the pathway of cell death.

    • Assess Mitochondrial Health:

      • Measure mitochondrial membrane potential using a fluorescent probe like JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

      • Quantify intracellular ROS levels using a probe such as DCFDA/H2DCFDA. An increase in fluorescence indicates oxidative stress.

      • Determine the mitochondrial DNA (mtDNA) copy number relative to nuclear DNA (nDNA) using qPCR to assess for mtDNA depletion.

    • Implement Mitigation Strategies:

      • Co-treat with an antioxidant (e.g., N-acetylcysteine at 1-5 mM).

      • Supplement the culture medium with uridine (e.g., 50 µM).

    • Optimize Experimental Conditions:

      • Perform a dose-response and time-course experiment to find the optimal concentration and duration of this compound treatment.

Issue 2: Inconsistent or conflicting results between different cytotoxicity assays.

  • Possible Cause: Different assays measure distinct cellular processes that may be differentially affected by this compound. For example, an MTT assay measures metabolic activity (indicative of mitochondrial function), while a Lactate Dehydrogenase (LDH) assay measures plasma membrane integrity (indicative of necrosis).

  • Troubleshooting Steps:

    • Understand the Assay Principles: Be aware of what each assay is measuring. This compound-induced mitochondrial dysfunction might lead to a significant decrease in the MTT signal (reduced metabolic activity) with only a minor increase in the LDH signal (intact plasma membrane in early apoptosis).

    • Use a Multi-Parametric Approach: Employ a combination of assays to get a comprehensive picture of cellular health. For instance, combine a metabolic assay (MTT or resazurin) with a membrane integrity assay (LDH or trypan blue) and an apoptosis assay (Annexin V/PI or caspase activity).

    • Correlate with Mitochondrial Function Assays: Link the cytotoxicity data with direct measures of mitochondrial health (ΔΨm, ROS, mtDNA content) to confirm the involvement of off-target mitochondrial effects.

Quantitative Data Summary

The following table summarizes quantitative data related to Sofosbuvir's effects on mitochondrial function from various studies. Note that this compound is the active metabolite of Sofosbuvir.

Parameter MeasuredCell/System TypeSofosbuvir ConcentrationObserved Effect
Oxidative Stress Rat Hepatocytes25-100 µMIncreased Reactive Oxygen Species (ROS) formation.
Rat Hepatocytes400 µMAntioxidant and hepatoprotective effects.
Mitochondrial Membrane Potential (ΔΨm) Rat Hepatocytes25-100 µMDecrease in mitochondrial membrane potential.
mtDNA Content Yeast ModelsNot specifiedReduced relative mtDNA content.
Human Peripheral Blood Mononuclear Cells (in HIV patients on ART)Not applicable (clinical study)No consistent correlation between mitochondrial toxicity and mtDNA depletion.[5]

Key Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the cationic dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Materials:

    • JC-1 dye

    • Cell culture medium

    • Black, clear-bottom 96-well plates

    • Fluorescence plate reader or fluorescence microscope

    • FCCP or CCCP (positive control for depolarization)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 15-30 minutes).

    • Prepare a JC-1 staining solution (typically 1-5 µg/mL in pre-warmed cell culture medium).

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh pre-warmed medium or PBS to the wells.

    • Measure the fluorescence intensity using a plate reader. Read the green fluorescence at an excitation/emission of ~485/530 nm and the red fluorescence at an excitation/emission of ~560/595 nm.

    • Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

  • Materials:

    • DCFDA/H2DCFDA reagent

    • Cell culture medium (phenol red-free recommended)

    • Black, clear-bottom 96-well plates

    • Fluorescence plate reader

    • Pyocyanin or H₂O₂ (positive control for ROS induction)

  • Procedure:

    • Seed cells in a 96-well plate and culture overnight.

    • Remove the culture medium and wash the cells with pre-warmed PBS.

    • Prepare a working solution of DCFDA (typically 5-20 µM in serum-free medium or PBS).

    • Add the DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells with PBS to remove excess probe.

    • Add fresh pre-warmed medium containing this compound at the desired concentrations. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30-60 minutes).

    • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm. Kinetic readings over time are recommended.

    • An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Protocol 3: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol determines the relative amount of mtDNA compared to nuclear DNA (nDNA). A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.

  • Materials:

    • Genomic DNA isolation kit

    • qPCR instrument

    • SYBR Green or TaqMan qPCR master mix

    • Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M or RNase P)

  • Procedure:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and isolate total genomic DNA.

    • Prepare qPCR reactions for both the mitochondrial and nuclear gene targets for each sample.

    • Run the qPCR program on a real-time PCR instrument.

    • Determine the cycle threshold (Ct) values for both the mitochondrial (Ct_mito) and nuclear (Ct_nuc) targets for each sample.

    • Calculate the difference in Ct values (ΔCt = Ct_nuc - Ct_mito).

    • The relative mtDNA copy number can be expressed as 2^ΔCt.

    • Compare the relative mtDNA copy number of treated samples to that of control samples.

Visualizations

Signaling_Pathway Potential Mechanism of this compound Induced Mitochondrial Toxicity Sofosbuvir Sofosbuvir (Prodrug) PSI7410 This compound (Active Diphosphate) Sofosbuvir->PSI7410 Intracellular Metabolism Mitochondrion Mitochondrion PSI7410->Mitochondrion Enters Mitochondrion PolG DNA Polymerase γ (pol γ) PSI7410->PolG Inhibition ETC Electron Transport Chain (ETC) mtDNA mtDNA Replication PolG->mtDNA Replicates mtDNADepletion mtDNA Depletion PolG->mtDNADepletion ROS Reactive Oxygen Species (ROS) ↑ ETC->ROS Leakage DeltaPsiM Mitochondrial Membrane Potential (ΔΨm) ↓ ROS->DeltaPsiM Induces Apoptosis Apoptosis DeltaPsiM->Apoptosis Triggers mtDNADepletion->Apoptosis Contributes to

Caption: this compound's potential off-target effects on mitochondrial function.

Experimental_Workflow Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed AssessMito Assess Mitochondrial Health Start->AssessMito MeasureROS Measure ROS (DCFDA Assay) AssessMito->MeasureROS Is there oxidative stress? MeasureMMP Measure ΔΨm (JC-1 Assay) AssessMito->MeasureMMP Is ΔΨm disrupted? MeasuremtDNA Quantify mtDNA (qPCR) AssessMito->MeasuremtDNA Is mtDNA depleted? Mitigate Implement Mitigation Strategies MeasureROS->Mitigate MeasureMMP->Mitigate MeasuremtDNA->Mitigate Antioxidants Co-treat with Antioxidants (e.g., N-acetylcysteine) Mitigate->Antioxidants Yes Uridine Supplement with Uridine Mitigate->Uridine Yes Optimize Optimize Dose and Duration Mitigate->Optimize Yes Reassess Re-assess Cytotoxicity Antioxidants->Reassess Uridine->Reassess Optimize->Reassess

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Enhancing the Stability of PSI-7410 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSI-7410. The information provided aims to help users anticipate and address stability issues that may arise during experimental procedures.

Introduction to this compound Stability

This compound is a diastereomer of PSI-6130 (β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine), a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. As with many complex organic molecules, the stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. Degradation of the compound can lead to a loss of activity and the formation of impurities that may interfere with assays.

This guide will cover the key factors affecting the stability of this compound, provide protocols for assessing its stability, and offer troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of nucleoside analogs like this compound is primarily influenced by pH, temperature, and light exposure. More specifically:

  • pH: Extreme pH conditions (highly acidic or alkaline) can lead to the hydrolysis of the molecule. For similar nucleoside analogs, degradation is often observed under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Long-term storage at room temperature or higher is generally not recommended.

  • Oxidizing Agents: The presence of oxidizing agents may also lead to the degradation of the compound.

  • Light: While some nucleoside analogs are stable under normal laboratory lighting, prolonged exposure to UV light should be avoided as a general precaution.

Q2: How can I determine if my this compound solution has degraded?

A2: Degradation can be monitored by using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram is indicative of degradation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: While specific stability data for this compound is not extensively published, based on the information for the related compound PSI-6130, stock solutions should be stored at -20°C or -80°C for long-term stability. For short-term storage, refrigeration at 2-8°C is advisable. It is recommended to prepare fresh working solutions for each experiment to minimize the risk of degradation.

Q4: Are there known degradation products of this compound?

A4: Specific degradation products of this compound have not been detailed in the available literature. However, based on studies of the structurally similar compound sofosbuvir, potential degradation pathways include hydrolysis of the phosphoramidate (B1195095) group under acidic and basic conditions, as well as oxidation.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in the assay. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock for each experiment. Verify the stability of the compound under your specific assay conditions using a stability-indicating HPLC method.
Inconsistent results between experiments. Inconsistent storage or handling of this compound solutions.Standardize your protocol for solution preparation, storage, and handling. Ensure all users are following the same procedures. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound.Perform a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound.
Precipitation of the compound in solution. Poor solubility in the chosen solvent or buffer.Verify the solubility of this compound in your experimental medium. Consider using a co-solvent like DMSO for stock solutions, with final concentrations in aqueous buffers that do not exceed the compound's solubility.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating RP-HPLC method. The specific conditions may need to be optimized for your particular instrumentation and experimental setup.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid or other suitable buffer components

  • C18 reverse-phase HPLC column

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good separation.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to a working concentration with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solution and analyze the chromatogram for the retention time and peak purity of this compound.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound to generate potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a validated stability-indicating method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection into the HPLC.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

  • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 70°C) for a defined period. Dissolve the sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light for a defined period.

  • Analysis: Analyze all stressed samples by the stability-indicating HPLC method and compare the chromatograms to that of an unstressed standard solution.

Data Presentation:

Table 1: Summary of Forced Degradation Conditions for a Similar Nucleoside Analog (Sofosbuvir)

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis0.1 N HCl6 hours70°C23%[2]
Base Hydrolysis0.1 N NaOH10 hours70°C50%[2]
Oxidation3% H₂O₂7 daysRoom Temp19.02%[2]
Thermal-21 days50°CNo degradation[2]
PhotolyticSunlight21 daysAmbientNo degradation[2]

This table is provided as an example based on data for a structurally related compound and should be used as a starting point for designing forced degradation studies for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution Acid Acid Working Solution->Acid Stress Application Base Base Working Solution->Base Stress Application Oxidation Oxidation Working Solution->Oxidation Stress Application Heat Heat Working Solution->Heat Stress Application Light Light Working Solution->Light Stress Application HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base->HPLC Analysis Oxidation->HPLC Analysis Heat->HPLC Analysis Light->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Experimental workflow for forced degradation studies of this compound.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Solution Prep Check Solution Prep Inconsistent Results->Check Solution Prep Check Storage Check Storage Check Solution Prep->Check Storage No Standardize Protocol Standardize Protocol Check Solution Prep->Standardize Protocol Yes Validate Method Validate Method Check Storage->Validate Method No Aliquot Stocks Aliquot Stocks Check Storage->Aliquot Stocks Yes Validate Method->Inconsistent Results No Run Stability Assay Run Stability Assay Validate Method->Run Stability Assay Yes Consistent Results Consistent Results Standardize Protocol->Consistent Results Aliquot Stocks->Consistent Results Run Stability Assay->Consistent Results

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

troubleshooting inconsistent results with PSI-7410

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSI-7410. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and ensuring consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

This compound is the diphosphate (B83284) metabolite of the prodrug PSI-7851, also known as sofosbuvir (B1194449). It is an intermediate in the intracellular metabolic pathway that ultimately forms the active antiviral agent, PSI-7409 (the triphosphate form). The primary target of the active form is the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), which is an RNA-dependent RNA polymerase essential for viral replication.

Q2: How does this compound exert its antiviral effect?

This compound itself is not the active inhibitor. It is a necessary intermediate that is further phosphorylated to the active triphosphate, PSI-7409. This active metabolite mimics the natural substrate of the HCV NS5B polymerase. When incorporated into the growing viral RNA chain, it leads to chain termination, thus halting viral replication.

Q3: I am seeing high variability in my EC50 values for PSI-7851 (sofosbuvir). What are the common causes?

Inconsistent EC50 values in HCV replicon assays can stem from several factors. These can be broadly categorized into issues with the compound, cell culture conditions, and assay methodology. A detailed troubleshooting guide is provided below to address these potential issues systematically.

Q4: What is the primary mechanism of resistance to sofosbuvir and its metabolites in cell culture?

The main resistance-associated substitution (RAS) for sofosbuvir is the S282T mutation in the NS5B polymerase.[1][2][3] This mutation has been shown to confer a reduction in susceptibility to sofosbuvir.[2] However, the S282T mutation often leads to a significant reduction in the replication capacity of the virus.[1][2]

Troubleshooting Guide for Inconsistent Results

Issue 1: Higher than expected EC50 values or loss of activity
Possible Cause Recommended Action
Compound Degradation Prepare fresh stock solutions of PSI-7851 (sofosbuvir) from powder. Avoid repeated freeze-thaw cycles. While specific stability data for this compound in solution is not readily available, it is best practice to prepare it fresh or store at -80°C in small aliquots for short periods.
Improper Storage Store PSI-7851 powder at the recommended temperature, typically -20°C. Protect from light and moisture.
Incorrect Concentration Verify the calculations for your stock solution and serial dilutions. Use a calibrated pipette.
Cell Health Ensure cells are healthy, in the logarithmic growth phase, and at the correct density at the time of treatment. High cell passage numbers can lead to altered metabolism and drug sensitivity.
Contamination Regularly test for mycoplasma and other microbial contaminants, as they can significantly alter experimental results.
Issue 2: High well-to-well or day-to-day variability
Possible Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Variability in Drug Addition Ensure consistent timing and technique when adding the compound to the assay plates.
Assay Reagent Variability Use fresh and properly stored assay reagents (e.g., luciferase substrate). Allow reagents to equilibrate to room temperature before use.
Incubation Conditions Maintain consistent temperature, humidity, and CO2 levels in the incubator.
Issue 3: Gradual loss of compound efficacy over time
Possible Cause Recommended Action
Emergence of Resistance The S282T mutation in NS5B is the primary resistance-associated substitution for sofosbuvir.[1][2][3] If you are passaging replicon cells with the compound, consider sequencing the NS5B region to check for this mutation.
Selection of Pre-existing Resistant Variants The starting cell population may contain a small subpopulation of resistant cells that are selected for over time.

Experimental Protocols

HCV Replicon Assay for PSI-7851 (Sofosbuvir) Efficacy

This protocol is a general guideline for determining the EC50 of PSI-7851 in a stable HCV replicon cell line.

Materials:

  • HCV replicon-containing cell line (e.g., Huh-7 based)

  • Complete cell culture medium (e.g., DMEM, 10% FBS, non-essential amino acids, G418 for selection)

  • PSI-7851 (sofosbuvir)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding:

    • Trypsinize and count healthy, sub-confluent HCV replicon cells.

    • Dilute the cells in complete medium without G418 to a final concentration of 5,000 cells/100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of PSI-7851 in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of PSI-7851. Include a vehicle control (medium with DMSO only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis.

Visualizations

Metabolic Activation of PSI-7851 (Sofosbuvir)

Metabolic Activation of PSI-7851 cluster_cell Hepatocyte PSI_7851 PSI-7851 (Sofosbuvir) (Prodrug) PSI_352707 PSI-352707 (Alaninyl Phosphate Metabolite) PSI_7851->PSI_352707 CatA / CES1 PSI_7411 PSI-7411 (Monophosphate) PSI_352707->PSI_7411 HINT1 PSI_7410 This compound (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 NDP Kinase

Caption: Intracellular metabolic pathway of the prodrug PSI-7851 to its active triphosphate form.

Mechanism of Action of Active PSI-7409

Mechanism of Action cluster_replication HCV RNA Replication NS5B HCV NS5B Polymerase Growing_RNA Growing Viral RNA NS5B->Growing_RNA Termination Chain Termination NS5B->Termination RNA_template Viral RNA Template RNA_template->NS5B PSI_7409 PSI-7409 (Active Drug) PSI_7409->NS5B Incorporation Troubleshooting Flowchart Start Inconsistent Results Check_Compound Check Compound Integrity (Fresh stock, storage) Start->Check_Compound Check_Cells Assess Cell Health (Passage #, contamination) Start->Check_Cells Check_Assay Review Assay Protocol (Seeding, reagents) Start->Check_Assay Still_Inconsistent Still Inconsistent? Check_Compound->Still_Inconsistent Check_Cells->Still_Inconsistent Check_Assay->Still_Inconsistent Check_Resistance Investigate Resistance (Sequence NS5B) Still_Inconsistent->Check_Resistance Yes Resolved Problem Resolved Still_Inconsistent->Resolved No Check_Resistance->Resolved

References

Technical Support Center: PSI-7410 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSI-7410. This resource is designed for researchers, scientists, and drug development professionals to assist with the quality control and purity assessment of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality control important?

A1: this compound is the primary active metabolite of the antiviral drug PSI-7851 (Sofosbuvir), an inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2][3] As the active form of the drug, ensuring the purity and quality of this compound is critical for the safety, efficacy, and stability of the final pharmaceutical product.[4] Impurity profiling and rigorous quality control help in identifying and quantifying any unwanted substances that may affect the therapeutic outcome or cause adverse effects.

Q2: What are the common analytical techniques for assessing the purity of this compound?

A2: The most common and robust analytical technique for assessing the purity of this compound and its parent compound, sofosbuvir (B1194449), is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[5][6][7][8] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and characterization, as well as spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for structural confirmation.[8][9]

Q3: What are the potential impurities associated with this compound?

A3: Impurities in this compound can originate from the synthesis of the parent drug, PSI-7851, or from degradation. Common impurities for the parent compound, which may be relevant for this compound, include diastereoisomers, starting materials, by-products, and degradation products formed under stress conditions like acid or base hydrolysis.[4][10][11][12] It is crucial to monitor for these related substances to ensure the product meets regulatory requirements.

Q4: Where can I find reference standards for this compound and its impurities?

A4: Certified reference standards for this compound and related sofosbuvir impurities are available from various pharmaceutical reference standard suppliers. These are essential for method validation, identification, and quantification of impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Abnormal Peak Shapes (Tailing or Fronting)

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: Ensure the mobile phase pH is optimized for the analyte. For amine-containing compounds, a slightly acidic pH can improve peak shape.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the injection volume or the sample concentration and re-inject.

  • Possible Cause 3: Contamination of the column or guard column.

    • Solution: Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Problem 2: Fluctuating or High Backpressure

  • Possible Cause 1: Blockage in the HPLC system.

    • Solution: Systematically check for blockages, starting from the detector and moving backward to the pump. Check in-line filters, guard columns, and column frits. Back-flushing the column may help clear a blocked frit.

  • Possible Cause 2: Precipitation of sample or buffer in the mobile phase.

    • Solution: Ensure the sample is fully dissolved in the mobile phase. Filter all samples and mobile phases before use. If using buffers, ensure they are soluble in the mobile phase composition and flush the system with water after use.

  • Possible Cause 3: Worn pump seals.

    • Solution: If pressure is unstable and leaks are observed around the pump head, the pump seals may need to be replaced as part of routine maintenance.

Problem 3: Inconsistent Retention Times

  • Possible Cause 1: Inconsistent mobile phase composition.

    • Solution: If preparing the mobile phase online, ensure the solvent proportioning valves are working correctly. For manually prepared mobile phases, ensure accurate measurement and thorough mixing. Degas the mobile phase to prevent bubble formation.

  • Possible Cause 2: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a consistent temperature. Ensure the oven is properly calibrated.

  • Possible Cause 3: Column degradation.

    • Solution: Over time, column performance can degrade. If other causes have been ruled out, a new column may be required.

Experimental Protocols

Protocol 1: Purity Assessment and Related Substances of this compound by RP-HPLC

This method is adapted from established protocols for the analysis of sofosbuvir and its related substances.

Table 1: HPLC Method Parameters

ParameterSpecification
Column Kromasil 100 C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A Buffer solution: Acetonitrile (97.5:2.5 v/v)[5]
Mobile Phase B Acetonitrile: Isopropyl alcohol: Methanol: Purified water (60:20:10:10 v/v/v/v)[5]
Flow Rate 1.0 mL/min[5][6]
Detection Wavelength 263 nm[5][6]
Injection Volume 10 µL[5]
Column Temperature 25°C[5]
Sample Diluent Mobile Phase A

System Suitability Criteria:

  • Tailing Factor: Not more than 2.0 for the principal peak.[6]

  • Theoretical Plates: Not less than 5000 for the principal peak.[6]

  • Relative Standard Deviation (RSD) of replicate injections: Not more than 2.0%.

Protocol 2: Forced Degradation Studies

To assess the stability-indicating nature of the analytical method, forced degradation studies should be performed on this compound.

  • Acid Hydrolysis: Reflux in 1N HCl at 80°C for 10 hours.[12]

  • Base Hydrolysis: Reflux in 0.5N NaOH at 60°C for 24 hours.[12]

  • Oxidative Degradation: Treat with 30% H₂O₂ at 80°C for 48 hours.[12]

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.[12]

Analyze the stressed samples using the HPLC method described in Protocol 1 to observe any degradation products and to ensure they are well-separated from the main this compound peak.

Data Presentation

Table 2: Common Potential Impurities of Sofosbuvir (PSI-7851)

Impurity NameTypePotential Source
Sofosbuvir Impurity CRelated SubstanceSynthesis By-product[10]
Sofosbuvir Impurity LDiastereoisomerSynthesis By-product[11]
D-Alanine SofosbuvirRelated SubstanceSynthesis By-product[4]
Sofosbuvir (R)-PhosphateRelated SubstanceSynthesis By-product[4]
Methyl Ester ImpurityRelated SubstanceSynthesis By-product[5]
Ethyl Ester ImpurityRelated SubstanceSynthesis By-product[5]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_sample Prepare this compound Sample Solution hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_std Prepare Reference Standard Solution prep_std->hplc_system inject_samples Inject Samples and Standards hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_chromatograms Process Chromatograms acquire_data->process_chromatograms purity_calc Calculate Purity and Impurity Levels process_chromatograms->purity_calc report Generate Report purity_calc->report

Caption: General workflow for the quality control of this compound using HPLC.

troubleshooting_workflow start HPLC Issue Detected pressure_check Check System Pressure start->pressure_check peak_shape_check Examine Peak Shape pressure_check->peak_shape_check No high_pressure High Pressure? pressure_check->high_pressure Yes low_pressure Low Pressure? pressure_check->low_pressure If not high retention_time_check Check Retention Time Stability peak_shape_check->retention_time_check No tailing Peak Tailing? peak_shape_check->tailing Yes shifting_rt Shifting RT? retention_time_check->shifting_rt Yes resolve Issue Resolved retention_time_check->resolve No check_blockage Check for Blockages (Frits, Column) high_pressure->check_blockage low_pressure->peak_shape_check No check_leaks Check for Leaks low_pressure->check_leaks Yes check_mobile_phase Verify Mobile Phase pH and Composition tailing->check_mobile_phase shifting_rt->check_mobile_phase replace_column Replace Column check_blockage->replace_column If necessary check_leaks->resolve check_column_oven Check Column Temperature check_mobile_phase->check_column_oven check_sample_prep Review Sample Preparation check_mobile_phase->check_sample_prep check_column_oven->resolve check_sample_prep->replace_column replace_column->resolve

Caption: Decision tree for troubleshooting common HPLC issues.

References

protocol adjustments for PSI-7410 in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PSI-7410 & Sofosbuvir Analogs

Welcome to the technical support center for this compound and its parent compound, Sofosbuvir (also known as PSI-7851 or PSI-7977). This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is the diphosphate (B83284) metabolite of the antiviral prodrug Sofosbuvir (PSI-7851/PSI-7977). It is an intracellular intermediate in the metabolic pathway that activates Sofosbuvir. It is not the final active compound but a crucial step towards it.

Q2: What is the mechanism of action of the parent compound, Sofosbuvir?

A: Sofosbuvir is a prodrug that must be metabolized within the cell to become active. It undergoes intracellular conversion to its active triphosphate form, GS-461203 (PSI-7409).[1] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the nascent viral RNA strand by the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[2] Once incorporated, it acts as a chain terminator, halting viral RNA replication.[2] Because it targets the highly conserved catalytic site of the NS5B polymerase, Sofosbuvir is effective against all six major HCV genotypes.[3]

Q3: Why do I see different antiviral efficacy or metabolic profiles in different cell types?

A: The conversion of the Sofosbuvir prodrug to its active triphosphate form is dependent on a series of host cell enzymes.[4] Key enzymes include Cathepsin A (CatA), Carboxylesterase 1 (CES1), and Histidine Triad Nucleotide-binding Protein 1 (HINT1).[4][5] The expression levels of these enzymes can vary significantly between different cell lines (e.g., Huh-7 vs. HepG2) and especially between immortalized cell lines and primary human hepatocytes.[6][7] For instance, CES1 expression is often suppressed or undetectable in hepatoma cell lines like Huh-7-derived replicon cells, making them more reliant on CatA for the initial activation step.[4][6] This differential enzyme expression directly impacts the rate and amount of active triphosphate metabolite generated, leading to variations in observed antiviral potency.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with Sofosbuvir.

Q4: I'm observing lower-than-expected antiviral activity in my cell line. What could be the cause?

A:

  • Possible Cause 1: Inefficient Prodrug Metabolism. Your selected cell line may have low expression of the necessary activating enzymes (CatA, CES1, HINT1, etc.). Hepatoma cell lines like Huh-7 and HepG2 are commonly used, but their metabolic capacity can differ from primary hepatocytes.[6][8][9]

  • Troubleshooting Steps:

    • Verify Cell Line Metabolic Capacity: If possible, perform RT-qPCR or Western blot to confirm the expression of CatA, CES1, and HINT1 in your cell line.

    • Use a Validated Cell Line: Switch to a cell line known to support robust HCV replication and Sofosbuvir metabolism, such as Huh-7 or Huh-7.5 cells.[2]

    • Include a Positive Control: Always include a well-characterized sensitive HCV replicon or virus strain as a positive control to ensure the assay itself is performing correctly.

Q5: My results show high variability between replicate wells or experiments. How can I improve consistency?

A:

  • Possible Cause 1: Cell Health and Density. Inconsistent cell seeding density, high passage numbers, or poor cell viability can lead to variable results.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a defined, low passage number range. Ensure cell viability is >95% before seeding.

    • Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are in the logarithmic growth phase during the assay period.

  • Possible Cause 2: Compound Stability. The compound may be degrading in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare working solutions of Sofosbuvir from a frozen stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Q6: I'm seeing significant cytotoxicity at my test concentrations. What should I do?

A:

  • Possible Cause 1: Concentration is too high. While Sofosbuvir generally has a high therapeutic index, very high concentrations can induce cytotoxicity.[10][11]

  • Troubleshooting Steps:

    • Determine the Cytotoxic Concentration 50 (CC50): Run a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your antiviral assay on uninfected cells. This will determine the concentration at which the compound is toxic to the cells.[12]

    • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to the Effective Concentration 50 (EC50) (SI = CC50 / EC50). A higher SI value (>10) indicates a better safety profile. Use concentrations for your antiviral experiments that are well below the CC50 value.

    • Reduce Incubation Time: If permissible by the experimental design, reducing the drug exposure time may mitigate cytotoxicity.

Data Presentation

Table 1: Antiviral Activity of Sofosbuvir (PSI-7977) in HCV Replicon Assays

This table summarizes the 50% effective concentration (EC50) of Sofosbuvir against various HCV genotypes in cell-based replicon assays.

HCV Genotype/SubtypeCell Line / SystemMean EC50 (nM)Reference
Genotype 1aHuh-7 based replicon40[11]
Genotype 1bHuh-7 based replicon110[11]
Genotype 2aHuh-7 based replicon32 - 50[11][13]
Genotype 2bChimeric Replicon100[11]
Genotype 3aHuh-7 based replicon50[11]
Genotype 4aChimeric Replicon130[13]
Genotype 5aChimeric Replicon40[13]
Genotype 6aChimeric Replicon36[13]

EC50 values can vary based on the specific replicon, cell line, and assay conditions used.

Table 2: Cytotoxicity of Sofosbuvir (PSI-7977) in Different Cell Lines

This table shows the 50% cytotoxic concentration (CC50) or 90% inhibitory concentration (IC90) for Sofosbuvir, indicating a low potential for cytotoxicity at effective antiviral concentrations.

Cell LineAssay DurationCC50 / IC90 (µM)Reference
Huh-78 days> 100[10][11]
HepG28 days> 100[10][11]
BxPC3 (Pancreatic)8 days> 100[10][11]
CEM (Lymphoblastoid)8 days> 100[10][11]
HepG2 (Mitochondrial DNA)14 daysIC90: 72.1[11]
HepG2 (Ribosomal DNA)14 daysIC90: 68.6[11]

Experimental Protocols & Visualizations

Protocol 1: HCV Replicon Assay for EC50 Determination

This protocol describes a general method for determining the antiviral potency of Sofosbuvir using an HCV replicon system that expresses a reporter gene (e.g., Luciferase).[2]

Materials:

  • Huh-7 cells harboring a stable HCV replicon with a luciferase reporter.

  • Complete DMEM medium (with 10% FBS, Pen/Strep, NEAA).

  • 96-well white, clear-bottom tissue culture plates.

  • Sofosbuvir (PSI-7977) and DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of Sofosbuvir in complete medium. A typical concentration range would be from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the serially diluted compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Luciferase Assay: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence readings to the vehicle control (as 100% replication). Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Readout & Analysis seed_cells Seed HCV Replicon Cells in 96-well plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add Compound to Cells prep_compound Prepare Serial Dilutions of Sofosbuvir prep_compound->add_compound incubate_72h Incubate for 72 hours add_luciferase Add Luciferase Reagent incubate_72h->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence analyze_data Calculate EC50 read_luminescence->analyze_data

HCV Replicon Assay Workflow.
Protocol 2: MTT Cytotoxicity Assay for CC50 Determination

This protocol outlines the MTT assay to measure the effect of a compound on cell viability.[14][15]

Materials:

  • Parental cell line (e.g., Huh-7, without replicon).

  • Complete DMEM medium.

  • 96-well clear tissue culture plates.

  • Sofosbuvir and DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density used for the replicon assay. Include wells with medium only for background control. Incubate overnight.

  • Compound Treatment: Add serial dilutions of Sofosbuvir to the wells, identical to the concentrations used in the antiviral assay. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).

  • Formazan (B1609692) Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to determine the CC50 value.

Visualization 1: Metabolic Activation of Sofosbuvir

The diagram below illustrates the intracellular pathway for the conversion of the prodrug Sofosbuvir (PSI-7977) to its active triphosphate form.

G cluster_membrane Prodrug Sofosbuvir (PSI-7977) (Prodrug) MetaboliteX Intermediate (PSI-352707) Prodrug->MetaboliteX CatA / CES1 Monophosphate Monophosphate (PSI-7411) MetaboliteX->Monophosphate HINT1 Diphosphate This compound (Diphosphate) Monophosphate->Diphosphate UMP-CMP Kinase Inactive Inactive Nucleoside (GS-331077) Monophosphate->Inactive Dephosphorylation Triphosphate Active Triphosphate (GS-461203 / PSI-7409) Diphosphate->Triphosphate NDP Kinase NS5B HCV NS5B Polymerase Triphosphate->NS5B RNA Viral RNA Chain Termination NS5B->RNA Incorporation Extracellular Extracellular Space Extracellular->Prodrug Cellular Uptake

Metabolic activation pathway of Sofosbuvir.
Visualization 2: Troubleshooting Logic for Low Antiviral Activity

This decision tree provides a logical workflow for troubleshooting experiments where the observed antiviral activity is lower than expected.

G Start Problem: Low Antiviral Activity CheckAssay Is the positive control (e.g., another DAA) working? Start->CheckAssay CheckCells Is the cell line known to metabolize Sofosbuvir efficiently? CheckAssay->CheckCells Yes FixAssay Solution: Troubleshoot core assay (reagents, protocol, etc.) CheckAssay->FixAssay No CheckCompound Was the Sofosbuvir solution prepared fresh? CheckCells->CheckCompound Yes SwitchCells Solution: Switch to a validated cell line (e.g., Huh-7, Primary Hepatocytes) CheckCells->SwitchCells No CheckResistance Does the replicon/virus harbor resistance mutations (e.g., S282T)? CheckCompound->CheckResistance Yes RemakeCompound Solution: Use fresh compound from a new stock aliquot CheckCompound->RemakeCompound No SequenceVirus Solution: Sequence NS5B region to check for RAS CheckResistance->SequenceVirus Unsure

Troubleshooting workflow for low activity.

References

Validation & Comparative

Revolutionizing Hepatitis C Treatment: A Comparative Analysis of PSI-7410 (Sofosbuvir) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A new era in the management of chronic Hepatitis C virus (HCV) infection was ushered in with the advent of direct-acting antivirals (DAAs), representing a significant leap forward from the era of interferon-based therapies. Central to this revolution is sofosbuvir (B1194449), the active form of the prodrug PSI-7410, a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This guide provides a comprehensive comparison of the efficacy of sofosbuvir-based regimens with alternative treatments, supported by data from pivotal clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the clinical performance and underlying mechanisms of this groundbreaking antiviral agent.

Superior Efficacy of Sofosbuvir-Based Regimens

The primary measure of efficacy in Hepatitis C treatment is the achievement of a Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 weeks after the completion of therapy. Clinical trial data has consistently demonstrated the superiority of sofosbuvir-based regimens over older interferon-based treatments and has established high cure rates across various HCV genotypes and patient populations.

Comparative Efficacy of Sofosbuvir-Based Regimens

Sofosbuvir is a cornerstone of modern HCV therapy and is most effective when used in combination with other direct-acting antivirals that target different viral proteins.[1] The following tables summarize the SVR rates from key Phase 3 clinical trials for sofosbuvir in combination with ledipasvir (B612246) (an NS5A inhibitor) and velpatasvir (B611656) (a pangenotypic NS5A inhibitor).

Table 1: Efficacy of Ledipasvir/Sofosbuvir in Treatment-Naïve Genotype 1 Patients (ION-1 & ION-3 Trials)
Trial Patient Population Treatment Regimen SVR12 Rate
ION-1Treatment-Naïve, Genotype 1 (with or without cirrhosis)Ledipasvir/Sofosbuvir for 12 weeks99%
ION-1Treatment-Naïve, Genotype 1 (with or without cirrhosis)Ledipasvir/Sofosbuvir + Ribavirin (B1680618) for 12 weeks97%
ION-1Treatment-Naïve, Genotype 1 (with or without cirrhosis)Ledipasvir/Sofosbuvir for 24 weeks98%
ION-1Treatment-Naïve, Genotype 1 (with or without cirrhosis)Ledipasvir/Sofosbuvir + Ribavirin for 24 weeks99%
ION-3Treatment-Naïve, Genotype 1 (non-cirrhotic)Ledipasvir/Sofosbuvir for 8 weeks94%
ION-3Treatment-Naïve, Genotype 1 (non-cirrhotic)Ledipasvir/Sofosbuvir + Ribavirin for 8 weeks93%
ION-3Treatment-Naïve, Genotype 1 (non-cirrhotic)Ledipasvir/Sofosbuvir for 12 weeks95%
Table 2: Efficacy of Sofosbuvir/Velpatasvir in Pangenotypic Populations (ASTRAL-1 & ASTRAL-3 Trials)
Trial Patient Population Treatment Regimen SVR12 Rate
ASTRAL-1Treatment-Naïve & Experienced, Genotypes 1, 2, 4, 5, 6 (with or without cirrhosis)Sofosbuvir/Velpatasvir for 12 weeks99%[2][3]
ASTRAL-3Treatment-Naïve & Experienced, Genotype 3 (with or without cirrhosis)Sofosbuvir/Velpatasvir for 12 weeks95%[4][5]
ASTRAL-3Treatment-Naïve & Experienced, Genotype 3 (with or without cirrhosis)Sofosbuvir + Ribavirin for 24 weeks80%[4][5]
Comparison with Historical Interferon-Based Therapy

To fully appreciate the advancement that sofosbuvir represents, it is crucial to compare its efficacy with the former standard of care, pegylated interferon alfa and ribavirin (Peg-IFN/RBV). Interferon-based regimens were associated with significantly lower SVR rates, a longer treatment duration, and a high burden of debilitating side effects.[6][7][8]

Table 3: Efficacy of Pegylated Interferon and Ribavirin
HCV Genotype Treatment Regimen Approximate SVR Rate
Genotype 1Peg-IFN/RBV for 48 weeks40-50%[9]
Genotypes 2 and 3Peg-IFN/RBV for 24 weeks70-80%[10]

The data clearly illustrates the paradigm shift in HCV treatment, with sofosbuvir-based DAA regimens offering near-universal cure rates with a significantly improved safety and tolerability profile.[6][11]

Mechanism of Action: A Targeted Approach

This compound (sofosbuvir) is a phosphoramidate (B1195095) prodrug that is efficiently delivered to the liver, its primary site of action.[12] Once inside hepatocytes, it undergoes a series of metabolic activation steps to form the pharmacologically active nucleoside triphosphate analog, GS-461203.[1][12][13] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase.[1][14] The incorporation of GS-461203 acts as a chain terminator, halting viral RNA replication.[1][14]

cluster_0 Hepatocyte cluster_1 HCV Replication Complex PSI7410 This compound (Sofosbuvir) (Prodrug) MetaboliteX Intermediate Metabolite PSI7410->MetaboliteX Hydrolysis (Carboxylesterase 1, Cathepsin A) GS461203 GS-461203 (Active Triphosphate) MetaboliteX->GS461203 Phosphorylation (Kinases) NS5B HCV NS5B RNA Polymerase GS461203->NS5B Incorporation into nascent RNA HCV_RNA HCV RNA Replication_Blocked Viral Replication Blocked NS5B->Replication_Blocked

Caption: Metabolic activation pathway of this compound (sofosbuvir).

Experimental Protocols of Key Clinical Trials

The following provides a generalized overview of the methodologies employed in the pivotal Phase 3 clinical trials evaluating sofosbuvir-based regimens. For detailed protocols, including comprehensive inclusion and exclusion criteria, it is recommended to consult the full study publications and clinical trial registry entries.

ION-1 and ION-3 Trials (Ledipasvir/Sofosbuvir)
  • Objective: To evaluate the efficacy and safety of a fixed-dose combination of ledipasvir and sofosbuvir, with or without ribavirin, in treatment-naïve patients with HCV genotype 1.[15]

  • Study Design: Randomized, open-label, multicenter Phase 3 trials.[15]

  • Key Inclusion Criteria:

    • Chronic HCV genotype 1 infection.

    • Treatment-naïve.

    • ION-1 included patients with and without compensated cirrhosis, while ION-3 enrolled non-cirrhotic patients.[15]

  • Treatment Arms:

    • ION-1: Ledipasvir/sofosbuvir for 12 or 24 weeks, with or without ribavirin.[15]

    • ION-3: Ledipasvir/sofosbuvir for 8 or 12 weeks, with one 8-week arm including ribavirin.[16]

  • Primary Endpoint: SVR12, defined as HCV RNA below the lower limit of quantification 12 weeks after discontinuation of therapy.[16]

  • Key Assessments:

    • HCV RNA quantification at baseline, during treatment (e.g., weeks 4, 8), at the end of treatment, and at post-treatment weeks 4 and 12.

    • Safety assessments, including monitoring of adverse events and laboratory parameters.

ASTRAL-1 and ASTRAL-3 Trials (Sofosbuvir/Velpatasvir)
  • Objective: To evaluate the efficacy and safety of a fixed-dose combination of sofosbuvir and velpatasvir in patients with HCV genotypes 1, 2, 4, 5, and 6 (ASTRAL-1) and genotype 3 (ASTRAL-3).[17][18]

  • Study Design: Randomized, open-label (ASTRAL-3) and double-blind, placebo-controlled (ASTRAL-1) multicenter Phase 3 trials.[2][4]

  • Key Inclusion Criteria:

    • Chronic HCV infection of the specified genotypes.

    • Treatment-naïve or treatment-experienced.

    • Included patients with and without compensated cirrhosis.[17][18]

  • Treatment Arms:

    • ASTRAL-1: Sofosbuvir/velpatasvir for 12 weeks versus placebo.[2]

    • ASTRAL-3: Sofosbuvir/velpatasvir for 12 weeks versus sofosbuvir + ribavirin for 24 weeks.[4][5]

  • Primary Endpoint: SVR12.[3]

  • Key Assessments:

    • HCV RNA quantification at baseline, during treatment, at the end of treatment, and at post-treatment week 12.

    • Assessment of resistance-associated substitutions at baseline.

    • Safety and tolerability monitoring.

Screening Screening - HCV Genotype & RNA - Assess Liver Disease - Inclusion/Exclusion Criteria Randomization Randomization Screening->Randomization Treatment Treatment Period (8, 12, or 24 weeks) - Daily Oral Dosing - On-Treatment Monitoring Randomization->Treatment EOT End of Treatment (EOT) - HCV RNA Assessment Treatment->EOT FollowUp Post-Treatment Follow-up EOT->FollowUp 12 weeks SVR12 SVR12 Assessment - HCV RNA Quantification FollowUp->SVR12 SVR_Achieved Sustained Virologic Response (Cure) SVR12->SVR_Achieved HCV RNA Undetectable Relapse Relapse SVR12->Relapse HCV RNA Detectable

Caption: Generalized workflow of a Hepatitis C clinical trial.

Conclusion

The development of this compound and its active form, sofosbuvir, has fundamentally transformed the treatment landscape for chronic Hepatitis C. The consistently high SVR rates observed in numerous clinical trials, coupled with a favorable safety profile, have established sofosbuvir-based combination therapies as the standard of care. The targeted mechanism of action, inhibiting the essential HCV NS5B polymerase, provides a potent and specific antiviral effect with a high barrier to resistance. For researchers and drug development professionals, the success of sofosbuvir serves as a prime example of rational drug design and efficient clinical development leading to a paradigm shift in the management of a major global health concern.

References

A Head-to-Head Comparison of HCV NS5B Polymerase Inhibitors: PSI-7410 and Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent nucleotide analog inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase: PSI-7410 and the clinically approved drug, Sofosbuvir. Both compounds share a similar mechanism of action and metabolic activation pathway, making a direct comparison essential for researchers in the field of antiviral drug development. This document summarizes their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes the critical pathways and workflows involved.

Introduction

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key target for these DAAs is the NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the HCV genome. Nucleotide analog inhibitors, which act as chain terminators during viral RNA synthesis, have proven to be a highly effective class of NS5B inhibitors.

This guide focuses on this compound and its competitor, Sofosbuvir (also known as PSI-7977 or GS-7977). This compound is the diphosphate (B83284) form of the active nucleoside analog, which is ultimately converted to the active triphosphate form, PSI-7409. Sofosbuvir is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog that is metabolized to the same active triphosphate form, also known as GS-461203. Given that this compound is an intermediate in the metabolic activation of prodrugs like PSI-7851 and Sofosbuvir, this comparison will consider the activity of the parent prodrugs and the active triphosphate metabolite.

Mechanism of Action

Both this compound (via its precursors) and Sofosbuvir are nucleotide analog inhibitors that target the HCV NS5B polymerase.[1][2] As prodrugs, they are designed to efficiently enter hepatocytes, where they undergo intracellular metabolism to their active triphosphate form, PSI-7409 (GS-461203).[2][3]

This active metabolite mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA chain by the NS5B polymerase.[2] The presence of a 2'-fluoro and 2'-C-methyl group on the ribose sugar of the incorporated nucleotide analog leads to the termination of RNA chain elongation, thus halting viral replication.[2] This mechanism of action is effective across all major HCV genotypes.[4]

Metabolic Activation Pathway

The conversion of the prodrugs to the active triphosphate form involves several key enzymatic steps within the hepatocyte. The phosphoramidate prodrug, PSI-7851 (a 1:1 mixture of diastereomers PSI-7976 and PSI-7977) or the purified active diastereomer Sofosbuvir (PSI-7977), is first hydrolyzed by cellular esterases such as Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1). This is followed by the removal of the amino acid moiety by Histidine Triad Nucleotide-binding Protein 1 (HINT1) to yield the monophosphate form. Subsequent phosphorylations by cellular kinases produce the diphosphate (this compound) and finally the active triphosphate (PSI-7409).

G cluster_0 Hepatocyte PSI_7851 PSI-7851 / Sofosbuvir (Prodrug) Metabolite_1 Intermediate Metabolite PSI_7851->Metabolite_1 CatA / CES1 PSI_7411 Monophosphate (PSI-7411) Metabolite_1->PSI_7411 HINT1 PSI_7410 Diphosphate (this compound) PSI_7411->PSI_7410 Cellular Kinases PSI_7409 Active Triphosphate (PSI-7409 / GS-461203) PSI_7410->PSI_7409 Cellular Kinases NS5B HCV NS5B Polymerase PSI_7409->NS5B RNA_Elongation Viral RNA Elongation NS5B->RNA_Elongation Chain_Termination Chain Termination NS5B->Chain_Termination Incorporation of PSI-7409

Metabolic activation pathway of PSI-7851/Sofosbuvir.

Comparative Performance Data

The following tables summarize the in vitro efficacy of PSI-7851, Sofosbuvir (PSI-7977), and their active triphosphate metabolite (PSI-7409/GS-461203) against various HCV genotypes.

Table 1: In Vitro Anti-HCV Replicon Activity (EC50/EC90 in µM)

CompoundGenotype 1aGenotype 1bGenotype 2aGenotype 2b (chimeric)Genotype 3a (chimeric)Reference
PSI-7851 -0.075 ± 0.050 (EC50)---[5]
Sofosbuvir (PSI-7977) 0.048 (EC50)0.016 - 0.038 (EC50)0.029 (EC50)0.024 (EC50)0.028 (EC50)[4]
Sofosbuvir (PSI-7977) -0.42 (EC90)---[4]

Table 2: Inhibition of HCV NS5B Polymerase by Active Triphosphate Metabolite (IC50 in µM)

CompoundGenotype 1bGenotype 2aGenotype 3aGenotype 4aReference
PSI-7409 1.62.80.72.6[3][6]
GS-461203 (Sofosbuvir triphosphate) ~0.12---[7]

Resistance Profile

A key advantage of nucleotide analog inhibitors is their high barrier to resistance. The active site of the NS5B polymerase is highly conserved across HCV genotypes, making mutations that confer resistance less likely to occur without compromising viral fitness. The primary resistance-associated substitution for both PSI-7851 and Sofosbuvir is the S282T mutation in the NS5B polymerase.[5][8] While this mutation can reduce the susceptibility to these inhibitors, it also significantly impairs the replication capacity of the virus.[8]

Experimental Protocols

HCV Replicon Assay

This assay is a cell-based method used to determine the antiviral activity of a compound against HCV replication.

Methodology:

  • Cell Line: Huh-7 human hepatoma cells or their derivatives, which are highly permissive to HCV replication, are commonly used.[9]

  • Replicon Constructs: These are engineered RNA molecules that contain the HCV non-structural proteins (including NS5B) and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).[10]

  • Transfection: The replicon RNA is introduced into the Huh-7 cells via electroporation.[11]

  • Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (e.g., PSI-7851 or Sofosbuvir).

  • Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for replicon replication and protein expression.

  • Readout: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using real-time RT-PCR.[5] The EC50 value, which is the concentration of the compound that inhibits 50% of viral replication, is then calculated.

G cluster_workflow HCV Replicon Assay Workflow start Start transfect Transfect Huh-7 cells with HCV Replicon RNA start->transfect plate Plate cells and add test compound transfect->plate incubate Incubate for 72h plate->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity or HCV RNA levels lyse->measure calculate Calculate EC50 measure->calculate end End calculate->end

Workflow for the HCV Replicon Assay.
NS5B Polymerase Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Methodology:

  • Enzyme: Recombinant HCV NS5B polymerase from different genotypes is purified.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the purified NS5B enzyme, a template/primer RNA, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled rNTP), and the test compound at various concentrations.[12]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for RNA synthesis.

  • Quenching: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • Detection: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP. This can be done using methods like scintillation counting for radiolabeled rNTPs or fluorescence detection.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, is determined from the dose-response curve.

G cluster_workflow NS5B Polymerase Inhibition Assay Workflow start Start prepare Prepare reaction mix: NS5B, RNA template/primer, rNTPs, test compound start->prepare incubate Incubate at 30°C for 60 min prepare->incubate quench Stop reaction incubate->quench detect Detect incorporated labeled rNTP quench->detect calculate Calculate IC50 detect->calculate end End calculate->end

Workflow for the NS5B Polymerase Inhibition Assay.

Conclusion

Both this compound, as an active metabolite, and Sofosbuvir, as a clinically successful prodrug, are potent inhibitors of the HCV NS5B polymerase. They share a common mechanism of action and metabolic activation pathway, leading to the same active triphosphate form. The available data indicates that Sofosbuvir (PSI-7977) demonstrates potent, pan-genotypic activity in the low nanomolar range in replicon assays. The active triphosphate, PSI-7409/GS-461203, effectively inhibits the NS5B polymerase from various genotypes in the low micromolar range. Both compounds exhibit a high barrier to resistance, a critical feature for durable antiviral efficacy. This comparative guide provides a foundational understanding for researchers working on the next generation of HCV inhibitors and other antiviral agents targeting viral polymerases.

References

Comparative Analysis of PSI-7410 and its Analogs in Hepatitis C Virus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the nucleoside analog PSI-7410 and its closely related analogs, PSI-7851 and Sofosbuvir (PSI-7977), in the context of their anti-Hepatitis C Virus (HCV) activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Executive Summary

This compound is a uridine (B1682114) nucleotide analog diphosphate (B83284) that plays a crucial role in the metabolic activation pathway of the potent anti-HCV agent Sofosbuvir. While not administered directly as a therapeutic, its efficacy and cytotoxicity profile, in comparison to its prodrug precursors, are critical for understanding the overall mechanism of action and safety of this class of antiviral agents. This guide synthesizes in vitro data to compare the antiviral potency and safety of this compound, its diastereomeric mixture prodrug PSI-7851, and the clinically approved drug Sofosbuvir.

Data Presentation

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and its key analogs against HCV. The data has been compiled from various studies to provide a comparative overview.

CompoundChemical Name/DescriptionAntiviral Activity (EC50, µM) vs. HCV Genotype 1b RepliconCytotoxicity (CC50, µM) in Human Liver CellsSelectivity Index (SI = CC50/EC50)
This compound 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-diphosphateData Not AvailableData Not AvailableData Not Available
PSI-7851 Phosphoramidate prodrug of 2'-deoxy-2'-fluoro-β-C-methyluridine-5'-monophosphate (diastereomeric mixture)0.075 ± 0.050[1][2]> 100[1][2]> 1333
Sofosbuvir (PSI-7977) (S_p)-isomer of PSI-78510.032 - 0.130 (across various genotypes)> 100 (No cytotoxicity observed at highest concentrations tested)> 769 - > 3125

Mechanism of Action

This compound and its analogs are inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[3] These compounds are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate form (PSI-7409), are incorporated into the nascent viral RNA chain. This incorporation leads to chain termination, thereby halting viral replication.[3]

The metabolic activation pathway is a critical aspect of the efficacy of these compounds. Sofosbuvir (PSI-7977) and its diastereomeric mixture, PSI-7851, are prodrugs designed to efficiently deliver the monophosphate form of the nucleoside analog into hepatocytes. Once inside the cell, these prodrugs are converted to the monophosphate (PSI-7411), which is then phosphorylated to the diphosphate (this compound) and subsequently to the active triphosphate (PSI-7409).

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: the HCV replicon assay for determining antiviral efficacy and the MTT assay for assessing cytotoxicity.

HCV Replicon Assay

This assay is a standard method for screening and characterizing anti-HCV compounds.

Objective: To determine the concentration of a compound required to inhibit HCV RNA replication by 50% (EC50).

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene (e.g., luciferase) for quantification.

  • Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and for the compounds to exert their antiviral effect.

  • Quantification of Replication: The level of HCV RNA replication is quantified. In replicons containing a luciferase reporter, this is done by measuring luminescence following the addition of a luciferase substrate. The luminescence is directly proportional to the amount of replicon RNA.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a period that typically matches the duration of the antiviral assay (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.[4][5]

Mandatory Visualization

Signaling Pathway: Metabolic Activation of PSI-7851/Sofosbuvir

Metabolic_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Hepatocyte) PSI-7851 PSI-7851/ Sofosbuvir Metabolite1 Monophosphate (PSI-7411) PSI-7851->Metabolite1 Esterases This compound Diphosphate (this compound) Metabolite1->this compound UMP-CMP Kinase Active_Metabolite Active Triphosphate (PSI-7409) This compound->Active_Metabolite NDPK NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Inhibition Inhibition of HCV RNA Replication NS5B->Inhibition

Caption: Metabolic activation pathway of PSI-7851/Sofosbuvir to its active triphosphate form.

Experimental Workflow: In Vitro Antiviral and Cytotoxicity Testing

Experimental_Workflow cluster_setup Assay Setup cluster_antiviral Antiviral Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) Cell_Seeding Seed Huh-7 cells (Replicon or Wild-type) Compound_Addition Add serial dilutions of test compounds Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Lysis Cell Lysis Incubation->Lysis Replicon Cells MTT_Add Add MTT Reagent Incubation->MTT_Add Wild-type Cells Luciferase Add Luciferase Substrate Lysis->Luciferase Luminescence Measure Luminescence Luciferase->Luminescence EC50_Calc Calculate EC50 Luminescence->EC50_Calc Formazan Solubilize Formazan MTT_Add->Formazan Absorbance Measure Absorbance Formazan->Absorbance CC50_Calc Calculate CC50 Absorbance->CC50_Calc

Caption: Workflow for determining EC50 and CC50 of antiviral compounds.

References

Reproducibility of PSI-7410 (Sofosbuvir) Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for PSI-7410, the prodrug of the active metabolite of Sofosbuvir, and its key alternatives in the treatment of Hepatitis C Virus (HCV). The data presented is intended to serve as a resource for evaluating the reproducibility and comparative efficacy of these antiviral agents.

Executive Summary

This compound is a critical component in the metabolic activation of the highly effective anti-HCV drug, Sofosbuvir. As a nucleotide analog prodrug, Sofosbuvir is converted in the liver to its active triphosphate form, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This guide examines the in vitro potency and clinical efficacy of Sofosbuvir and compares it with two leading alternative combination therapies: Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir. The data consistently demonstrates the high efficacy of Sofosbuvir-based regimens across all major HCV genotypes, with Sustained Virologic Response (SVR) rates frequently exceeding 95% in clinical trials.

Comparative In Vitro Efficacy

The following table summarizes the 50% effective concentration (EC50) values for Sofosbuvir and the components of the alternative therapies against various HCV genotypes in replicon assays. Lower EC50 values indicate greater potency.

CompoundTargetGenotype 1aGenotype 1bGenotype 2aGenotype 3aGenotype 4aGenotype 5aGenotype 6a
Sofosbuvir NS5B40 nM110 nM32 nM81 nM130 nM44 nM41 nM
Glecaprevir NS3/4A Protease0.86 nM0.21 nM1.8 nM3.5 nM4.6 nM0.94 nM-
Pibrentasvir NS5A0.0019 nM0.0027 nM0.0017 nM0.0011 nM0.0019 nM0.0012 nM0.0043 nM
Velpatasvir NS5A0.019 nM0.005 nM0.017 nM0.002 nM0.006 nM0.004 nM0.031 nM

Note: EC50 values can vary between specific assays and cell lines used.

Comparative Clinical Efficacy

The ultimate measure of an antiviral agent's effectiveness is its ability to achieve a Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy (SVR12). The following tables summarize the SVR12 rates from key clinical trials for Sofosbuvir (in combination with other agents), Sofosbuvir/Velpatasvir, and Glecaprevir/Pibrentasvir across different HCV genotypes in treatment-naïve, non-cirrhotic patients.

Sofosbuvir-Based Regimens (Various Combinations)

GenotypeSVR12 Rate
Genotype 1 94-99%
Genotype 2 93-97%
Genotype 3 84-95%
Genotype 4 93-100%
Genotype 5/6 93-100%

Sofosbuvir/Velpatasvir (Epclusa®)

GenotypeSVR12 Rate
Genotype 1 98%
Genotype 2 99%
Genotype 3 95%
Genotype 4 100%
Genotype 5 97%
Genotype 6 100%

Data from the ASTRAL-1, ASTRAL-2, and ASTRAL-3 trials.

Glecaprevir/Pibrentasvir (Mavyret®)

GenotypeSVR12 Rate
Genotype 1 99.1%
Genotype 2 99.5%
Genotype 3 97.9%
Genotype 4 99.2%
Genotype 5 98.1%
Genotype 6 97.4%

Data from integrated analysis of SURVEYOR-I and II trials.

Experimental Protocols

Hepatitis C Virus (HCV) Replicon Assay

The HCV replicon assay is a fundamental tool for evaluating the in vitro efficacy of anti-HCV compounds. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA molecule (a replicon) that can autonomously replicate. Often, the replicon is engineered to express a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.

Materials:

  • Huh-7 human hepatoma cells

  • HCV replicon RNA (containing a reporter gene like firefly luciferase)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for stable cell line selection)

  • Electroporation cuvettes

  • Electroporator

  • 96-well cell culture plates

  • Test compounds (e.g., Sofosbuvir)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • In Vitro Transcription: Linearize the plasmid DNA containing the HCV replicon sequence and use an in vitro transcription kit to synthesize replicon RNA.

  • Electroporation: Resuspend Huh-7 cells in a suitable buffer and mix with the in vitro transcribed HCV replicon RNA. Transfer the cell/RNA mixture to an electroporation cuvette and deliver an electrical pulse to introduce the RNA into the cells.

  • Cell Seeding: Plate the electroporated cells into 96-well plates at a predetermined density.

  • Compound Addition: After allowing the cells to adhere (typically 24 hours), add serial dilutions of the test compounds to the wells. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C.

  • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • RNA template and primer

  • Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]GTP)

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

  • Test compounds

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, RNA template/primer, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-2 hours).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Quantification: Measure the incorporation of the radiolabeled rNTP into the newly synthesized RNA strand using a scintillation counter.

  • Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

HCV Replication Cycle and Drug Targets

The following diagram illustrates the key stages of the Hepatitis C virus replication cycle within a hepatocyte and highlights the targets of the antiviral agents discussed.

HCV_Replication_Cycle cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_replication_complex Replication Complex cluster_drugs Drug Targets HCV HCV Virion Entry Entry & Uncoating HCV->Entry Translation Translation & Polyprotein Processing Entry->Translation Viral RNA Replication RNA Replication Translation->Replication NS3_4A NS3/4A Protease Translation->NS3_4A NS5A NS5A Translation->NS5A NS5B NS5B Polymerase Translation->NS5B Assembly Virion Assembly & Release Replication->Assembly New Viral RNA Assembly->HCV New Virions Glecaprevir Glecaprevir Glecaprevir->NS3_4A Inhibits Pibrentasvir Pibrentasvir Pibrentasvir->NS5A Inhibits Velpatasvir Velpatasvir Velpatasvir->NS5A Inhibits Sofosbuvir_Active Sofosbuvir (Active Metabolite) Sofosbuvir_Active->NS5B Inhibits

Caption: HCV replication cycle and targets of direct-acting antivirals.

Metabolic Activation of Sofosbuvir

Sofosbuvir is a prodrug that must be metabolized within the liver to its pharmacologically active form. This multi-step process is crucial for its antiviral activity.

Sofosbuvir_Activation Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolite1 Intermediate Metabolite Sofosbuvir->Metabolite1 Carboxylesterase 1 (CES1) Monophosphate Monophosphate Metabolite Metabolite1->Monophosphate HINT1 Diphosphate This compound (Diphosphate Metabolite) Monophosphate->Diphosphate UMP-CMPK Triphosphate GS-461203 (Active Triphosphate) Diphosphate->Triphosphate NDPK NS5B HCV NS5B Polymerase Triphosphate->NS5B Inhibits Chain_Termination RNA Chain Termination NS5B->Chain_Termination Blocks Replication

Caption: Metabolic activation pathway of Sofosbuvir to its active form.

A Comparative Guide to Sofosbuvir (PSI-7977) and Standard-of-Care Treatments for Chronic Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of chronic Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Among these, sofosbuvir (B1194449) (formerly known as PSI-7977) has been a cornerstone, offering a highly effective and well-tolerated alternative to the historical standard of care. This guide provides an objective comparison of sofosbuvir-based regimens with previous and current standard-of-care treatments, supported by key experimental data from pivotal clinical trials. It is important to note that the initially requested compound, PSI-7410, is a metabolite of the prodrug sofosbuvir. Sofosbuvir is the administered agent, which is then metabolized in the body to its active form. Therefore, this comparison focuses on the clinical data for sofosbuvir.[1][2]

Mechanism of Action: Sofosbuvir

Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3][4][5] As a prodrug, it is metabolized in hepatocytes to its active triphosphate form, GS-461203.[3][6] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the elongating HCV RNA strand by the NS5B polymerase.[6] Once incorporated, it acts as a chain terminator, preventing further viral RNA synthesis and thereby halting viral replication.[6] This targeted mechanism provides a high barrier to resistance and pangenotypic activity.[7]

Sofosbuvir_Mechanism_of_Action cluster_cell Hepatocyte cluster_replication HCV Replication Complex Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Enzymatic conversion GS461203 GS-461203 (Active Triphosphate) Metabolism->GS461203 RNA_elongation RNA Elongation GS461203->RNA_elongation Incorporation by NS5B NS5B HCV NS5B Polymerase NS5B->RNA_elongation RNA_template HCV RNA Template RNA_template->RNA_elongation Chain_termination Chain Termination RNA_elongation->Chain_termination

Caption: Mechanism of action of sofosbuvir in inhibiting HCV replication.

Evolution of Standard of Care for Hepatitis C

The benchmark for comparing sofosbuvir's performance has evolved. The historical standard of care relied on interferon-based regimens, which were associated with significant side effects and lower cure rates. The current standard of care consists of various interferon-free DAA combination therapies, often including sofosbuvir or other potent antivirals.

Quantitative Comparison of Treatment Regimens

The following tables summarize the efficacy (Sustained Virologic Response at 12 weeks post-treatment, SVR12) and key safety findings from pivotal clinical trials comparing sofosbuvir-based regimens with standard-of-care treatments.

Table 1: Sofosbuvir-Based Regimens vs. Interferon-Based Standard of Care
Clinical TrialPatient Population (HCV Genotype)Treatment ArmDurationSVR12 RateCommon Adverse Events
NEUTRINO [8][9][10][11]Treatment-naïve (GT 1, 4, 5, 6)Sofosbuvir + Peginterferon + Ribavirin (B1680618)12 weeks90%Fatigue, headache, nausea, insomnia, anemia
FISSION [12]Treatment-naïve (GT 2, 3)Sofosbuvir + Ribavirin12 weeks67%Fatigue, headache, nausea, insomnia, dizziness
FISSION [12]Treatment-naïve (GT 2, 3)Peginterferon + Ribavirin (Control)24 weeks67%Fatigue, headache, nausea (more frequent than sofosbuvir arm)
POSITRON [13][14]Interferon-ineligible/intolerant (GT 2, 3)Sofosbuvir + Ribavirin12 weeks78%Headache, fatigue, nausea, insomnia
POSITRON [14]Interferon-ineligible/intolerant (GT 2, 3)Placebo12 weeks0%N/A
Table 2: Sofosbuvir-Based Regimens vs. Other Direct-Acting Antiviral Regimens
Clinical TrialPatient Population (HCV Genotype)Treatment Arm 1SVR12 (Arm 1)Treatment Arm 2SVR12 (Arm 2)Key Findings
ASTRAL-1, 2, 3 [15]All Genotypes (1-6)Sofosbuvir/Velpatasvir98%N/AN/AHigh efficacy across all genotypes.
Glecaprevir/Pibrentasvir vs. Sofosbuvir/Velpatasvir Meta-analysis [16][17]Genotype 6Glecaprevir/Pibrentasvir95.6% (initial), 99.2% (sensitivity analysis)Sofosbuvir/Velpatasvir99.0%Both regimens are clinically equivalent with excellent safety profiles for GT6.
Real-world study (GT3) [18]Genotype 3Sofosbuvir/Velpatasvir ± Ribavirin96%Glecaprevir/Pibrentasvir97%Both regimens show high antiviral effectiveness in a real-world setting for GT3.
PRIORITIZE [18]Genotype 1Ledipasvir/Sofosbuvir ± Ribavirin97.4%Elbasvir/Grazoprevir ± Ribavirin95.2%Both regimens were equivalent in effectiveness.

Experimental Protocols: Key Clinical Trials

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for key studies cited.

NEUTRINO Trial Protocol
  • Objective: To evaluate the efficacy and safety of a 12-week regimen of sofosbuvir plus peginterferon-alfa-2a and ribavirin in previously untreated patients with HCV genotype 1, 4, 5, or 6.[8][19]

  • Study Design: A single-group, open-label study.[8][19]

  • Patient Population: 327 treatment-naïve patients with chronic HCV infection.[9][19]

  • Inclusion Criteria: Chronic HCV genotype 1, 4, 5, or 6 infection.

  • Exclusion Criteria: Prior HCV treatment, decompensated liver disease.

  • Treatment Regimen: Sofosbuvir (400 mg once daily), peginterferon alfa-2a (180 µg weekly), and weight-based ribavirin for 12 weeks.[19]

  • Primary Endpoint: Sustained Virologic Response (HCV RNA <25 IU/mL) 12 weeks after the end of treatment (SVR12). The study aimed to show superiority over a historical control SVR rate of 60%.[9][10]

  • Assessments: HCV RNA levels, standard clinical laboratory tests, and adverse event monitoring.[19]

NEUTRINO_Trial_Workflow Screening Patient Screening (Treatment-naïve, GT 1, 4, 5, 6) Enrollment Enrollment (N=327) Screening->Enrollment Treatment 12 Weeks Treatment: - Sofosbuvir (400mg daily) - Peginterferon alfa-2a (180µg weekly) - Ribavirin (weight-based) Enrollment->Treatment EOT_Visit End of Treatment Visit Treatment->EOT_Visit FollowUp 12-Week Post-Treatment Follow-up EOT_Visit->FollowUp SVR12_Assessment Primary Endpoint Assessment: Sustained Virologic Response (SVR12) FollowUp->SVR12_Assessment Data_Analysis Data Analysis SVR12_Assessment->Data_Analysis

Caption: Workflow of the NEUTRINO clinical trial.

FISSION Trial Protocol
  • Objective: To compare the efficacy and safety of a 12-week regimen of sofosbuvir plus ribavirin with a 24-week regimen of peginterferon alfa-2a plus ribavirin in previously untreated patients with HCV genotype 2 or 3.[12]

  • Study Design: A randomized, open-label, active-control, non-inferiority trial.[12][19]

  • Patient Population: 499 treatment-naïve patients with chronic HCV genotype 2 or 3 infection.[19]

  • Inclusion Criteria: Chronic HCV genotype 2 or 3 infection.

  • Exclusion Criteria: Prior HCV treatment, decompensated liver disease.

  • Treatment Regimens:

    • Arm 1: Sofosbuvir (400 mg once daily) plus weight-based ribavirin for 12 weeks.[12]

    • Arm 2 (Control): Peginterferon alfa-2a (180 µg weekly) plus fixed-dose ribavirin for 24 weeks.[12]

  • Primary Endpoint: Sustained Virologic Response 12 weeks after the end of treatment (SVR12). The non-inferiority margin was set at -15%.[10]

  • Assessments: HCV RNA levels, standard clinical laboratory tests, and adverse event monitoring.[19]

Conclusion

The development of sofosbuvir marked a paradigm shift in the management of chronic Hepatitis C. Clinical data has consistently demonstrated that sofosbuvir-based regimens are superior to the historical interferon-based standard of care in terms of efficacy, safety, and treatment duration.[2] Furthermore, in the current era of DAA combination therapies, sofosbuvir remains a critical component of highly effective, pangenotypic, and well-tolerated treatment options.[7] Ongoing research and real-world evidence continue to refine its use in various patient populations, solidifying its role in the global effort to eliminate Hepatitis C.

References

Control Experiments for PSI-7410 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PSI-7410, a key metabolite in Hepatitis C Virus (HCV) research, with alternative antiviral compounds. The information presented herein is supported by experimental data and detailed methodologies to assist in the design and interpretation of control experiments for studies involving this compound and its parent compounds.

Executive Summary

This compound is the diphosphate (B83284) form of the uridine (B1682114) nucleotide analog PSI-7851 (sofosbuvir), a potent inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase. Upon intracellular phosphorylation to its active triphosphate form, PSI-7409, it acts as a chain terminator, halting viral RNA replication. This guide details the in vitro efficacy, cytotoxicity, and mechanism of action of this compound and its derivatives, alongside comparable data for other anti-HCV agents. Understanding these parameters is crucial for establishing appropriate positive and negative controls in experimental settings.

Comparative In Vitro Efficacy and Cytotoxicity

The following tables summarize the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values for PSI-7409 (the active triphosphate form of this compound's parent compound) and other relevant HCV inhibitors. These values are critical for determining the therapeutic index (Selectivity Index, SI = CC₅₀/EC₅₀) of the compounds.

Table 1: Anti-HCV Activity (EC₅₀) in Replicon Assays

CompoundTargetHCV Genotype 1b (EC₅₀, nM)HCV Genotype 2a (EC₅₀, nM)HCV Genotype 3a (EC₅₀, nM)HCV Genotype 4a (EC₅₀, nM)Reference
Sofosbuvir (B1194449) (PSI-7977)NS5B Polymerase1022981~130[1]
Mericitabine (RG7128)NS5B Polymerase500 - 1,100300 - 800--
DasabuvirNS5B Polymerase1.8---
LedipasvirNS5A0.018---
DaclatasvirNS5A0.0090.0020.2-

Table 2: NS5B Polymerase Inhibition (IC₅₀)

Compound (Active Form)HCV Genotype 1b (IC₅₀, µM)HCV Genotype 2a (IC₅₀, µM)HCV Genotype 3a (IC₅₀, µM)HCV Genotype 4a (IC₅₀, µM)Reference
PSI-74091.62.80.72.6[2]
2'-O-Me-CTP----[3]

Table 3: Cytotoxicity (CC₅₀) in Human Cell Lines

CompoundCell LineCC₅₀ (µM)Reference
Sofosbuvir (PSI-7977)HepG2> 100[4][5]
PSI-7851Various> 100[6]
RibavirinHuh-750 - 100
SimeprevirHepG2> 5[7]

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols serve as a foundation for designing control experiments.

HCV Replicon Assay

This assay is fundamental for determining the antiviral efficacy of compounds in a cellular context.

Objective: To measure the inhibition of HCV RNA replication in a human hepatoma cell line.

Materials:

  • Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b, 2a) containing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • Test compounds (e.g., PSI-7851/sofosbuvir) and control compounds (e.g., another NS5B inhibitor, a protease inhibitor, or a vehicle control like DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period (typically 5,000-10,000 cells/well). Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test and control compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and non-toxic to the cells (typically ≤0.5%).

  • Incubation: Remove the existing medium from the cells and add the medium containing the diluted compounds. Incubate for 48-72 hours at 37°C with 5% CO₂.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luminescence is proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.

Control Experiments:

  • Positive Control: A known HCV inhibitor with a well-characterized EC₅₀ (e.g., another NS5B inhibitor or a drug with a different mechanism of action).

  • Negative Control: Vehicle (e.g., DMSO) treated cells to represent 100% replication.

  • Mock-infected/Cured Cells: Cells that do not contain the HCV replicon to determine the background signal.

Cytotoxicity Assay

This assay is performed in parallel with the efficacy assay to ensure that the observed antiviral effect is not due to cell death.

Objective: To determine the concentration of a compound that is toxic to the host cells.

Materials:

  • Huh-7 cells (or other relevant cell lines like HepG2, peripheral blood mononuclear cells).

  • Culture medium and 96-well plates.

  • Test compounds and controls.

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).

  • Spectrophotometer or fluorometer.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the HCV replicon assay, using the parental Huh-7 cell line without the replicon.

  • Incubation: Incubate the cells with the compounds for the same duration as the replicon assay (48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the CC₅₀ value, the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Control Experiments:

  • Positive Control for Cytotoxicity: A known cytotoxic agent (e.g., doxorubicin).

  • Negative Control: Vehicle (e.g., DMSO) treated cells to represent 100% viability.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibition of the HCV NS5B RNA-dependent RNA polymerase.

Objective: To determine the IC₅₀ of a compound against the purified NS5B enzyme.

Materials:

  • Purified recombinant HCV NS5B polymerase (from the desired genotype).

  • RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).

  • Primer (e.g., oligo(U)).

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl).

  • Test compounds (the active triphosphate form, e.g., PSI-7409) and controls.

  • Scintillation counter or fluorescence reader.

Procedure:

  • Reaction Setup: In a reaction tube or plate, combine the reaction buffer, RNA template, primer, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60-120 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the incorporation of the labeled rNTP into the newly synthesized RNA strand using an appropriate method (e.g., filter binding assay followed by scintillation counting).

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits NS5B polymerase activity by 50% compared to the no-compound control.

Control Experiments:

  • Positive Control: A known NS5B inhibitor (e.g., the triphosphate of another nucleoside analog).

  • Negative Control: No inhibitor (vehicle only) to determine 100% enzyme activity.

  • No Enzyme Control: To measure the background signal.

  • Chain Terminator Control: A known chain-terminating nucleoside triphosphate to validate the assay principle.

Visualizing Pathways and Workflows

The following diagrams illustrate the HCV replication cycle, the mechanism of action of this compound's parent compound, and a typical experimental workflow.

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_inhibition Inhibition Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (VRC) Translation->Replication Assembly Virion Assembly Translation->Assembly Structural Proteins Replication->Translation Replication->Assembly Progeny RNA Release Release Assembly->Release HCV_virion HCV Virion Release->HCV_virion New Virions PSI7410 This compound (metabolite of Sofosbuvir) PSI7409 PSI-7409 (Active Triphosphate) PSI7410->PSI7409 Phosphorylation PSI7409->Replication Inhibits NS5B Polymerase HCV_virion->Entry

Caption: HCV replication cycle and the inhibitory mechanism of this compound's active form.

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (Huh-7 Replicon & Parental) start->cell_culture compound_prep Compound Preparation (Serial Dilutions) start->compound_prep treatment Cell Treatment cell_culture->treatment compound_prep->treatment incubation Incubation (48-72h) treatment->incubation replicon_assay HCV Replicon Assay (Luminescence) incubation->replicon_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay data_analysis Data Analysis (EC50 & CC50 Calculation) replicon_assay->data_analysis cytotoxicity_assay->data_analysis results Results (Comparison Tables) data_analysis->results

Caption: General workflow for in vitro evaluation of anti-HCV compounds.

Signaling_Pathway cluster_prodrug Prodrug Activation cluster_inhibition NS5B Polymerase Inhibition Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolite1 Intermediate Metabolites Sofosbuvir->Metabolite1 Intracellular Esterases PSI7410 This compound (Diphosphate) Metabolite1->PSI7410 Cellular Kinases PSI7409 PSI-7409 (Active Triphosphate) PSI7410->PSI7409 Nucleoside Diphosphate Kinase NS5B HCV NS5B Polymerase PSI7409->NS5B Competitive Substrate PSI7409->NS5B RNA_Elongation Viral RNA Elongation NS5B->RNA_Elongation Incorporation Chain_Termination Chain Termination

Caption: Metabolic activation of sofosbuvir and inhibition of HCV NS5B polymerase.

References

Cross-Validation of PSI-7410 Findings: A Comparative Guide to HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound PSI-7410, its parent prodrug PSI-7851, and other key inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The data presented is based on available preclinical and early clinical findings to offer an objective evaluation of their performance and mechanisms of action.

Introduction to this compound and its Mechanism of Action

This compound is the diphosphate (B83284) metabolite of the prodrug PSI-7851, a potent and pan-genotypic inhibitor of the HCV NS5B polymerase.[1][2] PSI-7851 is a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate.[1][2] As a prodrug, PSI-7851 is designed to efficiently deliver its active metabolite into hepatocytes, the primary site of HCV replication.

Once inside the cell, PSI-7851 undergoes a series of metabolic activation steps. The initial hydrolysis of a carboxyl ester is followed by the removal of an amino acid moiety, leading to the formation of the 5'-monophosphate form, PSI-7411.[1][2] This is then further phosphorylated to the diphosphate this compound and subsequently to the active triphosphate metabolite, PSI-7409.[1][2]

PSI-7409 acts as a chain terminator. It mimics the natural nucleotide substrates of the HCV NS5B polymerase and gets incorporated into the growing viral RNA chain. This incorporation prevents further elongation of the RNA strand, thus halting viral replication.[3][4]

Comparative Analysis of Antiviral Activity

The following tables summarize the in vitro antiviral activity of PSI-7851 and its active form PSI-7409, alongside the well-established HCV NS5B inhibitor, sofosbuvir (B1194449), and other non-nucleoside inhibitors.

Table 1: In Vitro Efficacy (EC50) of NS5B Nucleoside/Nucleotide Inhibitors in HCV Replicon Assays
CompoundHCV GenotypeEC50 (nM)Reference
PSI-7851 1a (Htat)430 ± 26[5]
1b (ET-lunet)75 ± 50[4]
1b (Btat)90 ± 48[5]
1b (Ntat)93 ± 83[5]
2a (JFH-1)280 ± 73[5]
Sofosbuvir (GS-7977) 1b92[6]
1b (chimeric)4.7 - 48[6]
2a32[2]
Genotypes 1-632 - 130[2]
Table 2: In Vitro Potency (IC50) of Active Triphosphate Metabolites against HCV NS5B Polymerase
CompoundHCV GenotypeIC50 (µM)Reference
PSI-7409 1b (Con1)1.6[7][8]
2a (JFH-1)2.8[7][8]
3a0.7[7][8]
4a2.6[7][8]
Sofosbuvir triphosphate (GS-461203) 1-4Similar to PSI-7409[9]
Table 3: In Vitro Efficacy (EC50) and Potency (IC50) of Non-Nucleoside HCV NS5B Inhibitors
CompoundTarget SiteHCV GenotypeEC50 (nM)IC50 (nM)Reference
Dasabuvir Palm domain1a (H77)7.72.2 - 10.7[3][10]
1b (Con1)1.8[3]
Beclabuvir Thumb site 11a3< 28[4][11]
1b6[4]
3a, 4a, 5a3 - 18[4]

Signaling Pathways and Experimental Workflows

Metabolic Activation Pathway of PSI-7851

The following diagram illustrates the intracellular conversion of the prodrug PSI-7851 into its active triphosphate form, PSI-7409.

Metabolic Activation of PSI-7851 PSI_7851 PSI-7851 (Prodrug) (Extracellular) PSI_7851_intra PSI-7851 (Intracellular) PSI_7851->PSI_7851_intra Cellular Uptake Cell Hepatocyte Metabolite_1 Alaninyl Phosphate Metabolite (PSI-352707) PSI_7851_intra->Metabolite_1 Hydrolysis (Cathepsin A / CES1) PSI_7411 PSI-7411 (Monophosphate) Metabolite_1->PSI_7411 Hint1 PSI_7410 This compound (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 Nucleoside Diphosphate Kinase NS5B HCV NS5B Polymerase PSI_7409->NS5B Incorporation Replication_Inhibition Inhibition of HCV RNA Replication NS5B->Replication_Inhibition Chain Termination

Caption: Intracellular activation of PSI-7851 to inhibit HCV replication.

Experimental Workflow for HCV Replicon Assay

This diagram outlines the typical workflow for an HCV replicon assay used to determine the EC50 of antiviral compounds.

HCV Replicon Assay Workflow start Start cell_culture Culture Huh-7 cells containing HCV replicon start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding compound_treatment Treat cells with serial dilutions of test compound seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation reporter_assay Measure reporter gene activity (e.g., Luciferase) incubation->reporter_assay data_analysis Analyze data and calculate EC50 value reporter_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining antiviral efficacy using an HCV replicon assay.

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of HCV NS5B inhibitors is commonly evaluated using a cell-based HCV replicon system. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.

General Protocol Outline:

  • Cell Culture: Huh-7 cells harboring the HCV replicon are maintained in a suitable growth medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Addition: The test compounds (e.g., PSI-7851, sofosbuvir) are serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Reporter Gene Assay: After incubation, the level of reporter gene expression is measured. For luciferase-based replicons, a luciferase substrate is added, and the resulting luminescence is quantified using a luminometer.

  • Data Analysis: The luminescence values are normalized to the vehicle control, and the 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

HCV NS5B Polymerase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B RNA-dependent RNA polymerase.

General Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, divalent cations (e.g., Mg2+, Mn2+), a template RNA, a primer, and radiolabeled or fluorescently labeled nucleotides.

  • Enzyme and Inhibitor Addition: Purified recombinant HCV NS5B polymerase and various concentrations of the test compound (e.g., PSI-7409, sofosbuvir triphosphate) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • Product Quantification: The amount of newly synthesized RNA is quantified. For radiolabeled nucleotides, this can be done using a scintillation counter or phosphorimager after separating the product from unincorporated nucleotides.

  • Data Analysis: The enzyme activity at each inhibitor concentration is normalized to a no-inhibitor control, and the 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Conclusion

The available data indicates that PSI-7851, through its active metabolite PSI-7409, is a potent, pan-genotypic inhibitor of the HCV NS5B polymerase. Its in vitro efficacy and potency are comparable to the established antiviral drug, sofosbuvir. The development of such nucleotide analog prodrugs represents a significant advancement in the treatment of chronic HCV infection by targeting a crucial viral enzyme with a high barrier to resistance. Further clinical investigations are necessary to fully elucidate the therapeutic potential of PSI-7851 in comparison to other direct-acting antiviral agents.

References

A Comparative Analysis of PSI-7410 and Other NS5B Polymerase Inhibitors for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the Hepatitis C Virus (HCV) NS5B polymerase inhibitor PSI-7410 against other known inhibitors. The following data, experimental protocols, and pathway visualizations are intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these antiviral compounds.

Quantitative Data Summary

The antiviral efficacy of this compound and its comparators are summarized below. This compound is the active triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977). The data presented for this compound is often in the form of its active metabolite, PSI-7409. For comparison, we have included data for Sofosbuvir (the prodrug of this compound) and Dasabuvir, a non-nucleoside inhibitor.

InhibitorTargetAssay TypeHCV GenotypeIC50EC50
PSI-7409 (active form of this compound) NS5B PolymeraseEnzymatic1b1.6 µM[1][2]-
2a2.8 µM[1][2]-
3a0.7 µM[1][2]-
4a2.6 µM[1][2]-
Sofosbuvir (PSI-7977, prodrug of this compound) NS5B PolymeraseReplicon1a, 1b, 2a, 2b, 3a16 - 48 nM[3]
2a-32 nM (mean)[4]
4-130 nM (mean)[4]
Dasabuvir NS5B PolymeraseEnzymatic1a, 1b2.2 - 10.7 nM-
Replicon1a-7.7 nM
1b-1.8 nM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established research practices to ensure reproducibility.

HCV NS5B Polymerase Inhibition Assay (IC50 Determination)

This enzymatic assay quantifies the direct inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of HCV NS5B.

Materials:

  • Recombinant HCV NS5B protein (e.g., genotype 1b)

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radio-labeled rNTP (e.g., [α-³³P]UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound or other inhibitors)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, rNTPs (with the radio-labeled rNTP), RNA template, and RNA primer.

  • Serially dilute the test compound in an appropriate solvent (e.g., DMSO) and add to the reaction mixture.

  • Initiate the polymerase reaction by adding the recombinant NS5B enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Precipitate the newly synthesized radio-labeled RNA.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HCV Replicon Assay (EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within host cells.

Materials:

  • Huh-7 human hepatoma cells

  • HCV subgenomic replicon constructs (containing a reporter gene like luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound or other inhibitors)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed Huh-7 cells harboring the HCV replicon in 96-well plates.

  • Allow the cells to adhere and grow for approximately 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Treat the cells with the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the cells for a period of 48-72 hours.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is proportional to the level of HCV RNA replication.

  • The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is determined by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][6]

Visualizations

HCV Replication and NS5B Inhibition Pathway

The following diagram illustrates the central role of the NS5B polymerase in the Hepatitis C virus replication cycle and the mechanism of action for nucleoside/nucleotide and non-nucleoside inhibitors.

HCV_Replication_Pathway cluster_host_cell Host Cell Cytoplasm cluster_inhibition Inhibitor Mechanism of Action HCV_RNA HCV (+) RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Template NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex Formation Negative_RNA (-) RNA Intermediate Replication_Complex->Negative_RNA RNA Synthesis (NS5B Polymerase) Progeny_RNA Progeny (+) RNA Replication_Complex->Progeny_RNA RNA Synthesis (NS5B Polymerase) Chain_Termination Chain Termination Replication_Complex->Chain_Termination Allosteric_Inhibition Allosteric Inhibition Replication_Complex->Allosteric_Inhibition Negative_RNA->Replication_Complex Template Virion_Assembly New Virion Assembly Progeny_RNA->Virion_Assembly PSI_7410 This compound (Nucleoside Inhibitor) PSI_7410->Replication_Complex Incorporation into growing RNA chain Dasabuvir Dasabuvir (Non-Nucleoside Inhibitor) Dasabuvir->Replication_Complex Binds to allosteric site

Caption: HCV Replication Cycle and Inhibition by NS5B Polymerase Inhibitors.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the general workflow for evaluating the efficacy of potential HCV NS5B polymerase inhibitors like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay cluster_cytotoxicity Cytotoxicity Assay Enzyme_Assay NS5B Polymerase Inhibition Assay IC50_Calc IC50 Value Calculation Enzyme_Assay->IC50_Calc Replicon_Assay HCV Replicon Assay EC50_Calc EC50 Value Calculation Replicon_Assay->EC50_Calc Selectivity_Index Selectivity Index (SI) Calculation (CC50/EC50) EC50_Calc->Selectivity_Index Cytotox_Assay Cell Viability Assay (e.g., MTT) CC50_Calc CC50 Value Calculation Cytotox_Assay->CC50_Calc CC50_Calc->Selectivity_Index Start Compound Synthesis (e.g., this compound) Start->Enzyme_Assay Start->Replicon_Assay Start->Cytotox_Assay Lead_Optimization Lead Optimization Selectivity_Index->Lead_Optimization

Caption: Workflow for the Evaluation of HCV NS5B Polymerase Inhibitors.

References

A Head-to-Head Comparison of PSI-7410 (Sofosbuvir)-Based Regimens for the Treatment of Chronic Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of treatment regimens containing PSI-7410 (the active metabolite of the prodrug Sofosbuvir) for chronic Hepatitis C Virus (HCV) infection. The information is compiled from pivotal clinical trials to aid in research, clinical development, and decision-making.

Executive Summary

Sofosbuvir (B1194449), a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, is a cornerstone of modern Hepatitis C therapy.[1] Its high efficacy and favorable safety profile have led to its use in combination with other direct-acting antivirals (DAAs) to achieve high rates of sustained virologic response (SVR). This guide compares the performance of key sofosbuvir-based regimens:

The comparison focuses on efficacy (SVR12), safety and tolerability, and pharmacokinetic profiles, with supporting data from major clinical trials such as FISSION, VALENCE, and the ASTRAL series.

Mechanism of Action

Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form, this compound (GS-461203). This compound mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase. This incorporation acts as a chain terminator, halting viral replication.

Sofosbuvir Mechanism of Action cluster_cell Hepatocyte cluster_virus HCV Replication Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism PSI7410 This compound (Active Triphosphate) Metabolism->PSI7410 NS5B NS5B Polymerase Replication RNA Replication PSI7410->Replication Inhibition HCV_RNA HCV RNA HCV_RNA->Replication NS5B->Replication New_HCV_RNA New HCV RNA Replication->New_HCV_RNA Blocked_Replication Replication Terminated

Caption: Intracellular activation of Sofosbuvir and inhibition of HCV replication.

Efficacy Comparison

The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a virologic cure. The following table summarizes SVR12 rates from key head-to-head and placebo-controlled trials for different sofosbuvir-based regimens across various HCV genotypes and patient populations.

RegimenTrialHCV Genotype(s)Patient PopulationSVR12 Rate
Sofosbuvir + RBV (12 weeks)FISSION2Treatment-Naïve97%
Peginterferon + RBV (24 weeks)FISSION2Treatment-Naïve78%
Sofosbuvir + RBV (12 weeks)FISSION3Treatment-Naïve56%
Peginterferon + RBV (24 weeks)FISSION3Treatment-Naïve63%
Sofosbuvir + RBV (12 weeks)VALENCE2Treatment-Naïve & Experienced93%[2]
Sofosbuvir + RBV (24 weeks)VALENCE3Treatment-Naïve & Experienced85%[3][2]
Sofosbuvir + Peg-IFN + RBV (12 weeks)-2/3 (with cirrhosis)Treatment-Experienced94% (GT2), 93% (GT3)
Sofosbuvir + Ledipasvir (12 weeks)ION-21Treatment-Experienced (with/without cirrhosis)94%
Sofosbuvir + Ledipasvir + RBV (12 weeks)ION-21Treatment-Experienced (with/without cirrhosis)96%
Sofosbuvir + Velpatasvir (12 weeks)ASTRAL-11, 2, 4, 5, 6Treatment-Naïve & Experienced (with/without cirrhosis)99%[4][5]
Placebo ASTRAL-11, 2, 4, 5, 6Treatment-Naïve & Experienced (with/without cirrhosis)0%
Sofosbuvir + Velpatasvir (12 weeks)ASTRAL-22Treatment-Naïve & Experienced99%
Sofosbuvir + RBV (12 weeks)ASTRAL-22Treatment-Naïve & Experienced94%
Sofosbuvir + Velpatasvir (12 weeks)ASTRAL-33Treatment-Naïve & Experienced95%
Sofosbuvir + RBV (24 weeks)ASTRAL-33Treatment-Naïve & Experienced80%

Safety and Tolerability Comparison

The safety profiles of sofosbuvir-based regimens vary, primarily influenced by the accompanying drugs. Regimens containing peginterferon and/or ribavirin are associated with a higher incidence of adverse events.

Adverse EventSofosbuvir + RBVSofosbuvir + Peg-IFN + RBVSofosbuvir + LedipasvirSofosbuvir + Velpatasvir
Fatigue 36%[6]High Incidence[7]Common[8]~15%
Headache 25%[6]High Incidence[7]Common[8]~22%
Nausea 18%[6]High Incidence[7]Common[8]~8%
Insomnia -High Incidence[9]Common[8]-
Anemia Common[10]High Incidence[7]Less CommonLess Common
Neutropenia -High Incidence[7]--
Influenza-like illness -High Incidence[7]--
Discontinuation due to AE 1%[6]1%[9]<1%<1%

Note: Percentages are approximate and can vary based on the specific clinical trial and patient population. "Common" and "High Incidence" are used where specific percentages were not consistently reported across studies but were noted as frequent adverse events.

A meta-analysis of trials comparing sofosbuvir/ledipasvir with and without ribavirin found that adverse events were significantly more common in the ribavirin-containing arms.[11] Similarly, in Japanese patients with decompensated cirrhosis, the addition of ribavirin to sofosbuvir-velpatasvir did not improve efficacy but increased toxicity.[12]

Pharmacokinetics of Sofosbuvir-Based Regimens

Sofosbuvir is rapidly absorbed, with peak plasma concentrations observed within 0.5 to 2 hours post-dose. It is extensively metabolized in the liver to form the active triphosphate this compound. The major circulating, inactive metabolite is GS-331007, which is primarily eliminated through the kidneys.

ParameterSofosbuvirGS-331007 (inactive metabolite)
Time to Peak Plasma Concentration (Tmax) 0.5 - 2 hours2 - 4 hours
Plasma Half-life (t1/2) ~0.4 hours~27 hours
Primary Route of Elimination MetabolismRenal excretion

Co-administration with ledipasvir or velpatasvir does not have a clinically significant impact on the pharmacokinetics of sofosbuvir or its primary metabolite, GS-331007.

Experimental Protocols

Below is a generalized experimental workflow for a Phase 3 clinical trial evaluating a sofosbuvir-based regimen, based on the design of the ASTRAL-1 study.[4][5]

ASTRAL-1 Trial Workflow cluster_treatment Treatment Phase (12 Weeks) Screening Screening (Inclusion/Exclusion Criteria, Baseline Assessments) Randomization Randomization (Stratified by Genotype and Cirrhosis Status) Screening->Randomization Arm_A Arm A: Sofosbuvir/Velpatasvir Randomization->Arm_A Arm_B Arm B: Placebo Randomization->Arm_B Follow_Up Post-Treatment Follow-Up (Weeks 4, 12, and 24) Arm_A->Follow_Up Arm_B->Follow_Up SVR12 Primary Endpoint: SVR12 Assessment Follow_Up->SVR12

Caption: Generalized workflow of the ASTRAL-1 Phase 3 clinical trial.

Key Methodological Components:

  • Study Design: Randomized, double-blind, placebo-controlled (for ASTRAL-1). Open-label for trials involving active comparators like FISSION and ASTRAL-2/3.

  • Patient Population: Inclusion criteria typically involve adults with chronic HCV infection of specific genotypes, with or without compensated cirrhosis, and can be treatment-naïve or treatment-experienced. Key exclusion criteria often include decompensated liver disease, HIV or Hepatitis B co-infection, and prior exposure to NS5B or NS5A inhibitors.[13]

  • Intervention:

    • Sofosbuvir: 400 mg once daily.[6]

    • Ribavirin: Weight-based dosing (e.g., 1000 mg/day for <75 kg, 1200 mg/day for ≥75 kg).[6]

    • Peginterferon alfa-2a: 180 µg once weekly.[6]

    • Ledipasvir: 90 mg (in a fixed-dose combination with sofosbuvir).

    • Velpatasvir: 100 mg (in a fixed-dose combination with sofosbuvir).[5]

  • Efficacy Assessment: The primary endpoint is SVR12, defined as HCV RNA below the lower limit of quantification 12 weeks after the cessation of treatment.[13]

  • Safety Assessment: Monitoring of treatment-emergent adverse events (TEAEs) and laboratory abnormalities throughout the treatment and follow-up periods.[14]

Conclusion

Sofosbuvir-based regimens have revolutionized the treatment of chronic Hepatitis C, consistently demonstrating high SVR12 rates across diverse patient populations.

  • The addition of more advanced direct-acting antivirals like ledipasvir and velpatasvir to sofosbuvir has led to highly effective, all-oral, and well-tolerated treatment options with SVR rates often exceeding 95%.[4][8]

  • Sofosbuvir/velpatasvir offers a pangenotypic solution, simplifying treatment algorithms.[1]

  • Regimens containing peginterferon and/or ribavirin are associated with a greater burden of adverse events and are now less frequently used as first-line therapy.[7][11]

The choice of a specific sofosbuvir-based regimen depends on factors such as HCV genotype, prior treatment history, and the presence of cirrhosis. The data presented in this guide, derived from pivotal clinical trials, provide a quantitative basis for comparing these highly effective therapeutic options.

References

Independent Verification of Sofosbuvir's Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the antiviral activity of Sofosbuvir (B1194449) (formerly known as PSI-7977), a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. We will delve into its mechanism of action, focusing on the roles of its metabolites PSI-7410 and the active form PSI-7409. Furthermore, we will objectively compare Sofosbuvir's performance with key alternative direct-acting antivirals (DAAs), supported by experimental data from publicly available literature.

Sofosbuvir: Mechanism of Action and Metabolic Activation

Sofosbuvir is a prodrug that, upon oral administration, undergoes extensive metabolism primarily in the liver to form the pharmacologically active nucleoside analog triphosphate, PSI-7409. This active metabolite acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. PSI-7409 mimics the natural uridine (B1682114) nucleotide and is incorporated into the nascent viral RNA strand by the NS5B polymerase. This incorporation leads to chain termination, thereby halting viral replication.[1][2][3][4][5][6]

The metabolic activation of Sofosbuvir is a multi-step process. Initially, the prodrug is hydrolyzed by human cathepsin A or carboxylesterase 1 to form an intermediate metabolite. Subsequent cleavage of the phosphoramidate (B1195095) moiety by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) yields this compound (the uridine monophosphate analog). This compound is then phosphorylated by cellular kinases to the diphosphate (B83284) and subsequently to the active triphosphate form, PSI-7409.[1][2][7]

Sofosbuvir_Metabolism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_hcv HCV Replication Complex Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X Cathepsin A/ Carboxylesterase 1 PSI7410 This compound (Uridine Monophosphate Analog) Metabolite_X->PSI7410 HINT1 UDP_analog Uridine Diphosphate Analog PSI7410->UDP_analog Cellular Kinases PSI7409 PSI-7409 (Active Triphosphate Analog) UDP_analog->PSI7409 Cellular Kinases NS5B HCV NS5B Polymerase PSI7409->NS5B Termination RNA Chain Termination PSI7409->Termination Causes RNA_Chain Growing HCV RNA Chain NS5B->RNA_Chain Incorporation RNA_Chain->Termination

Figure 1: Metabolic activation pathway of Sofosbuvir.

Comparative Analysis of Antiviral Activity

The efficacy of antiviral agents against HCV is often quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in in vitro assays, such as the HCV replicon system. The lower the EC50 or IC50 value, the more potent the drug. The ultimate clinical measure of success is the Sustained Virologic Response (SVR), defined as the absence of detectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy.

Below is a comparative summary of the in vitro potency and clinical efficacy of Sofosbuvir and selected alternative DAA regimens.

Drug/RegimenTarget Protein(s)HCV GenotypeIn Vitro Potency (EC50/IC50) of Active MoietySVR12 Rates (Treatment-Naïve, Non-Cirrhotic)
Sofosbuvir NS5B Polymerase1a32-130 nM (PSI-7409)[8]~90% (with PEG-IFN/RBV)[6]
1b1.6 µM (PSI-7409)[9]
2a2.8 µM (PSI-7409)[9]
3a0.7 µM (PSI-7409)[9]
4a2.6 µM (PSI-7409)[9]
Glecaprevir/Pibrentasvir (B610101) NS3/4A Protease, NS5A1-6Glecaprevir: Data not readily available in nM/µM97-98% (8 weeks)[10]
Pibrentasvir: Data not readily available in nM/µM
Ledipasvir (B612246)/Sofosbuvir NS5A, NS5B Polymerase1, 4, 5, 6Ledipasvir: pM range[11]97-99% (12 weeks)[12]
Elbasvir/Grazoprevir NS5A, NS3/4A Protease1, 4Elbasvir: 3-4 nM[9]94-97% (12 weeks)[13]
Grazoprevir: 0.16-0.8 pM[7]
Sofosbuvir/Velpatasvir NS5B Polymerase, NS5A1-6Velpatasvir: pM range99% (12 weeks)[14]

Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a fundamental tool for evaluating the in vitro antiviral activity of compounds against HCV replication. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.

General Protocol Outline:

  • Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and a selective agent (e.g., G418) to maintain the replicon.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is included.

  • Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the compound concentration and fitting the data to a dose-response curve.

Replicon_Assay_Workflow start Start culture Culture HCV Replicon Cells (e.g., Huh-7) start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Serial Dilutions of Test Compound seed->treat incubate Incubate for 72 hours treat->incubate extract Extract Total RNA incubate->extract rt_qpcr Quantify HCV RNA (RT-qPCR) extract->rt_qpcr analyze Calculate EC50 Value rt_qpcr->analyze end End analyze->end

Figure 2: General workflow for an HCV replicon assay.
HCV NS5B Polymerase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B RNA-dependent RNA polymerase.

General Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, divalent cations (e.g., MgCl2 or MnCl2), a template RNA, a primer, and labeled nucleotides (e.g., [α-32P]UTP or fluorescently labeled UTP).

  • Compound Addition: Serial dilutions of the test compound are added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by adding purified recombinant HCV NS5B polymerase.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to allow for RNA synthesis.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., EDTA).

  • Product Detection: The amount of newly synthesized RNA is quantified. For radiolabeled nucleotides, this can be done using a scintillation counter or phosphorimager after capturing the RNA on a filter. For fluorescently labeled nucleotides, a fluorescence plate reader can be used.

  • Data Analysis: The IC50 value is determined by plotting the percentage of NS5B polymerase inhibition against the compound concentration and fitting the data to a dose-response curve.

NS5B_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Template, Primer, Labeled NTPs) start->prepare_mix add_compound Add Serial Dilutions of Test Compound prepare_mix->add_compound add_enzyme Initiate with Purified HCV NS5B Polymerase add_compound->add_enzyme incubate Incubate at 30°C add_enzyme->incubate terminate Stop Reaction with EDTA incubate->terminate detect Detect and Quantify Synthesized RNA terminate->detect analyze Calculate IC50 Value detect->analyze end End analyze->end

Figure 3: General workflow for an HCV NS5B polymerase assay.

Conclusion

Independent verification through standardized in vitro assays confirms the potent antiviral activity of Sofosbuvir's active metabolite, PSI-7409, against the HCV NS5B polymerase. When compared to other direct-acting antivirals, Sofosbuvir, particularly in combination regimens, demonstrates high efficacy across multiple HCV genotypes, leading to high SVR rates. The choice of a specific DAA regimen depends on various factors including HCV genotype, prior treatment history, and the presence of cirrhosis. This guide provides a foundational understanding and comparative data to aid researchers and clinicians in the ongoing efforts to combat Hepatitis C.

References

A Comparative Analysis of In Vitro and In Vivo Data for PSI-7410, a Key Metabolite of the Antiviral Agent Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the available in vitro and in vivo data for PSI-7410, the diphosphate (B83284) metabolite of the direct-acting antiviral agent sofosbuvir (B1194449). Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, and understanding the behavior of its intracellular metabolites is crucial for optimizing antiviral therapies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathway and experimental workflows.

Executive Summary

This compound is an essential intermediate in the intracellular metabolic cascade that converts the prodrug sofosbuvir into its pharmacologically active triphosphate form, PSI-7409 (also known as GS-461203). While direct in vitro efficacy data for this compound in HCV replicon systems is not extensively reported, its pivotal role in the rapid and efficient formation of the active antiviral agent is well-established. In vivo studies in human subjects have successfully quantified the total hepatic concentrations of sofosbuvir and its metabolites, providing critical insights into the intracellular pharmacokinetics that underpin the clinical efficacy of sofosbuvir.

Data Presentation

In Vitro Data: Metabolic Conversion

This compound is formed from its monophosphate precursor, PSI-7411, through the action of the enzyme UMP-CMP kinase. Subsequently, nucleoside diphosphate kinase rapidly phosphorylates this compound to the active triphosphate, PSI-7409. The efficiency of these enzymatic conversions is a critical determinant of the overall antiviral activity of sofosbuvir. While specific EC50 values for this compound in HCV replicon assays are not the primary focus in the literature, the potent antiviral activity of the parent drug sofosbuvir, with EC50 values in the low nanomolar range, is a direct consequence of its efficient conversion to the active triphosphate, PSI-7409, via the this compound intermediate.

CompoundDescriptionKey Enzyme(s) in Formation/MetabolismSignificance
Sofosbuvir (PSI-7977)ProdrugCathepsin A (CatA), Carboxylesterase 1 (CES1), Histidine triad (B1167595) nucleotide-binding protein 1 (HINT1)Orally bioavailable form that initiates the intracellular metabolic cascade.
PSI-7411Monophosphate metaboliteUMP-CMP kinasePrecursor to this compound.
This compound Diphosphate metabolite Nucleoside diphosphate kinase Direct precursor to the active triphosphate metabolite.
PSI-7409 (GS-461203)Active triphosphate metabolite-Directly inhibits the HCV NS5B RNA-dependent RNA polymerase, terminating viral replication.
In Vivo Data: Hepatic Concentrations

Studies in HCV-infected patients undergoing liver transplantation have provided invaluable data on the intrahepatic concentrations of sofosbuvir and its metabolites following oral administration of sofosbuvir.

ParameterValueSpeciesStudy ContextCitation
Median Total Hepatic Metabolite Concentration (Sofosbuvir + metabolites)77.1 µMHumanHCV-infected patients receiving sofosbuvir prior to liver transplantation.[1]
Estimated Hepatic Concentration of Active Triphosphate (PSI-7409)~50 µMHumanBased on proportions of intracellular metabolites observed in vitro.[1]

Signaling and Experimental Workflow Diagrams

Sofosbuvir_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte sofosbuvir Sofosbuvir (PSI-7977) psi352707 PSI-352707 (Alaninyl Phosphate Intermediate) sofosbuvir->psi352707 CatA/CES1 psi7411 PSI-7411 (Monophosphate) psi352707->psi7411 HINT1 psi7410 This compound (Diphosphate) psi7411->psi7410 UMP-CMP Kinase psi7409 PSI-7409 (GS-461203) (Active Triphosphate) psi7410->psi7409 NDP Kinase ns5b HCV NS5B Polymerase psi7409->ns5b Incorporation & Chain Termination inhibition Inhibition of Viral RNA Replication ns5b->inhibition

Caption: Metabolic activation of sofosbuvir to its active triphosphate form.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation replicon_assay HCV Replicon Assay ec50 Determine EC50 Value replicon_assay->ec50 cytotoxicity Cytotoxicity Assay cc50 Determine CC50 Value cytotoxicity->cc50 animal_model Animal Model Dosing (e.g., Humanized Mice) pk_pd Pharmacokinetic/ Pharmacodynamic Analysis animal_model->pk_pd tissue_quant Quantify Metabolite Concentrations in Liver pk_pd->tissue_quant human_trials Human Clinical Trials clinical_data Analyze Patient Pharmacokinetic Data human_trials->clinical_data

Caption: General experimental workflow for antiviral drug evaluation.

Experimental Protocols

Key Experiment: HCV Replicon Assay

Objective: To determine the in vitro antiviral activity of a compound against HCV replication.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells, which are permissive to HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • Replicon Transfection: Subgenomic HCV replicon constructs, containing the HCV non-structural proteins (including NS5B) and a reporter gene (e.g., luciferase), are linearized and transcribed in vitro to produce RNA. The replicon RNA is then introduced into Huh-7 cells via electroporation.

  • Compound Treatment: Transfected cells are seeded into multi-well plates. After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compound (e.g., sofosbuvir).

  • Incubation: The cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the expression of the reporter gene.

  • Quantification of Replication: The level of HCV replication is quantified by measuring the activity of the reporter gene. For luciferase-based replicons, cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of HCV replication, is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.

Key Experiment: In Vivo Quantification of Hepatic Metabolites

Objective: To measure the concentration of sofosbuvir and its metabolites in liver tissue from subjects receiving the drug.

Methodology:

  • Sample Collection: Liver tissue samples are obtained from patients who have been receiving a stable daily dose of sofosbuvir. These samples are often collected at the time of liver transplantation.

  • Tissue Homogenization: A known weight of the liver tissue is rapidly homogenized in a cold extraction solution (e.g., acetonitrile-based buffer) to quench metabolic activity and extract the analytes.

  • Sample Preparation: The homogenate is centrifuged to pellet cellular debris. The supernatant, containing the drug and its metabolites, is collected. An internal standard is added to the supernatant for accurate quantification.

  • LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatography: The analytes are separated on a C18 reverse-phase column using a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

    • Mass Spectrometry: The separated analytes are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for sofosbuvir and each of its metabolites (including this compound) are monitored for selective and sensitive quantification.

  • Data Analysis: A standard curve is generated using known concentrations of analytical standards for each metabolite. The concentrations of the metabolites in the liver tissue samples are then calculated by comparing their peak areas to the standard curve and are typically expressed as micromoles per liter (µM) or picomoles per milligram of tissue.

Conclusion

The available data strongly support the role of this compound as a crucial, albeit transient, intermediate in the metabolic activation of sofosbuvir. While direct measures of its in vitro anti-HCV activity are not a primary focus of published research, the high intracellular concentrations of the downstream active metabolite, PSI-7409, observed in vivo underscore the efficiency of the metabolic pathway in which this compound participates. This efficient conversion is fundamental to the potent and pan-genotypic clinical efficacy of sofosbuvir in the treatment of Hepatitis C. Future research focusing on the kinetics of each step of the intracellular phosphorylation cascade could provide even deeper insights into optimizing nucleoside/nucleotide analog prodrugs.

References

A Comparative Guide to HCV NS5B Polymerase Inhibitors: Sofosbuvir and its Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a cornerstone target for direct-acting antiviral (DAA) therapies. This guide provides a detailed comparison of Sofosbuvir (formerly PSI-7977), a pivotal nucleotide analog inhibitor, with other molecules targeting the same viral enzyme. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies behind these findings.

Introduction to NS5B Polymerase Inhibitors

The HCV NS5B polymerase is essential for the replication of the viral RNA genome. Inhibitors of this enzyme are broadly categorized into two classes:

  • Nucleoside/Nucleotide Inhibitors (NIs): These molecules mimic natural nucleosides/nucleotides. Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral RNA chain by the NS5B polymerase, leading to premature chain termination. Sofosbuvir is a prime example of this class.[1][2]

  • Non-Nucleoside Inhibitors (NNIs): These compounds bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits the enzyme's activity.[1][2] Dasabuvir (B606944) is a well-known NNI.[3][4]

This guide will focus on comparing the nucleotide inhibitor Sofosbuvir with other NIs and NNIs that have been developed to target the HCV NS5B polymerase.

Comparative Analysis of NS5B Inhibitors

Here, we compare Sofosbuvir with other notable NS5B inhibitors: Dasabuvir, a non-nucleoside inhibitor, and Bemnifosbuvir, another nucleotide analog.

MoleculeClassMechanism of ActionTarget SiteKey Advantages
Sofosbuvir (PSI-7977) Nucleotide Inhibitor (Prodrug)Chain termination of viral RNA synthesis after intracellular conversion to its active triphosphate form (PSI-7409).[5]Active site of NS5B polymerase.Pan-genotypic activity, high barrier to resistance.[6][7]
Dasabuvir Non-Nucleoside InhibitorBinds to an allosteric site (palm domain) of the NS5B polymerase, inducing a conformational change that inhibits RNA synthesis.[3][4][8]Allosteric site (Palm I).[3]Potent activity against HCV genotype 1.[4]
Bemnifosbuvir (AT-527) Nucleotide Inhibitor (Prodrug)A guanosine (B1672433) nucleotide analog that, after intracellular phosphorylation, inhibits the NS5B polymerase.[9][10]Active site of NS5B polymerase.Potent pan-genotypic activity, reported to be approximately 10-fold more potent than Sofosbuvir in vitro, and active against some Sofosbuvir-resistant strains.[9][11]

Quantitative Performance Data

The following tables summarize the in vitro efficacy of the active triphosphate form of Sofosbuvir (PSI-7409) and comparative clinical trial data.

In Vitro Inhibitory Activity of PSI-7409
HCV GenotypeNS5B Polymerase IC50 (µM)
1b1.6
2a2.8
3a0.7
4a2.6

Data sourced from MedChemExpress, reporting on the inhibitory concentration 50% (IC50) of PSI-7409, the active triphosphate metabolite of Sofosbuvir, against NS5B polymerases from various HCV genotypes.

Comparative Clinical Trial Outcomes (Sustained Virologic Response - SVR)
RegimenHCV Genotype(s)Treatment DurationSVR12 RateReference
Sofosbuvir + Ribavirin (B1680618)2 or 312 weeks67%FISSION study[12]
Sofosbuvir + Peginterferon alfa + Ribavirin1, 4, 5, or 612 weeks90%NEUTRINO study[6]
Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir ± Ribavirin112 weeks85.8% - 95.1%Backus et al., 2016[13]
Sofosbuvir/Velpatasvir3Not Specified94.7%Real-world study in Pakistan[14]
Sofosbuvir + Daclatasvir (B1663022)3Not Specified94.4%Real-world study in Pakistan[14]
Sofosbuvir + Daclatasvir412 weeks96%Egyptian cohort study[15]

SVR12 is defined as undetectable HCV RNA 12 weeks after the end of treatment.

Signaling and Metabolic Pathways

The following diagrams illustrate the mechanism of action of Sofosbuvir and the general workflow for evaluating HCV inhibitors.

Sofosbuvir_Activation_and_Inhibition cluster_cell Hepatocyte cluster_virus HCV Replication Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolite1 PSI-7851 (Monophosphate Intermediate) Sofosbuvir->Metabolite1 Intracellular Esterases Metabolite2 PSI-7410 (Diphosphate Intermediate) Metabolite1->Metabolite2 Kinases Active_Metabolite PSI-7409 (Active Triphosphate) Metabolite2->Active_Metabolite Kinases NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Incorporation RNA_Elongation Viral RNA Elongation NS5B->RNA_Elongation Chain_Termination Chain Termination NS5B->Chain_Termination Viral_RNA Viral RNA Template Viral_RNA->NS5B

Caption: Intracellular activation of Sofosbuvir and inhibition of HCV RNA replication.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Clinical Evaluation Enzyme_Assay NS5B Polymerase Inhibition Assay Replicon_Assay HCV Replicon Assay Enzyme_Assay->Replicon_Assay Lead_Optimization Lead Optimization Replicon_Assay->Lead_Optimization Animal_Models Animal Models Clinical_Trials Clinical Trials (Phase I-III) Animal_Models->Clinical_Trials SVR_Analysis Sustained Virologic Response (SVR) Analysis Clinical_Trials->SVR_Analysis Start Compound Screening Start->Enzyme_Assay Preclinical Preclinical Development Lead_Optimization->Preclinical Preclinical->Animal_Models

Caption: General workflow for the development and evaluation of HCV NS5B inhibitors.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template (e.g., poly(A) or a heteropolymeric template)

  • RNA primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

  • Test compounds dissolved in DMSO

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, rNTPs (including the radiolabeled rNTP), RNA template, and primer.

  • Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction mixture.

  • Initiate the reaction by adding the purified HCV NS5B polymerase.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding a quench solution (e.g., EDTA).

  • Precipitate the newly synthesized radiolabeled RNA onto a filter membrane (e.g., using trichloroacetic acid).

  • Wash the filter to remove unincorporated radiolabeled rNTPs.

  • Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

HCV Replicon Assay (Cell-Based)

This assay assesses the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., expressing a reporter gene like luciferase or neomycin phosphotransferase).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Test compounds dissolved in DMSO.

  • Reagents for quantifying the reporter gene product (e.g., luciferase assay substrate) or for quantifying HCV RNA (qRT-PCR).

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • For luciferase reporter replicons:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • For qRT-PCR analysis:

    • Isolate total RNA from the cells.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of HCV RNA. Normalize to a housekeeping gene (e.g., GAPDH).

  • Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control and determine the EC50 (half-maximal effective concentration) value.

  • A concurrent cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Conclusion

Sofosbuvir has been a transformative agent in the treatment of chronic hepatitis C, demonstrating potent, pan-genotypic activity with a high barrier to resistance. The comparative data presented in this guide highlights the ongoing efforts to develop new and improved NS5B polymerase inhibitors. While direct head-to-head comparisons in identical assays are not always publicly available, the information gathered indicates that newer agents like Bemnifosbuvir show promise with potentially increased in vitro potency. The choice of an NS5B inhibitor in a clinical setting is often part of a combination regimen, and factors such as genotype coverage, resistance profile, and safety are paramount in therapeutic decisions. The experimental protocols provided offer a foundation for the continued evaluation and comparison of novel molecules targeting this critical viral enzyme.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for PSI-7410

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of investigational compounds like PSI-7410, a nucleoside analog, is a critical component of laboratory safety and environmental protection. Adherence to established protocols not only ensures regulatory compliance but also fosters a culture of safety and responsibility within the research community. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the surrounding environment.

Core Principles of Pharmaceutical Waste Disposal

Proper disposal of pharmaceutical waste, particularly investigational drugs, is governed by stringent federal and local regulations.[1] The primary objective is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of personnel handling the waste. All unused or expired investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[1][2]

Quantitative Data Summary for this compound Disposal
ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteAs an investigational nucleoside analog, this compound should be treated as hazardous waste unless formally determined otherwise by Environmental Health & Safety (EHS).
Container Type Sturdy, leak-proof, and chemically compatible container with a secure lid.[3]To prevent spills, leaks, and exposure during storage and transport.
Labeling EHS-provided Hazardous Waste Label, clearly indicating "Hazardous Waste," the full chemical name (this compound), and the primary hazard(s).[3]To ensure proper identification, handling, and disposal by waste management personnel.
Storage In a designated and secure satellite accumulation area within the laboratory. Must be stored in secondary containment.[3]To prevent accidental spills and unauthorized access. Secondary containment provides an extra layer of protection.
Disposal Method Incineration via a licensed hazardous waste disposal vendor.[2][4]To ensure the complete destruction of the active pharmaceutical ingredient.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound waste.[5]To minimize the risk of personal exposure.
Experimental Protocol: Step-by-Step Disposal Procedure for this compound

This protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including unused compounds, solutions, contaminated lab consumables (e.g., pipette tips, vials), and personal protective equipment.[6]

  • Segregate this compound waste from other waste streams, such as regular trash, biohazardous waste, and radioactive waste.[3] Never mix incompatible wastes.[3]

2. Containerization:

  • Select a waste container that is compatible with the chemical properties of this compound and any solvents used. The container must be in good condition, with no leaks or cracks.

  • Keep the waste container closed at all times, except when adding waste.[3]

3. Labeling:

  • Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

  • Fill out the label completely and accurately, including the full chemical name "this compound" and the date.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Ensure the container is placed in a secondary containment bin or tray to contain any potential leaks.

5. Requesting Disposal:

  • Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup.[3]

  • Provide them with all necessary information about the waste, as indicated on the hazardous waste label.

6. Documentation:

  • Maintain a record of the disposal, including the date of the request and the date of pickup. Your EHS department will provide a manifest for tracking the waste to its final disposal site.[2]

Visual Guidance: Disposal Workflow and Logical Relationships

To further clarify the disposal process, the following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.

This compound Disposal Decision Pathway start This compound Waste Generated is_hazardous Is the waste considered hazardous? start->is_hazardous consult_ehs Consult Environmental Health & Safety (EHS) is_hazardous->consult_ehs Uncertain hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous Follow Non-Hazardous Waste Procedures is_hazardous->non_hazardous No (per EHS) consult_ehs->hazardous_waste segregate Segregate from other waste hazardous_waste->segregate containerize Use labeled, sealed container segregate->containerize store Store in secondary containment containerize->store request_pickup Request EHS waste pickup store->request_pickup disposal Disposal via licensed vendor (incineration) request_pickup->disposal

Caption: Decision pathway for classifying and handling this compound waste.

This compound Experimental Waste Workflow exp_start Experiment with This compound gen_waste Generation of this compound contaminated materials exp_start->gen_waste collect_waste Collect in designated hazardous waste container gen_waste->collect_waste label_container Properly label container with contents and hazards collect_waste->label_container secure_storage Store in secure satellite accumulation area label_container->secure_storage full_container Container Full or Experiment Complete? secure_storage->full_container full_container->secure_storage No contact_ehs Contact EHS for waste pickup full_container->contact_ehs Yes documentation Complete disposal manifest/documentation contact_ehs->documentation end_disposal Waste transferred to licensed disposal facility documentation->end_disposal

Caption: Step-by-step workflow for managing this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。